Ipodate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNFBOJPTAXAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13I3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023167 | |
| Record name | Iopodic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
579.8ºC at 760 mmHg | |
| Record name | Iopodic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble, SLIGHTLY SOL IN ETHANOL; METHANOL /CALCIUM SALT/, VERY SOL IN CHLOROFORM /SODIUM SALT/, PRACTICALLY INSOL IN WATER; VERY SOL IN METHANOL, ETHANOL, CHLOROFORM, ACETONE, DILUTE SULFURIC ACID | |
| Record name | Iopodic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IPODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
5587-89-3, 1221-56-3 | |
| Record name | Oragrafin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5587-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopodic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iopodic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iopodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[[(dimethylamino)methylene]amino]-3-(2,4,6-triiodophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPODIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F604ZKI910 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IPODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
168-169ºC, 168-169 °C | |
| Record name | Iopodic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IPODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Sodium Ipodate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium ipodate, an oral cholecystographic agent, has garnered significant interest for its profound effects on thyroid hormone metabolism. This technical guide provides an in-depth exploration of the core mechanism of action of sodium this compound, synthesizing key research findings into a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Core Mechanism: Potent Inhibition of Type I 5'-Deiodinase
The principal mechanism of action of sodium this compound is the potent inhibition of type I 5'-deiodinase (D1), a key enzyme in thyroid hormone activation.[1][2] This selenoenzyme is primarily located in the liver, kidneys, and thyroid gland and is responsible for the peripheral conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3). By blocking this conversion, sodium this compound induces a rapid and marked decrease in serum T3 concentrations.[1][3]
This inhibition of T4 to T3 conversion also leads to a significant increase in the serum concentration of reverse T3 (rT3), an inactive metabolite of T4.[1] The administration of sodium this compound has been shown to cause a striking and rapid decrease in serum T3 within 12 to 24 hours, making it a therapeutic consideration in the management of hyperthyroidism and thyroid storm.[1][4][5]
Secondary Mechanisms of Action
Beyond its primary effect on deiodinase activity, sodium this compound exerts its influence through several other mechanisms:
-
Inhibition of Thyroid Hormone Release: Sodium this compound can directly inhibit the release of thyroid hormones from the thyroid gland. This effect is thought to be independent of the large amount of iodine released during its metabolism.[2][6]
-
Inhibition of Hepatic T4 Uptake: The drug has been shown to inhibit the binding and uptake of T4 into the liver, further contributing to the reduction of peripherally available T4 for conversion to T3.[2]
-
Interaction with Nuclear Thyroid Hormone Receptors: While some in vitro studies have suggested that sodium this compound can bind to nuclear T3 receptors (NT3R), in vivo studies have produced conflicting results, with some suggesting this is not a prominent mechanism for its therapeutic effects.[7]
-
Iodine-Mediated Effects: As an iodine-containing compound, the metabolism of sodium this compound releases a significant amount of iodine.[2][4] This can induce a Wolff-Chaikoff effect, transiently inhibiting thyroid hormone synthesis.[2]
Quantitative Pharmacological Data
The following table summarizes the quantitative data from clinical studies on the effect of sodium this compound on thyroid hormone levels.
| Parameter | Pre-treatment Levels (mean ± SD/SE) | Post-treatment Levels (mean ± SD/SE) | Dosage and Duration | Study Population | Reference |
| Serum T3 | 340 ± 36 ng/dL | 79 to 85 ng/dL (during last 5 days) | 1 g daily for 10 days | Graves' Disease Patients | [1] |
| Serum T4 | 15.1 ± 0.7 µg/dL | 11.3 ± 1.0 µg/dL (nadir on day 9) | 1 g daily for 10 days | Graves' Disease Patients | [1] |
| Serum rT3 | 111 ± 15 ng/dL | 376 ± 59 ng/dL (peak on day 5) | 1 g daily for 10 days | Graves' Disease Patients | [1] |
| Plasma T3 | 4.90 ± 1.80 nmol/L | 1.70 ± 0.30 nmol/L (on day 4) | 500 mg daily for 5 days | Graves' Hyperthyroid Patients | [2][3] |
| Serum FT4 | 48.9 ± 6.6 pg/mL | 26.0 ± 2.7 pg/mL | 1 g daily for 10 days | Graves' Disease Patients | [5] |
| Serum FT3 | 12.4 ± 2.0 pg/mL | 2.5 ± 0.4 pg/mL | 1 g daily for 10 days | Graves' Disease Patients | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by sodium this compound and a typical experimental workflow for studying its effects.
Caption: Mechanism of action of sodium this compound.
Caption: A typical clinical experimental workflow.
Experimental Protocols
While specific, detailed laboratory protocols are not extensively reported in the reviewed clinical literature, the general methodology for assessing the effects of sodium this compound in human subjects can be outlined as follows:
Objective: To determine the effect of sodium this compound on serum thyroid hormone concentrations in hyperthyroid patients.
Study Design: A prospective, open-label clinical trial.
Participants: Patients with a confirmed diagnosis of Graves' disease and hyperthyroidism. Exclusion criteria would typically include pregnancy, lactation, iodine allergy, and recent use of iodine-containing medications or contrast agents.
Intervention:
-
Baseline Assessment: Prior to treatment, collect blood samples to measure baseline serum concentrations of total T4, total T3, reverse T3 (rT3), and thyroid-stimulating hormone (TSH).
-
Drug Administration: Administer a standardized oral dose of sodium this compound (e.g., 1 gram daily) for a defined period (e.g., 10 days).
-
Serial Monitoring: Collect blood samples at regular intervals during the treatment period (e.g., daily) and for a specified duration after discontinuation of the drug (e.g., 5 and 10 days post-treatment) to monitor changes in thyroid hormone levels.
Laboratory Analysis:
-
Serum concentrations of T4, T3, and rT3 are typically measured by radioimmunoassay (RIA) or other sensitive immunoassay techniques.
-
Serum TSH levels are measured using a sensitive immunoradiometric assay or equivalent method.
Data Analysis:
-
Statistical analysis is performed to compare pre-treatment and post-treatment hormone levels.
-
Analysis of variance (ANOVA) for repeated measures can be used to assess changes over time.
-
Paired t-tests or Wilcoxon signed-rank tests can be used to compare hormone levels at specific time points to baseline.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
Sodium this compound exerts a rapid and potent effect on thyroid hormone metabolism, primarily through the inhibition of type I 5'-deiodinase. This leads to a significant reduction in the conversion of T4 to the more active T3, with a concurrent rise in rT3. Its multifaceted mechanism of action, which also includes the inhibition of thyroid hormone release and hepatic T4 uptake, makes it a subject of continued interest in the management of hyperthyroid conditions. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential and underlying biology of this compound.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. karger.com [karger.com]
- 3. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium - Wikipedia [en.wikipedia.org]
- 5. Effect of sodium this compound and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Ipodate as a Contrast Agent: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipodate, an iodinated contrast agent, played a significant role in the history of medical imaging, particularly in the visualization of the gallbladder and biliary tract through oral cholecystography. This technical guide provides an in-depth exploration of the historical development of this compound, from its chemical origins to its clinical application and eventual decline in use. The document details its mechanism of action, pharmacokinetics, and a comparative analysis of its efficacy and safety profile against other cholecystographic agents. Furthermore, this guide presents available quantitative data in structured tables, outlines experimental methodologies from key studies, and provides visualizations of relevant pathways and workflows to offer a comprehensive understanding of this compound's journey as a contrast agent.
Introduction: The Dawn of Oral Cholecystography
The early 20th century marked a revolutionary period in diagnostic medicine with the advent of X-ray imaging. However, the visualization of soft tissues and organs with similar densities to their surroundings posed a significant challenge. The development of contrast agents, substances that could enhance the visibility of internal structures, was a critical breakthrough.[1] Oral cholecystography, a technique to image the gallbladder, emerged in the 1920s, allowing for the diagnosis of gallstones and other biliary pathologies without invasive procedures.[1][2] This era saw the synthesis and investigation of various iodinated compounds capable of being orally ingested, absorbed, and concentrated in the gallbladder.
The Emergence of this compound (Oragrafin)
This compound, available as both sodium this compound and calcium this compound (marketed under the brand name Oragrafin), became a prominent oral cholecystographic agent.[1][3] It belongs to the class of tri-iodinated benzoic acid derivatives, which became the standard for many contrast media due to their high iodine content, providing excellent X-ray attenuation.
Physicochemical Properties
This compound is a tri-iodinated aromatic compound. The sodium salt is a water-soluble powder. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C12H12I3N2NaO2 |
| Molecular Weight | 619.94 g/mol |
| IUPAC Name | sodium 3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Brand Names | Oragrafin, Bilivist, Biloptin |
Source: PubChem CID 23671932[4]
Mechanism of Action and Pharmacokinetics
Radiopaque Contrast
The primary mechanism of action of this compound as a contrast agent lies in the high atomic number of its three iodine atoms per molecule. Iodine effectively absorbs X-rays, increasing the radiographic density of the tissue or organ in which it is concentrated.[5]
Pharmacokinetic Profile
Following oral administration, this compound is absorbed from the gastrointestinal tract. It is then transported to the liver, where it is excreted into the bile. The gallbladder concentrates the bile, leading to a high concentration of this compound, which allows for clear visualization on an X-ray.[6] Maximum blood concentrations are typically reached within two to three hours after oral ingestion.[6]
The following diagram illustrates the pharmacokinetic pathway of this compound.
References
- 1. This compound Sodium | 1221-56-3 [chemicalbook.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Availability of Radiocontrast Agents to Treat Severe Hyperthyroidism | American Thyroid Association [thyroid.org]
- 4. Sodium this compound | C12H12I3N2NaO2 | CID 23671932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound sodium - Wikipedia [en.wikipedia.org]
- 6. pubs.rsna.org [pubs.rsna.org]
The Impact of Ipodate on Thyroid Hormone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of ipodate, an oral cholecystographic agent, on thyroid hormone metabolism. This compound has been shown to be a potent inhibitor of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This document details the underlying mechanisms of action, presents quantitative data from clinical studies, outlines relevant experimental protocols, and provides visualizations of the affected biochemical pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and thyroid-related research.
Introduction
Sodium this compound is an iodine-containing contrast agent historically used for cholecystography. Beyond its imaging applications, this compound has garnered significant interest for its profound effects on thyroid hormone physiology. It rapidly reduces serum T3 concentrations, making it a therapeutic option in the management of hyperthyroidism, particularly in cases of thyroid storm and as a preoperative preparation for thyroidectomy in patients with Graves' disease.[1][2][3][4][5] This guide delves into the core mechanisms by which this compound alters thyroid hormone metabolism, providing a detailed technical resource for the scientific community.
Mechanism of Action
This compound's primary mechanism of action is the potent inhibition of type 1 5'-deiodinase (D1), the enzyme responsible for the majority of peripheral conversion of T4 to T3.[6] This inhibition is considered to be non-competitive. By blocking this conversion, this compound effectively reduces the circulating levels of the most active thyroid hormone, T3.
Furthermore, some studies suggest that this compound may have additional effects on thyroid physiology, including a potential inhibition of thyroid hormone release from the thyroid gland itself.[7] The iodine content of this compound may also contribute to the Wolff-Chaikoff effect, a transient reduction in thyroid hormone synthesis in the presence of high iodine levels.
Signaling Pathway of Thyroid Hormone Metabolism and this compound's Intervention
The following diagram illustrates the key steps in thyroid hormone synthesis, release, and metabolism, highlighting the points of intervention by this compound.
Quantitative Effects on Thyroid Hormone Levels
Numerous clinical studies have quantified the impact of this compound on circulating thyroid hormone concentrations. The administration of this compound leads to a rapid and significant decrease in serum T3 levels, a more modest and slower decrease in serum T4 levels, and a marked increase in serum reverse T3 (rT3) levels.
Summary of Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound in patients with hyperthyroidism.
Table 1: Effect of this compound on Serum T3 Levels in Hyperthyroid Patients
| Study (Reference) | Patient Population | This compound Dosage | Duration of Treatment | Baseline Mean T3 (ng/dL) | Post-Treatment Mean T3 (ng/dL) | Percentage Decrease |
| Wu et al. (1982) | Graves' Disease | 1 g/day | 5 days | 458 | 125 | 72.7% |
| Roti et al. (1985) | Graves' Disease | 1 g/day | 10 days | 340 | 82 | 75.9% |
| Shen et al. (1987) | Graves' Disease | 500 mg/day | 23-31 weeks | 780 | Within normal range | Significant |
| Martino et al. (1988) | Graves' Disease | 500 mg/day | 5 days | 4.90 nmol/L | 1.70 nmol/L | 65.3% |
| Chopra et al. (1995)[1] | Subacute Thyroiditis | 0.5 g daily or every other day | 15-60 days | Elevated | Normalized | Significant |
Table 2: Effect of this compound on Serum T4 Levels in Hyperthyroid Patients
| Study (Reference) | Patient Population | This compound Dosage | Duration of Treatment | Baseline Mean T4 (µg/dL) | Post-Treatment Mean T4 (µg/dL) | Percentage Decrease |
| Wu et al. (1982) | Graves' Disease | 1 g/day | 5 days | 18.1 | 14.8 | 18.2% |
| Roti et al. (1985) | Graves' Disease | 1 g/day | 10 days | 15.1 | 11.3 | 25.2% |
| Shen et al. (1987) | Graves' Disease | 500 mg/day | 23-31 weeks | 25.4 | 41-65% lower | 41-65% |
| Martino et al. (1988) | Graves' Disease | 500 mg/day | 5 days | Not specified | Not specified | Not specified |
Table 3: Effect of this compound on Serum rT3 Levels in Hyperthyroid Patients
| Study (Reference) | Patient Population | This compound Dosage | Duration of Treatment | Baseline Mean rT3 (ng/dL) | Post-Treatment Mean rT3 (ng/dL) | Percentage Increase |
| Wu et al. (1982) | Graves' Disease | 1 g/day | 5 days | 110 | 450 | 309% |
| Roti et al. (1985) | Graves' Disease | 1 g/day | 10 days | 111 | 376 | 239% |
| Shen et al. (1987) | Graves' Disease | 500 mg/day | 24 hours | 118 | 257 | 118% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on thyroid hormone metabolism.
Measurement of Type 1 5'-Deiodinase Activity
This protocol is based on the principle of measuring the release of radioiodine from a radiolabeled substrate.
Materials:
-
Tissue homogenate (e.g., from liver or kidney)
-
[125I]-reverse T3 (rT3) or [125I]-T4 substrate
-
Phosphate buffer (e.g., 0.1 M, pH 7.0) containing EDTA and dithiothreitol (DTT)
-
This compound solution of varying concentrations
-
Trichloroacetic acid (TCA)
-
Dowex 50W-X2 cation exchange resin
-
Gamma counter
Procedure:
-
Prepare tissue homogenates in cold phosphate buffer.
-
Set up reaction tubes containing the tissue homogenate, phosphate buffer with DTT, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the tubes at 37°C for a short period.
-
Initiate the reaction by adding the [125I]-labeled substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate proteins.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Apply the supernatant to a Dowex 50W-X2 column to separate the released 125I- from the unreacted substrate.
-
Elute the 125I- from the column.
-
Measure the radioactivity of the eluate using a gamma counter.
-
Calculate the deiodinase activity as the amount of 125I- released per unit of time per milligram of protein.
Quantification of T4, T3, and rT3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high specificity and sensitivity for the simultaneous measurement of thyroid hormones.
Materials:
-
Serum or plasma samples
-
Internal standards (e.g., 13C-labeled T4, T3, and rT3)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
To a known volume of serum/plasma, add the internal standards.
-
Precipitate proteins by adding a protein precipitation agent and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified by SPE.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Separate the analytes using a gradient elution with the specified mobile phases.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect and quantify the precursor and product ions specific for T4, T3, rT3, and their internal standards.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of standards.
-
Calculate the concentrations of T4, T3, and rT3 in the samples based on the peak area ratios of the analytes to their respective internal standards.
-
Experimental Workflow for a Clinical Trial Investigating this compound in Graves' Disease
The following diagram outlines a typical workflow for a clinical trial designed to assess the efficacy and safety of this compound in patients with Graves' disease.
Conclusion
This compound exerts a significant and rapid influence on thyroid hormone metabolism, primarily through the non-competitive inhibition of type 1 5'-deiodinase. This leads to a marked reduction in the conversion of T4 to the more potent T3, with a concurrent rise in rT3 levels. The quantitative data from numerous clinical studies support its efficacy in rapidly controlling hyperthyroidism. The detailed experimental protocols provided in this guide offer a foundation for further research into the nuanced effects of this compound and other potential deiodinase inhibitors. For drug development professionals, understanding the mechanisms and clinical effects of this compound can inform the design of novel therapeutic strategies for thyroid disorders. Further investigation into the long-term safety and efficacy of this compound, as well as its potential effects on other deiodinase isoenzymes, is warranted.
References
- 1. Use of sodium this compound in management of hyperthyroidism in subacute thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium this compound (oragrafin) in the preoperative preparation of Graves' hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Ipodate in the Thyroid Gland
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ipodate, an oral cholecystographic agent, has garnered significant interest for its profound effects on thyroid hormone metabolism. Beyond its use in medical imaging, this compound has been investigated for the management of hyperthyroidism, particularly in cases of thyroid storm and in preparation for thyroidectomy.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets of this compound within the thyroid gland, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in thyroid research and drug development.
Core Molecular Targets of this compound
This compound exerts its influence on the thyroid gland through a multi-faceted mechanism, targeting several key processes in thyroid hormone synthesis, secretion, and metabolism. The primary molecular targets include:
-
Iodothyronine Deiodinases (Type 1 and Type 2): this compound is a potent inhibitor of these selenoenzymes, which are crucial for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1][3] This inhibition is a cornerstone of its therapeutic effect in hyperthyroidism.
-
Thyroid Hormone Secretion Pathway: this compound directly inhibits the release of thyroid hormones (T4 and T3) from the thyroid gland.[4] This effect is thought to be mediated through the inhibition of several intracellular processes.
-
TSH Signaling Cascade: this compound has been shown to interfere with the thyroid-stimulating hormone (TSH) signaling pathway by inhibiting the TSH-induced increase in cyclic AMP (cAMP).[4]
-
Thyroglobulin Proteolysis: The liberation of T4 and T3 from their storage form, thyroglobulin, is a critical step in hormone secretion. This compound inhibits the enzymatic breakdown of thyroglobulin.[4]
-
Colloid Droplet Formation: The endocytosis of colloid, containing thyroglobulin, from the follicular lumen is a prerequisite for hormone release. This compound impedes the formation of these intracellular colloid droplets.[4]
-
Nuclear Thyroid Hormone Receptors: While the in vivo significance is debated, in vitro studies have demonstrated that this compound can competitively inhibit the binding of T3 to its nuclear receptors.[5][6]
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound on its various molecular targets.
| Target Enzyme | Inhibitor | IC50 | Inhibition Type | Species | Reference |
| Type 1 Deiodinase (DIO1) | Iopanoic Acid | 97 µM | Competitive | Human | [4] |
| Type 2 Deiodinase (DIO2) | Iopanoic Acid | 231 µM | Competitive | Human | [4] |
*Note: Iopanoic acid is a close structural and functional analog of this compound.[1]
| Target Process | This compound Concentration | Effect | Organism | Reference |
| T4 Secretion | 0.1 mM | Inhibition to 80.4 ± 5.7% of control | Dog (perfused thyroid) | [4] |
| 0.3 mM | Inhibition to 59.6 ± 3.01% of control | Dog (perfused thyroid) | [4] | |
| 1 mM | Inhibition to 23.7 ± 2.8% of control | Dog (perfused thyroid) | [4] | |
| T3 Binding to Nuclear Receptors | 1.2 x 10-4 M | 50% inhibition (IC50) | Rat (in vitro) | [4] |
| Parameter | Treatment | Pre-treatment Level (mean ± SD) | Post-treatment Level (mean ± SD) | Patient Population | Reference |
| Plasma T3 | 500 mg this compound daily for 4 days | 4.90 ± 1.80 nmol/L | 1.70 ± 0.30 nmol/L | Graves' Hyperthyroid | [2] |
| Serum Free T4 | 1 g this compound daily for 10 days | 48.9 ± 6.6 pg/mL | 26.0 ± 2.7 pg/mL | Graves' Hyperthyroid | [1] |
| Serum Free T3 | 1 g this compound daily for 10 days | 12.4 ± 2.0 pg/mL | 2.5 ± 0.4 pg/mL | Graves' Hyperthyroid | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound with the thyroid gland's molecular machinery, the following diagrams have been generated using the DOT language.
Figure 1: this compound's multifaceted inhibitory actions on thyroid hormone synthesis and secretion.
Figure 2: Experimental workflow for in vitro deiodinase inhibition assay.
Detailed Experimental Protocols
In Vitro Deiodinase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on Type 1 and Type 2 deiodinase activity.
Materials:
-
Thyroid tissue (e.g., human, rat)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.0)
-
[125I]-T4 (radiolabeled substrate)
-
Dithiothreitol (DTT)
-
This compound solutions of varying concentrations
-
Trichloroacetic acid (TCA)
-
Sephadex LH-20 columns
-
Gamma counter
Procedure:
-
Microsome Preparation:
-
Homogenize fresh or frozen thyroid tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Deiodinase Reaction:
-
In reaction tubes, combine the microsomal preparation, [125I]-T4, and DTT.
-
Add varying concentrations of this compound to different tubes. Include a control with no this compound.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Separation of Iodide:
-
Stop the reaction by adding TCA.
-
Apply the reaction mixture to a Sephadex LH-20 column equilibrated with a suitable buffer.
-
Elute the free 125Iodide from the column, separating it from the unreacted [125I]-T4 and the product [125I]-T3.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the eluted iodide fraction using a gamma counter.
-
Calculate the percentage of T4 to T3 conversion for each this compound concentration.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the log of the this compound concentration. The Ki can be determined using the Cheng-Prusoff equation if the Km of the enzyme for the substrate is known.
-
Assessment of Thyroid Hormone Secretion from Perfused Thyroid Gland
This protocol describes a method to study the direct effect of this compound on thyroid hormone release.
Materials:
-
Isolated thyroid gland with intact vasculature (e.g., from a dog)
-
Perfusion apparatus
-
Perfusion medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin)
-
TSH
-
This compound solutions
-
Radioimmunoassay (RIA) kits for T4 and T3
Procedure:
-
Surgical Preparation:
-
Surgically isolate the thyroid gland, cannulating the superior thyroid artery and thyroid veins.
-
-
Perfusion:
-
Place the gland in a perfusion chamber and perfuse with oxygenated medium at a constant flow rate and temperature.
-
Collect the venous effluent at regular intervals.
-
-
Experimental Phases:
-
Basal Period: Perfuse with medium alone to establish a baseline hormone secretion rate.
-
Stimulation Period: Add TSH to the perfusion medium to stimulate hormone release.
-
Inhibition Period: Introduce this compound at various concentrations into the TSH-containing medium.
-
Washout Period: Perfuse with TSH-containing medium without this compound to assess the reversibility of the effect.
-
-
Hormone Measurement:
-
Measure the concentrations of T4 and T3 in the collected venous effluent samples using specific RIAs.
-
-
Data Analysis:
-
Plot the hormone secretion rates over time to visualize the effects of TSH and this compound.
-
Calculate the percentage inhibition of hormone secretion at each this compound concentration compared to the stimulated control.
-
Measurement of TSH-Stimulated cAMP Production
This protocol details a method to evaluate the impact of this compound on the TSH signaling pathway.
Materials:
-
Primary cultures of thyroid follicular cells or a thyroid cell line (e.g., FRTL-5)
-
Cell culture medium
-
TSH
-
This compound solutions
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Cell Culture:
-
Culture thyroid cells to near confluence in appropriate multi-well plates.
-
-
Pre-incubation:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
-
TSH Stimulation:
-
Add TSH to the culture medium and incubate for a short period (e.g., 15-30 minutes) to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cAMP levels to the protein concentration in each well.
-
Compare the cAMP levels in this compound-treated cells to the TSH-stimulated control to determine the extent of inhibition.
-
Conclusion
This compound presents a complex pharmacological profile within the thyroid gland, characterized by its potent inhibition of multiple key molecular targets. Its primary actions of blocking deiodinase activity and inhibiting thyroid hormone secretion provide a strong rationale for its clinical utility in hyperthyroid states. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced mechanisms of this compound and for the development of novel therapeutic agents targeting the thyroid gland. A thorough understanding of these molecular interactions is paramount for advancing our knowledge of thyroid pathophysiology and for designing more effective and targeted treatments for thyroid disorders.
References
- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A thyroid hormone deiodinase inhibitor can decrease cutaneous cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Biodistribution of Ipodate: A Technical Overview
Disclaimer: Publicly available, comprehensive quantitative pharmacokinetic and biodistribution data for ipodate is limited. Much of the existing research focuses on its pharmacodynamic effects, particularly its impact on thyroid hormone metabolism, rather than the absorption, distribution, metabolism, and excretion (ADME) of the compound itself. This guide synthesizes the available information and provides a framework for understanding the likely pharmacokinetic profile of this compound based on related compounds and general principles of pharmacology.
Introduction to this compound
Sodium this compound is an oral cholecystographic agent, a type of contrast medium used in diagnostic imaging of the gallbladder.[1] Its chemical structure, sodium 3-(3-amino-2,4,6-triiodophenyl)-2-ethylpropanoate, contains a high proportion of iodine, which imparts its radiopaque properties. Beyond its use in imaging, this compound has been investigated for its significant effects on thyroid hormone metabolism, including the inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[2] This has led to its off-label use in the management of hyperthyroidism.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans, such as oral bioavailability, plasma half-life, maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax), are not well-documented in publicly accessible literature. The primary focus of most studies has been on the resulting changes in thyroid hormone levels following this compound administration.
Absorption
This compound is administered orally.[1] While specific data on its absorption rate and extent (bioavailability) are not available, its clinical efficacy as an oral agent suggests it is absorbed from the gastrointestinal tract.
Distribution
Metabolism
The metabolism of this compound is not fully elucidated in the available literature. It is known to be metabolized in a way that releases iodine, which contributes to its effects on the thyroid gland.[2] For many xenobiotics, a common metabolic pathway in the liver is glucuronidation, a Phase II metabolism reaction that increases the water solubility of compounds to facilitate their excretion. It is plausible that this compound, or its metabolites, undergoes glucuronidation prior to elimination.
Caption: A proposed metabolic pathway for this compound, including potential Phase I and Phase II (glucuronidation) reactions leading to excretion.
Excretion
The primary route of excretion for this compound appears to be biliary. A study in bile-fistula dogs provides the most concrete quantitative data on this aspect of its pharmacokinetics.
Table 1: Biliary Excretion of Sodium this compound in Dogs
| Parameter | Value | Species | Study Conditions | Citation |
| Maximum Biliary Excretion Rate | 1.472 µmol/min/kg | Dog | Low taurocholate infusion | [1] |
This study also noted that both sodium this compound and another contrast agent, sodium tyropanoate, increased canalicular bile flow.[1] The extent of urinary excretion of this compound has not been quantified in the available literature.
Biodistribution
Specific studies detailing the tissue distribution of this compound after oral administration are lacking. As a cholecystographic agent, it is designed to be concentrated in the liver and excreted into the bile, leading to its accumulation in the gallbladder. However, quantitative data on its concentration in other tissues and organs are not available.
Experimental Protocols
Detailed experimental protocols from studies on this compound pharmacokinetics and biodistribution are not extensively published. However, based on general practices for studying oral drug disposition, a typical workflow can be outlined.
Caption: A generalized workflow for conducting a preclinical pharmacokinetic and biodistribution study of an orally administered compound like this compound.
Animal Models
Studies on the pharmacokinetics of oral contrast agents have utilized animal models such as dogs.[1] The choice of animal model would depend on the specific research question and the desire to extrapolate the data to humans.
Dosing and Sample Collection
Following oral administration of a defined dose of this compound, serial blood samples would be collected at various time points to characterize the plasma concentration-time profile. For biodistribution studies, animals would be euthanized at different time points, and various tissues of interest (e.g., liver, kidney, spleen, fat, muscle, brain) would be harvested.
Analytical Methods
The quantification of this compound in biological matrices (plasma, tissue homogenates) would require a validated analytical method. Given the chemical nature of this compound, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) would be a suitable technique, offering high sensitivity and selectivity.
Pharmacodynamics
While the focus of this guide is on pharmacokinetics and biodistribution, it is important to briefly mention the well-documented pharmacodynamic effects of this compound, as they are often the primary subject of research. This compound is a potent inhibitor of the type I 5'-deiodinase enzyme, which is responsible for the conversion of T4 to T3 in peripheral tissues.[2] This leads to a rapid decrease in serum T3 levels and a concurrent increase in reverse T3 (rT3) levels.
Conclusion and Future Directions
The available literature provides a limited understanding of the pharmacokinetics and biodistribution of this compound. While its primary route of excretion appears to be biliary, fundamental pharmacokinetic parameters in humans remain to be determined. Future research, employing modern analytical techniques such as LC-MS/MS, is needed to fully characterize the ADME profile of this compound. Such studies would be invaluable for optimizing its clinical use, both as a contrast agent and as a therapeutic agent for hyperthyroidism, and for providing a more complete picture of its safety and efficacy. Key areas for future investigation include:
-
Human Pharmacokinetic Studies: To determine oral bioavailability, Cmax, Tmax, half-life, volume of distribution, and clearance in healthy volunteers and patient populations.
-
Metabolite Identification: To characterize the metabolic pathways of this compound and identify its major metabolites.
-
Tissue Distribution Studies: To quantify the distribution of this compound into various tissues and organs following oral administration.
-
Protein Binding Studies: To determine the extent of this compound binding to plasma proteins.
References
- 1. The biliary and urinary excretion of sodium tyropanoate and sodium this compound in dogs: pharmacokinetics, influence of bile salts and choleretic effects with comparison to iopanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Oral contrast media for magnetic resonance tomography of the abdomen. 1. Comparative animal studies of positive and negative contrast media] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Action of Ipodate on Iodothyronine Deiodinases: An In Vitro Perspective
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies on the effects of ipodate, an oral cholecystographic agent, on the activity of iodothyronine deiodinases. These enzymes are critical for the activation and inactivation of thyroid hormones, playing a central role in thyroid hormone homeostasis. This compound and the structurally similar iopanoic acid (IOP) have been identified as potent competitive inhibitors of these enzymes, particularly the 5'-deiodination process which converts the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1][2][3][4] This guide summarizes the key quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Analysis of Deiodinase Inhibition
| Compound | Enzyme Isoform | IC50 (µM) | Notes |
| Iopanoic Acid (IOP) | Human Deiodinase 1 (hDIO1) | 97 | Did not inhibit hDIO3.[5] |
| Iopanoic Acid (IOP) | Human Deiodinase 2 (hDIO2) | 231 | Did not inhibit hDIO3.[5] |
Table 1: Inhibitory concentration (IC50) of Iopanoic Acid on human deiodinase isoforms.[5]
Experimental Protocols
The foundational in vitro studies of deiodinase inhibition by this compound were instrumental in elucidating its mechanism of action. The following sections detail the typical methodologies used in these key experiments.
Preparation of Enzyme Source
Initial studies predominantly utilized microsomal fractions from rat liver homogenates as the source of deiodinase activity.[6][7]
Protocol:
-
Tissue Homogenization: Fresh or frozen rat livers are homogenized in a cold buffer solution (e.g., 0.1 M HEPES, 1 mM EDTA, pH 7.0).
-
Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the microsomal fraction, which is rich in deiodinase enzymes.
-
Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford or Lowry assay, to ensure consistent enzyme concentrations across experiments.
In Vitro Deiodinase Activity Assay
The core of the experimental work involves an in vitro assay to measure the rate of deiodination in the presence and absence of the inhibitor. Early studies often relied on the use of radiolabeled thyroid hormone substrates.[8]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme source (microsomal fraction), a thiol cofactor such as dithiothreitol (DTT) which is essential for enzyme activity, and the buffer solution.[7]
-
Inhibitor Addition: Varying concentrations of this compound (or a similar inhibitor) are added to the reaction mixtures. Control reactions are prepared without the inhibitor.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, typically [125I]T4 or [125I]rT3.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped, often by the addition of an acid or cold ethanol.
-
Product Separation and Quantification: The products of the deiodination reaction (e.g., 125I-, [125I]T3) are separated from the unreacted substrate using techniques like chromatography. The radioactivity of the product is then measured to determine the rate of deiodination.
-
Data Analysis: The rate of deiodination at different inhibitor concentrations is used to calculate kinetic parameters such as IC50 and to determine the type of inhibition (e.g., competitive).
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the in vitro study of this compound on deiodinases.
References
- 1. imrpress.com [imrpress.com]
- 2. Changes in circulating iodothyronines in euthyroid and hyperthyroid subjects given this compound (Oragrafin), an agent for oral cholecystography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A thyroid hormone deiodinase inhibitor can decrease cutaneous cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid hormone analog inhibition of hepatic 5'-iodothyronine deiodinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Deiodinases: Their Identification and Cloning of Their Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
Unveiling the Anti-Thyroid Properties of Ipodate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially developed as an oral cholecystographic contrast agent, sodium ipodate and its related compounds have demonstrated significant anti-thyroid properties, leading to their investigation and off-label use in the management of hyperthyroidism, particularly in cases of thyroid storm.[1] This technical guide provides an in-depth analysis of the discovery and elucidation of this compound's anti-thyroid mechanisms, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Core Anti-Thyroid Mechanisms of this compound
The anti-thyroid effects of this compound are primarily attributed to two distinct mechanisms: the potent inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3), and the direct inhibition of thyroid hormone release from the thyroid gland.[2][3]
Inhibition of Peripheral T4 to T3 Conversion
This compound acts as a competitive inhibitor of the 5'-monodeiodinase enzymes, which are responsible for the conversion of T4 to T3 in peripheral tissues.[4] This inhibition leads to a rapid decrease in serum T3 levels, the primary mediator of thyroid hormone's physiological effects, and a concurrent increase in reverse T3 (rT3), an inactive metabolite.[5]
Inhibition of Thyroid Hormone Release
Beyond its effects on peripheral conversion, this compound directly impacts the thyroid gland by inhibiting the release of pre-formed T4 and T3.[2] Experimental evidence suggests that this compound interferes with the process of thyroglobulin proteolysis, the final step in thyroid hormone secretion.[2]
Quantitative Data on this compound's Anti-Thyroid Effects
Numerous clinical and preclinical studies have quantified the impact of this compound on thyroid hormone levels. The following tables summarize key findings from these investigations.
Table 1: Effect of this compound on Serum Thyroid Hormone Levels in Hyperthyroid Patients
| Study Population | This compound Dosage | Duration | Serum T3 Change | Serum T4 Change | Serum rT3 Change | Reference |
| Graves' Hyperthyroid Patients | 500 mg daily | 23-31 weeks | Decreased by 62% within 24 hours | Decreased by 43% at 14 days | Increased by 118% within 24 hours | [6][7] |
| Graves' Hyperthyroid Patients | 1 g daily | 10 days | Significant decrease | Modest decrease | Marked increase | [8] |
| Hyperthyroid Patients | 1 g daily (with PTU and Propranolol) | ~9 days | Free T3 index decreased by 50.2% | Free T4 index decreased by 18.5% | rT3 increased by 140% | [9] |
Table 2: In Vitro Inhibition of Thyroid Hormone Secretion by this compound in Perfused Dog Thyroid Lobes
| This compound Concentration | Inhibition of T4 Secretion (% of control) |
| 0.1 mM | 19.6% |
| 0.3 mM | 40.4% |
| 1.0 mM | 76.3% |
| [Data derived from a study on perfused dog thyroid lobes, where control secretion is 100%.[2]] |
Experimental Protocols
This section details the methodologies employed in key experiments that have been instrumental in understanding this compound's anti-thyroid properties.
Protocol 1: Non-Radioactive Deiodinase Inhibition Assay (Sandell-Kolthoff Reaction)
This assay is used to determine the inhibitory potential of compounds on 5'-deiodinase activity. It measures the amount of iodide released from the substrate (e.g., reverse T3) through a colorimetric reaction. This method has been successfully used to study iopanoic acid, a compound structurally and functionally similar to this compound.[1][8][10]
Materials:
-
Human liver microsomes (as a source of deiodinase)
-
Reverse T3 (rT3) as substrate
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer
-
This compound (or other inhibitor) solution
-
Arsenious acid solution
-
Ceric ammonium sulfate solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTT, and human liver microsomes.
-
Add the test inhibitor (this compound) at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate (rT3).
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a stopping solution (e.g., perchloric acid).
-
Separate the released iodide from the reaction mixture using an ion-exchange column.
-
Quantify the iodide concentration using the Sandell-Kolthoff reaction: a. Add arsenious acid to the iodide-containing eluate. b. Add ceric ammonium sulfate. The rate of disappearance of the yellow color of the ceric ions is proportional to the iodide concentration.
-
Measure the absorbance at a specific wavelength using a spectrophotometer to determine the iodide concentration.
-
Calculate the percentage of inhibition by comparing the iodide release in the presence and absence of the inhibitor.
Protocol 2: Measurement of Thyroid Hormone Levels by Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method used to quantify the concentration of thyroid hormones (T3, T4, and rT3) in serum or plasma samples following this compound administration.[7][11][12][13][14]
Materials:
-
Patient serum or plasma samples
-
Antibodies specific to T3, T4, or rT3
-
Radiolabeled T3, T4, or rT3 (e.g., with ¹²⁵I)
-
Standard solutions of T3, T4, and rT3 of known concentrations
-
Precipitating agent (e.g., polyethylene glycol)
-
Gamma counter
Procedure:
-
A known amount of radiolabeled thyroid hormone is mixed with a specific antibody.
-
The patient's serum sample (containing an unknown amount of the thyroid hormone) is added to this mixture.
-
The unlabeled hormone in the patient's sample competes with the radiolabeled hormone for binding to the antibody.
-
After an incubation period, the antibody-bound hormone is separated from the free hormone by adding a precipitating agent and centrifuging.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of the hormone in the patient's sample is determined by comparing the results with a standard curve generated using known concentrations of the hormone.
Protocol 3: Perfused Thyroid Lobe Experiment for Secretion Inhibition
This ex vivo method allows for the direct investigation of the effects of compounds on thyroid hormone secretion from an intact thyroid gland.[2]
Materials:
-
Isolated canine thyroid lobes with intact vasculature
-
Perfusion apparatus
-
Perfusion medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin)
-
Thyroid-stimulating hormone (TSH)
-
This compound solutions of varying concentrations
-
Method for measuring T4 and T3 in the perfusate (e.g., RIA)
Procedure:
-
The isolated thyroid lobe is placed in the perfusion apparatus, and the thyroid artery is cannulated for the infusion of the perfusion medium.
-
The thyroid vein is cannulated to collect the effluent.
-
The gland is perfused with the medium at a constant flow rate and temperature.
-
After a stabilization period, TSH is added to the perfusion medium to stimulate thyroid hormone secretion.
-
Once a stable rate of hormone secretion is achieved, this compound is added to the perfusion medium at different concentrations.
-
Samples of the venous effluent are collected at regular intervals before, during, and after the administration of this compound.
-
The concentrations of T4 and T3 in the collected samples are measured to determine the effect of this compound on hormone secretion.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of Peripheral T4 to T3 Conversion by this compound.
Caption: this compound's Multi-site Inhibition of Thyroid Hormone Release.
Conclusion
This compound exhibits potent anti-thyroid properties through a dual mechanism of action: the inhibition of peripheral T4 to T3 conversion and the direct suppression of thyroid hormone release. These effects lead to a rapid reduction in circulating levels of active thyroid hormone, making this compound a valuable, albeit off-label, therapeutic option in the acute management of severe hyperthyroidism. The experimental protocols and pathway diagrams presented in this whitepaper provide a comprehensive technical overview for researchers and clinicians interested in the pharmacology of this unique agent. Further research into the specific molecular interactions of this compound with thyroidal proteases could provide deeper insights into its mechanism of action and potentially inform the development of novel anti-thyroid therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in circulating iodothyronines in euthyroid and hyperthyroid subjects given this compound (Oragrafin), an agent for oral cholecystography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Sensitive Radioimmunoassay for T3 and T4 Determinations in Plasma and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay of triiodothyronine (T3) and thyroxine (T4). An assay with both the bound and free fraction of the hormone present in the counting vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibl-america.com [ibl-america.com]
- 14. Radioimmunoassay (RIA) procedures for Triiodothyronine (T3) and Thyroxine (T4) based on novel micro-magnetizable cellulose particles containing manganese ferrite core [inis.iaea.org]
The Role of Ipodate in Iodine-Induced Thyroid Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine, an essential micronutrient for thyroid hormone synthesis, can paradoxically lead to thyroid dysfunction when administered in excess. This phenomenon, known as iodine-induced thyroid dysfunction, can manifest as either hyperthyroidism (Jod-Basedow phenomenon) or hypothyroidism (Wolff-Chaikoff effect).[1][2][3] Ipodate, a formerly used oral cholecystographic contrast agent, has garnered significant interest for its profound effects on thyroid hormone metabolism, making it a valuable tool for both research and therapeutic intervention in certain thyroid disorders. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, its quantitative effects on thyroid hormone levels, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways involved.
This compound's Mechanism of Action
This compound exerts its influence on thyroid function through a multi-faceted mechanism, primarily centered around the inhibition of deiodinase enzymes and the modulation of thyroid hormone release.
Inhibition of Peripheral T4 to T3 Conversion
The principal and most immediate effect of this compound is the potent inhibition of type 1 5'-deiodinase (D1), the enzyme responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[4] This inhibition leads to a rapid decrease in serum T3 concentrations and a corresponding increase in reverse T3 (rT3), an inactive metabolite of T4.[5]
Inhibition of Thyroid Hormone Release
This compound also directly affects the thyroid gland by inhibiting the release of pre-formed T4 and T3.[6][7] This action is thought to be mediated by the large amount of iodine released from the metabolism of this compound, mimicking the Wolff-Chaikoff effect, where a high intrathyroidal concentration of iodide temporarily halts thyroid hormone synthesis and release.[3][8][9]
Quantitative Effects of this compound on Thyroid Hormone Levels
The administration of this compound leads to significant and predictable changes in circulating thyroid hormone concentrations. The following tables summarize the quantitative data from key clinical studies.
Table 1: Effect of Sodium this compound on Serum Thyroid Hormone Levels in Hyperthyroid Patients with Graves' Disease
| Study | Dosage | Duration | Parameter | Baseline (Mean ± SEM/SD) | Post-Treatment (Mean ± SEM/SD) | Percentage Change |
| Wu et al., 1978[5] | 3 g (single dose) | 4 days | Total T3 | 4.3 ± 0.5 ng/mL | 1.4 ± 0.2 ng/mL | -67.4% |
| Total T4 | 19.8 ± 1.9 µg/dL | 16.5 ± 1.5 µg/dL | -16.7% | |||
| rT3 | 1.1 ± 0.2 ng/mL | 3.8 ± 0.5 ng/mL | +245.5% | |||
| Roti et al., 1985 | 1 g/day | 10 days | Free T4 | 48.9 ± 6.6 pg/mL | 26.0 ± 2.7 pg/mL | -46.8% |
| Free T3 | 12.4 ± 2.0 pg/mL | 2.5 ± 0.4 pg/mL | -79.8% | |||
| Shen et al., 1985[10] | 500 mg/day | 24 hours | Serum T3 | 780 ng/dL (mean) | 296.4 ng/dL (mean) | -62% |
| 14 days | Serum T4 | 25.4 µg/dL (mean) | 14.5 µg/dL (mean) | -43% | ||
| 24 hours | Serum rT3 | 118 ng/dL (mean) | 257.2 ng/dL (mean) | +118% | ||
| Berghout et al., 1989[6][7] | 500 mg/day | 4 days | Plasma T3 | 4.90 ± 1.80 nmol/L | 1.70 ± 0.30 nmol/L | -65.3% |
| Martino et al., 1988[11] | 500 mg/day | 7 days | Free T3 | Not specified | Normalized in all patients | - |
| Klein et al., 1983[12] | 1 g/day (+ PTU & Propranolol) | ~9 days | Free T3 Index | 409 ± 47 | 203.7 ± 12.7 | -50.2% |
| Free T4 Index | 25.9 ± 2.8 | 21.1 ± 1.3 | -18.5% | |||
| rT3 | 210 ± 41 ng/dL | 504 ± 21 ng/dL | +140% | |||
| Bal et al., 1993[13] | 500 mg twice daily | 3 days | Total T3 | 445.9 ng/dL | 193.4 ng/dL | -56.6% |
| Free T4 | 3.874 ng/dL | 2.800 ng/dL | -27.7% |
Table 2: Effect of Sodium this compound on Serum Thyroid Hormone Levels in Euthyroid Subjects
| Study | Dosage | Duration | Parameter | Baseline (Mean ± SEM/SD) | Post-Treatment (Mean ± SEM/SD) | Percentage Change |
| Wu et al., 1978[5] | 3 g (single dose) | 4 days | Total T3 | 1.4 ± 0.1 ng/mL | 0.8 ± 0.1 ng/mL | -42.9% |
| Total T4 | 7.9 ± 0.5 µg/dL | 9.5 ± 0.6 µg/dL | +20.3% | |||
| rT3 | 0.4 ± 0.05 ng/mL | 1.1 ± 0.1 ng/mL | +175% |
Experimental Protocols
Accurate quantification of thyroid hormones and TSH is crucial for studying the effects of this compound. The following are detailed methodologies for key immunoassays.
Radioimmunoassay (RIA) for Total Thyroxine (T4)
Principle: This is a competitive immunoassay where unlabeled T4 in the patient's serum competes with a fixed amount of radiolabeled T4 (¹²⁵I-T4) for a limited number of binding sites on a specific anti-T4 antibody.[14][15][16][17] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled T4 in the sample.
Methodology:
-
Preparation of Reagents:
-
Assay Procedure:
-
Label coated polystyrene tubes in duplicate for standards, controls, and patient samples.[14][15]
-
Pipette 20 µL of each standard, control, and patient serum into the corresponding tubes.[14]
-
Add 200 µL of ¹²⁵I-T4 tracer to all tubes.[14]
-
Add 100 µL of the reconstituted anti-T4 antibody to all tubes except the total count tubes.[14]
-
Gently mix the tubes and incubate for 1 hour at room temperature with continuous shaking.[14]
-
Aspirate the contents of all tubes except the total count tubes.[14]
-
Wash each tube with 2 mL of the working wash solution and aspirate again.[14]
-
-
Data Analysis:
-
Count the radioactivity in each tube using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the T4 standards.
-
Determine the T4 concentration in patient samples by interpolating their corresponding bound radioactivity from the standard curve.
-
Radioimmunoassay (RIA) for Total Triiodothyronine (T3)
Principle: Similar to the T4 RIA, this is a competitive immunoassay where unlabeled T3 in the sample competes with ¹²⁵I-labeled T3 for binding to a specific anti-T3 antibody.[6][9][12][18]
Methodology:
-
Preparation of Reagents:
-
Reconstitute lyophilized T3 standards, controls, and anti-T3 antibody with distilled water.[6]
-
The ¹²⁵I-T3 tracer is typically provided ready to use.
-
-
Assay Procedure:
-
Label antibody-coated tubes in duplicate for standards, controls, and samples.[9]
-
Pipette 100 µL of each standard, control, and patient serum into the appropriate tubes.[9]
-
Add 100 µL of ¹²⁵I-T3 tracer to each tube.[9]
-
Mix gently and incubate for 2 hours at room temperature with continuous agitation.[9]
-
Aspirate the contents of all tubes.
-
-
Data Analysis:
-
Measure the radioactivity in each tube using a gamma counter.
-
Generate a standard curve and determine the T3 concentrations in the samples as described for the T4 RIA.
-
Immunoradiometric Assay (IRMA) for Thyroid-Stimulating Hormone (TSH)
Principle: This is a non-competitive "sandwich" immunoassay.[1][4][13][19][20][21][22][23][24] TSH in the sample binds to a solid-phase antibody (e.g., coated on a tube) and simultaneously to a second, radiolabeled antibody. The amount of bound radioactivity is directly proportional to the TSH concentration.
Methodology:
-
Preparation of Reagents:
-
Reagents, including standards, controls, and ¹²⁵I-anti-TSH antibody, are typically provided in a ready-to-use liquid format.
-
-
Assay Procedure:
-
Label antibody-coated tubes in duplicate for standards, controls, and samples.[22]
-
Pipette 200 µL of each standard, control, and patient serum into the respective tubes.[22]
-
Add 50 µL of the ¹²⁵I-anti-TSH tracer to each tube.[22]
-
Incubate for 2 hours at room temperature on a shaker.[22]
-
Aspirate the contents of all tubes.[22]
-
-
Data Analysis:
-
Count the radioactivity in each tube using a gamma counter.
-
Construct a standard curve by plotting the radioactivity (cpm) against the TSH concentration of the standards.
-
Determine the TSH concentration in patient samples from the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual mechanism of action.
Caption: Pathways of Iodine-Induced Thyroid Dysfunction.
Caption: General Workflow for Competitive Radioimmunoassay (RIA).
Conclusion
This compound serves as a powerful pharmacological tool for modulating thyroid hormone levels, primarily through the inhibition of peripheral T4 to T3 conversion and the suppression of thyroid hormone release. Its rapid and profound effects on T3 levels have made it a subject of significant research and a therapeutic option in specific clinical scenarios, such as in the preparation of hyperthyroid patients for surgery and in the management of thyroid storm. Understanding the intricate mechanisms of this compound's action and the broader context of iodine-induced thyroid dysfunction is essential for researchers and drug development professionals working in the field of endocrinology. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for designing and interpreting studies involving this compound and other iodine-containing compounds. The visualized signaling pathways further elucidate the complex interplay between iodine, this compound, and thyroid homeostasis.
References
- 1. linear.es [linear.es]
- 2. Jod-Basedow Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Wolff–Chaikoff effect - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ibl-america.com [ibl-america.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. sceti.co.jp [sceti.co.jp]
- 10. Thyroid hormone analog inhibition of hepatic 5'-iodothyronine deiodinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jod-Basedow phenomenon - Wikipedia [en.wikipedia.org]
- 12. demeditec.com [demeditec.com]
- 13. Immunoradiometric Assay For Determination Of Thyroid Stimulating Hormone In Human Serum Using Solid Phase Anti-tsh Magnetic Particles [journalijar.com]
- 14. ibl-international.com [ibl-international.com]
- 15. ibl-america.com [ibl-america.com]
- 16. tech.snmjournals.org [tech.snmjournals.org]
- 17. ivdtechnologies.com [ivdtechnologies.com]
- 18. researchgate.net [researchgate.net]
- 19. sceti.co.jp [sceti.co.jp]
- 20. ibl-international.com [ibl-international.com]
- 21. atlas-medical.com [atlas-medical.com]
- 22. ibl-america.com [ibl-america.com]
- 23. Immunoradiometric assay of serum thyroid stimulating hormone (TSH) as a first-line test in a mixed hospital population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tecnomedicatepuy.com [tecnomedicatepuy.com]
Methodological & Application
Application Notes and Protocols for In Vivo Treatment of Graves' Disease with Sodium Ipodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ipodate is an oral cholecystographic agent that has been investigated for the management of hyperthyroidism, particularly in Graves' disease. Its primary mechanism of action involves the inhibition of peripheral deiodinase enzymes, which are responsible for the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This rapid reduction in circulating T3 levels can lead to a swift improvement in the clinical symptoms of thyrotoxicosis. Additionally, the iodine content of sodium this compound contributes to the Wolff-Chaikoff effect, transiently inhibiting the synthesis and release of thyroid hormones from the thyroid gland.
These application notes provide a summary of the in vivo use of sodium this compound for the treatment of Graves' disease, including its mechanism of action, quantitative data from clinical studies, and generalized experimental protocols for preclinical research.
Mechanism of Action
Sodium this compound exerts its effects on thyroid hormone metabolism through two primary pathways:
-
Inhibition of Peripheral T4 to T3 Conversion: The principal and most immediate effect of sodium this compound is the inhibition of type 1 deiodinase, an enzyme crucial for the conversion of T4 to T3 in peripheral tissues such as the liver and kidneys.[1] This leads to a rapid decrease in serum T3 concentrations.[1][2]
-
Inhibition of Thyroid Hormone Release: As a compound containing iodine, sodium this compound releases iodine into the circulation as it is metabolized.[1][3] This increase in circulating iodine can inhibit the release of thyroid hormones from the thyroid gland.[4][5]
Data Presentation
The following tables summarize the quantitative data from clinical studies on the effect of sodium this compound on thyroid hormone levels in patients with Graves' disease.
Table 1: Effect of Sodium this compound on Serum Thyroid Hormone Concentrations in Patients with Graves' Disease
| Study | Dosage of Sodium this compound | Treatment Duration | Baseline Mean Free T4 (pg/ml) | Mean Free T4 after Treatment (pg/ml) | Baseline Mean Free T3 (pg/ml) | Mean Free T3 after Treatment (pg/ml) |
| Roti et al.[6] | 1 g daily | 10 days | 48.9 ± 6.6 | 26.0 ± 2.7 | 12.4 ± 2.0 | 2.5 ± 0.4 |
| Martino et al.[7] | 500 mg daily | Several weeks to 22 months | Not specified | Not specified | Not specified | Normalized within 7 days |
Table 2: Comparative Effects of Sodium this compound and Saturated Solution of Potassium Iodide (SSKI) on Serum Free Thyroid Hormone Concentrations in Patients with Graves' Disease
| Treatment Group | Treatment Duration | Baseline Mean Free T4 (pg/ml) | Mean Free T4 after Treatment (pg/ml) | Baseline Mean Free T3 (pg/ml) | Mean Free T3 after Treatment (pg/ml) |
| Sodium this compound (1 g/day ) | 10 days | 48.9 ± 6.6 | 26.0 ± 2.7 | 12.4 ± 2.0 | 2.5 ± 0.4 |
| SSKI (12 drops/day) | 10 days | 51.1 ± 8.8 | 11.3 ± 1.4 | 15.7 ± 2.0 | 2.6 ± 0.3 |
| Data from Roti et al.[6] |
Table 3: Long-Term Effects of Sodium this compound (500 mg/day) on Serum Thyroid Hormones in Patients with Graves' Disease
| Time Point | Mean Serum T3 (ng/dl) | % Decrease from Baseline (T3) | Mean Serum T4 (µg/dl) | % Decrease from Baseline (T4) |
| Pre-treatment | 780 | - | 25.4 | - |
| 24 hours | ~296 | 62% | ~20.3 | 20% |
| 14 days | Within normal range | - | ~14.5 | 43% |
| 23-31 weeks | Within normal range | - | 41-65% lower | 41-65% |
| Data from Shen et al.[8][9] |
Experimental Protocols
Protocol 1: Induction of Hyperthyroidism in a Rodent Model (General)
This protocol is a generalized approach. The specific details may need to be optimized depending on the research objectives and the animal model used.
Materials:
-
Levothyroxine (T4) sodium salt
-
Propylthiouracil (PTU) (optional, for some models)
-
Animal drinking water
-
Animal feed
-
Appropriate animal housing
-
Blood collection supplies (e.g., micro-hematocrit tubes, syringes)
-
Centrifuge
-
Hormone assay kits (T3, T4, TSH)
Procedure:
-
Animal Acclimatization: Acclimate animals (e.g., female BALB/c mice, 6-8 weeks old) to the housing conditions for at least one week prior to the start of the experiment.
-
Induction of Hyperthyroidism:
-
Method A: T4 Administration: Dissolve levothyroxine in the drinking water at a concentration calculated to deliver a specific dose (e.g., 50 µ g/animal/day for rats, may need adjustment for mice). This method induces a state of thyrotoxicosis.
-
Method B: Autoimmune Model Induction (More complex): This involves immunization with thyroid-stimulating hormone receptor (TSHR) to induce the production of stimulating autoantibodies, more closely mimicking Graves' disease. This can be achieved through genetic immunization with plasmids or adenoviral vectors expressing the TSHR.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of hyperthyroidism, such as weight loss, increased activity, and tachycardia.
-
Collect blood samples at regular intervals (e.g., weekly) to measure serum T3, T4, and TSH levels to confirm the hyperthyroid state.
-
-
Confirmation of Hyperthyroidism: The hyperthyroid state is typically confirmed by significantly elevated serum T4 and T3 levels and suppressed TSH levels.
Protocol 2: Treatment of Hyperthyroidism with Sodium this compound in a Rodent Model
This protocol is based on dosages used in rat studies and clinical observations. Dose-response studies are recommended to determine the optimal dose for a specific animal model and research question.
Materials:
-
Sodium this compound
-
Vehicle for administration (e.g., sterile water, saline)
-
Gavage needles
-
Blood collection supplies
-
Hormone assay kits (T3, T4, TSH)
Procedure:
-
Animal Groups: Once hyperthyroidism is established, divide the animals into at least two groups:
-
Control Group: Receives the vehicle only.
-
Treatment Group: Receives sodium this compound.
-
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of sodium this compound in the chosen vehicle.
-
Administer sodium this compound orally via gavage. A starting dose could be in the range of 6-12 mg/100g body weight daily, based on studies in rats.[10]
-
-
Treatment Duration: The duration of treatment will depend on the study's objectives. Short-term studies may last for several days to a week to observe the acute effects on hormone levels, while longer-term studies may extend for several weeks.
-
Monitoring:
-
Continue daily monitoring of clinical signs.
-
Collect blood samples at various time points during and after treatment (e.g., 24 hours, 48 hours, 1 week, and at the end of the study) to measure serum T3, T4, and TSH levels.
-
-
Data Analysis: Analyze the changes in hormone levels between the control and treatment groups to assess the efficacy of sodium this compound.
Visualizations
Signaling Pathway of Sodium this compound's Action
Caption: Mechanism of action of sodium this compound.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow.
Cautions and Considerations
-
High Recurrence Rate: Long-term treatment with sodium this compound is associated with a high rate of relapse of hyperthyroidism after discontinuation of the drug.[7]
-
Resistance to Subsequent Treatment: Some studies suggest that prolonged use of sodium this compound may lead to a poor response to subsequent treatment with thionamides like methimazole.[7]
-
Lack of Effect on Autoimmunity: Sodium this compound does not appear to affect the underlying autoimmune process in Graves' disease, as indicated by unchanged levels of thyroid autoantibodies during treatment.[7]
-
Regulatory Status: Sodium this compound is not FDA-approved for the treatment of Graves' disease.[3]
These application notes are intended for research and informational purposes only and should not be considered as medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Concept Life Sciences [conceptlifesciences.com]
- 3. This compound sodium - Wikipedia [en.wikipedia.org]
- 4. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Testing for thyroid hormone disruptors, a review of non-mammalian in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 2024 inventory of test methods relevant to thyroid hormone system disruption for human health and environmental regulatory hazard assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ipodate Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the experimental administration of ipodate (sodium this compound) to rats for research purposes. This compound is a potent inhibitor of 5'-deiodinase, the enzyme responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This property makes it a valuable tool for studying the effects of altered thyroid hormone metabolism in various physiological and pathological models.
Core Mechanism of Action
Sodium this compound primarily exerts its effects by inhibiting the 5'-deiodinase enzyme, which leads to a rapid decrease in serum T3 concentrations and a corresponding increase in reverse T3 (rT3) levels.[1] This inhibition of T4 to T3 conversion is a key aspect of its therapeutic and experimental applications.[2] Additionally, this compound may have a direct inhibitory effect on the release of thyroid hormones from the thyroid gland.[3][4][5]
Data Presentation: Quantitative Summary
The following tables summarize dosages and their observed effects from various studies.
Table 1: Parenteral and Oral Gavage Administration of this compound in Rats
| Dosage | Administration Route | Rat Model | Key Findings | Reference |
| 6 mg/100g BW/day | Daily Injection | Euthyroid | Decreased serum T3, increased serum TSH. | [6] |
| 12 mg/100g BW/day | Daily Injection | Euthyroid | Decreased serum T3, increased serum TSH. | [6] |
| 318 mg/kg (LD50, females) | Oral Gavage (acute) | Sprague-Dawley | Lethal dose determination for sodium periodate. | [7] |
| 741 mg/kg (LD50, males) | Oral Gavage (acute) | Sprague-Dawley | Lethal dose determination for sodium periodate. | [7] |
| 185, 370, 741 mg/kg/day | Oral Gavage (14 days) | Sprague-Dawley | Morbidity, kidney toxicity, and uremia at higher doses of sodium periodate. | [7] |
Table 2: Dietary Administration of this compound in Rats
| Dosage | Administration Route | Duration | Key Findings | Reference |
| Not specified | Dietary | 6 weeks | Increased serum T4 and T4/T3 ratios. | [2] |
Experimental Protocols
Important Considerations Before Starting:
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
-
Compound Preparation: Sodium this compound should be of pharmaceutical grade. The vehicle for administration must be sterile and appropriate for the chosen route.[8] The pH of the solution should be as close to neutral (pH 7.0) as possible to avoid irritation and tissue damage, especially for parenteral routes.[8]
-
Animal Health Monitoring: Closely monitor animals for any signs of distress, toxicity, or adverse effects throughout the experiment.
Protocol 1: Oral Gavage Administration
This method allows for precise dosing of this compound.
Materials:
-
Sodium this compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (appropriate size for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of sodium this compound based on the desired dose and the body weight of the rats.
-
Dissolve the sodium this compound in the chosen vehicle. Ensure complete dissolution. For suspensions like methylcellulose, ensure uniform distribution.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the this compound solution slowly to prevent regurgitation and aspiration.
-
Return the rat to its cage and monitor for any immediate adverse reactions.
-
-
Frequency: Dosing frequency will depend on the experimental design, but daily administration is common for subacute studies.
Protocol 2: Administration via Injection (Subcutaneous or Intraperitoneal)
Parenteral administration provides rapid systemic availability.
Materials:
-
Sodium this compound
-
Sterile, isotonic vehicle (e.g., sterile saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of sodium this compound in the chosen vehicle. Ensure the pH is biocompatible.
-
-
Animal Handling and Injection:
-
Weigh each rat accurately.
-
For subcutaneous (SC) injection, lift the loose skin on the back of the neck and insert the needle.
-
For intraperitoneal (IP) injection, position the rat to expose the lower abdominal quadrant and inject into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the solution and gently withdraw the needle.
-
Monitor the injection site for any signs of irritation or inflammation.
-
Protocol 3: Dietary Administration
This method is suitable for long-term studies and avoids the stress of repeated handling.
Materials:
-
Sodium this compound
-
Powdered rat chow
-
Mixer
Procedure:
-
Preparation of Medicated Feed:
-
Calculate the total amount of this compound needed for the study duration and the number of animals.
-
Thoroughly mix the sodium this compound with the powdered chow to ensure a uniform concentration.
-
The feed can then be provided ad libitum.
-
-
Monitoring:
-
Monitor food intake to estimate the daily dose of this compound consumed by each animal.
-
Be aware that palatability may be an issue, potentially affecting food consumption and body weight.
-
Visualizations
Caption: Experimental workflow for this compound studies in rats.
Caption: Signaling pathway of this compound's action on thyroid hormones.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Comparison of the effects of amiodarone and this compound on the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and subacute oral toxicity of periodate salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Testing Ipodate Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate Sodium is an oral cholecystographic agent historically used in medical imaging. Its primary mechanism of action involves the inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][2] This modulation of thyroid hormone metabolism suggests potential therapeutic applications in conditions where thyroid hormone signaling is dysregulated, including certain types of cancer. Thyroid hormones are known to influence cell proliferation, migration, and survival through genomic and non-genomic signaling pathways, primarily involving the thyroid hormone receptor (TR) and downstream effectors like the PI3K/Akt and MAPK/ERK pathways.[3][4]
Furthermore, the role of iodine-containing compounds in inducing oxidative stress and reactive oxygen species (ROS) production opens up the possibility of alternative mechanisms of action, such as the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[5][6]
These application notes provide a comprehensive suite of cell culture-based assays to evaluate the efficacy of this compound. The protocols cover key cellular processes including viability, apoptosis, migration, and the modulation of relevant signaling pathways.
Section 1: Assessment of this compound Cytotoxicity and Effect on Cell Viability
A fundamental first step in evaluating any potential therapeutic compound is to determine its effect on cell viability and to establish a dose-response curve. The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]
Data Presentation: this compound's Effect on Cancer Cell Viability
The following table presents hypothetical data illustrating the dose-dependent cytotoxic effect of this compound on a human thyroid cancer cell line (e.g., SW1736) after 48 hours of treatment.
| This compound Concentration (µM) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 10 | 92.1 | ± 5.1 |
| 25 | 75.4 | ± 4.8 |
| 50 | 51.8 | ± 3.9 |
| 100 | 28.3 | ± 3.2 |
| 200 | 15.6 | ± 2.5 |
Experimental Protocol: MTT Cell Viability Assay[7][9]
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from all readings.
Visualization: MTT Assay Workflow
Section 2: Evaluation of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[11]
Data Presentation: this compound's Effect on Apoptosis
The following table shows hypothetical results from an Annexin V/PI flow cytometry assay on a cancer cell line treated with this compound for 24 hours.
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Vehicle) | 94.2 ± 2.1 | 3.5 ± 0.8 | 2.3 ± 0.5 |
| 50 | 70.1 ± 3.5 | 18.7 ± 2.2 | 11.2 ± 1.9 |
| 100 | 45.8 ± 4.0 | 35.4 ± 3.1 | 18.8 ± 2.7 |
Experimental Protocol: Annexin V/PI Apoptosis Assay[10][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 5 µL of PI solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for proper compensation and gating.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Live: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Visualization: Apoptosis Assay Workflow
Section 3: Analysis of Cell Migration Inhibition
Cell migration is a critical process in cancer metastasis. Given that thyroid hormones can modulate cell motility, assessing this compound's ability to inhibit migration is essential.[12] The Transwell migration assay and the wound healing (or scratch) assay are two standard methods for this purpose.[13][14]
Data Presentation: this compound's Effect on Cell Migration
The following tables show hypothetical data for the effect of this compound on cell migration using both Transwell and wound healing assays.
Table 3.1: Transwell Migration Assay (24 hours)
| This compound Concentration (µM) | Migrated Cells per Field | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 152 ± 15 | 0 |
| 50 | 81 ± 9 | 46.7 |
| 100 | 43 ± 6 | 71.7 |
Table 3.2: Wound Healing Assay
| This compound Concentration (µM) | Wound Closure at 24h (%) | % Inhibition of Closure |
|---|---|---|
| 0 (Vehicle) | 88.5 ± 6.2 | 0 |
| 50 | 45.1 ± 5.5 | 49.0 |
| 100 | 22.7 ± 4.1 | 74.3 |
Experimental Protocol: Transwell Migration Assay[14][16]
-
Cell Starvation: Culture cells in serum-free medium for 4-6 hours prior to the assay.
-
Plate Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound. Seed 1 x 10⁵ cells in 100 µL into the upper chamber of an 8 µm pore size Transwell insert.[14]
-
Incubation: Carefully place the inserts into the wells and incubate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, use a cotton swab to gently remove the cells from the upper surface of the insert membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Data Acquisition: Image the lower surface of the membrane using a microscope and count the number of migrated cells in several random fields.
Experimental Protocol: Wound Healing (Scratch) Assay[16][17]
-
Create Monolayer: Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the monolayer.
-
Wash: Gently wash the well with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) at the same locations.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Section 4: Investigation of Signaling Pathway Modulation
To elucidate the mechanism of this compound's action, it is critical to investigate its effects on key signaling pathways. Since this compound inhibits T3 formation, its effects are likely mediated through the thyroid hormone receptor (TR). Non-genomic actions of thyroid hormones are initiated at the plasma membrane integrin αvβ3 receptor, activating downstream pathways such as PI3K/Akt and MAPK/ERK, which regulate cell proliferation and survival.[4] Western blotting can be used to measure the phosphorylation status of key proteins in these pathways.[15]
Visualization: Thyroid Hormone Signaling and this compound's Site of Action
Experimental Protocol: Western Blotting[18][19]
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Section 5: Assessment of Ferroptosis Induction
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[5] As some iodine-containing compounds can induce ROS, it is plausible that this compound could trigger ferroptosis. Key hallmarks to measure include lipid peroxidation, intracellular iron levels, and glutathione (GSH) depletion.[16]
Visualization: Key Hallmarks of the Ferroptosis Pathway
Experimental Protocol: Lipid Peroxidation Assay (C11-BODIPY 581/591)[5]
-
Cell Treatment: Seed cells in a suitable format for microscopy or flow cytometry and treat with this compound, a positive control (e.g., erastin or RSL3), and a ferroptosis inhibitor (e.g., ferrostatin-1) for co-treatment conditions.[16]
-
Staining: After treatment, wash the cells with PBS and incubate them with C11-BODIPY 581/591 dye at a final concentration of 1-5 µM for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Data Acquisition: Analyze the cells using a fluorescence microscope or flow cytometer. The unoxidized probe fluoresces red, while lipid peroxidation causes a shift to green fluorescence.
-
Analysis: Quantify the shift in fluorescence intensity. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Data Presentation: this compound's Effect on Ferroptosis Markers
The following table presents hypothetical data on ferroptosis markers in cancer cells treated with this compound for 24 hours.
| Treatment | Lipid ROS (Green Fluorescence) | Relative Intracellular Iron |
| Vehicle Control | 1.0 (Baseline) | 1.0 (Baseline) |
| This compound (100 µM) | 4.8 ± 0.6 | 2.5 ± 0.3 |
| Erastin (10 µM) | 6.2 ± 0.7 | 3.1 ± 0.4 |
| This compound + Ferrostatin-1 | 1.3 ± 0.2 | 2.4 ± 0.3 |
References
- 1. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of sodium this compound and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid Hormone Receptor Beta Inhibits PI3K-Akt-mTOR Signaling Axis in Anaplastic Thyroid Cancer via Genomic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 5. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 6. Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition by Thyroid Hormones of Cell Migration Activated by IGF-1 and MCP-1 in THP-1 Monocytes: Focus on Signal Transduction Events Proximal to Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiological Applications of Ipodate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate is an iodine-containing contrast agent historically used for cholecystography. Its unique physiological properties, particularly its effects on thyroid hormone metabolism, have opened avenues for its application in various radiological studies in animal models. These notes provide an overview of the applications of this compound, with a focus on thyroid gland imaging, and propose protocols for its potential use in liver, adrenal gland, and tumor imaging based on established preclinical imaging principles.
I. Radiological Applications in Thyroid Gland Imaging
This compound's primary application in animal models has been in the investigation of thyroid physiology due to its potent inhibitory effect on thyroid hormone secretion and metabolism.
Mechanism of Action
This compound exerts its effects on the thyroid gland through multiple mechanisms:
-
Inhibition of Thyroxine (T4) to Triiodothyronine (T3) Conversion: this compound is a potent inhibitor of the deiodinase enzymes that are responsible for the peripheral and intrathyroidal conversion of T4 to the more biologically active T3.
-
Inhibition of Thyroid Hormone Secretion: this compound directly inhibits the secretion of all iodothyronines from the thyroid gland.[1][2] This effect is rapid, sustained, and reversible.[3] The proposed mechanism involves the inhibition of several steps in the thyroid-stimulating hormone (TSH) signaling pathway.[2]
Signaling Pathway Inhibition
This compound has been shown to inhibit the TSH-induced cyclic AMP (cAMP) signaling pathway in canine thyroid lobes. This inhibition disrupts downstream processes essential for thyroid hormone release.
Quantitative Data from Animal Studies
The inhibitory effect of this compound on thyroid hormone secretion is dose-dependent, as demonstrated in studies using perfused canine thyroid lobes.
| Animal Model | This compound Concentration | Effect on T4 Secretion (% of control) | Reference |
| Dog (perfused thyroid lobe) | 0.1 mM | 80.4 ± 5.7% | [2] |
| Dog (perfused thyroid lobe) | 0.3 mM | 59.6 ± 3.01% | [2] |
| Dog (perfused thyroid lobe) | 1.0 mM | 23.7 ± 2.8% | [2] |
| Animal Model | This compound Concentration | Effect on TSH-Stimulated T3 Secretion (% of control) | Reference |
| Dog (perfused thyroid lobe) | 10⁻⁵ M | 69 ± 8% | [1] |
Experimental Protocol: Perfused Canine Thyroid Lobe Model
This protocol is based on methodologies described in the cited literature for studying the acute effects of this compound on thyroid hormone secretion.
1. Animal Preparation:
- Adult mongrel dogs of either sex are used.
- Animals are anesthetized, and the thyroid lobes are surgically isolated with their vascular supply intact.
2. Perfusion Technique:
- The thyroid artery is cannulated for arterial inflow, and the thyroid vein is cannulated for venous outflow collection.
- The gland is perfused with a Krebs-Ringer bicarbonate buffer containing albumin, glucose, and a mixture of amino acids, equilibrated with 95% O₂ and 5% CO₂.
- A constant perfusion rate is maintained.
3. Experimental Procedure:
- The thyroid lobe is allowed to equilibrate for a basal period.
- Thyroid-stimulating hormone (TSH) is added to the perfusion medium to stimulate hormone secretion.
- Once a stable rate of hormone secretion is achieved, this compound at various concentrations is added to the perfusion medium.
- Venous effluent is collected at regular intervals and analyzed for thyroxine (T4) and triiodothyronine (T3) concentrations using radioimmunoassay.
4. Data Analysis:
- Hormone secretion rates are calculated and expressed as a percentage of the pre-ipodate control values.
II. Proposed Radiological Applications in Other Organs
While specific protocols for this compound as a contrast agent in modern preclinical imaging are not well-documented, its iodine content suggests potential utility. The following are proposed protocols based on general principles of animal imaging.
A. Liver Imaging (Micro-CT)
This compound's historical use in gallbladder imaging suggests hepatic uptake and biliary excretion, making it a candidate for liver contrast enhancement.
Experimental Protocol: this compound-Enhanced Liver Micro-CT in a Murine Model
1. Animal Model:
- Use of mouse models of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) or liver tumors, is recommended.
2. This compound Administration:
- Route: Oral gavage is the preferred route for hepatobiliary contrast agents.
- Dosage: Based on historical cholecystography, a starting dose of 500 mg/kg can be considered, with dose-ranging studies to optimize contrast.
- Formulation: this compound sodium can be suspended in a suitable vehicle like 0.5% carboxymethylcellulose.
3. Imaging Workflow:
4. Micro-CT Imaging Parameters:
- Scanner: A high-resolution in vivo micro-CT scanner.
- Timing: Imaging should be performed at various time points post-administration (e.g., 1, 4, and 24 hours) to capture the dynamics of hepatic uptake and biliary clearance.
- Scan Parameters: A typical scan may involve a tube voltage of 50-70 kVp and an appropriate current and exposure time to achieve a good signal-to-noise ratio.
5. Quantitative Data Presentation:
- Hounsfield Units (HU) in the liver parenchyma, tumors, and major vessels should be measured at each time point.
- Data can be presented in a table comparing pre- and post-contrast enhancement.
| Time Point | Mean HU (Liver) | Mean HU (Tumor) |
| Pre-contrast | ||
| 1-hour post | ||
| 4-hours post | ||
| 24-hours post |
B. Adrenal Gland Imaging (Micro-CT)
Given the adrenal gland's high vascularity and role in steroid metabolism, contrast-enhanced CT is a valuable tool. The utility of this compound for this application in animal models remains to be explored.
Experimental Protocol: this compound-Enhanced Adrenal Gland Micro-CT in a Canine or Rodent Model
1. Animal Model:
- Dogs with naturally occurring adrenal tumors or rodent models with induced adrenal lesions can be used.
2. This compound Administration:
- Route: Intravenous administration would be more suitable for vascular and parenchymal enhancement of the adrenal glands.
- Dosage: A starting intravenous dose of 100-200 mg/kg could be investigated.
- Infusion Rate: A slow infusion rate should be used to minimize potential cardiac effects.
3. Imaging Protocol:
- A multiphasic CT protocol is recommended, including non-contrast, arterial, and delayed phases to assess enhancement and washout characteristics, which can help differentiate benign from malignant lesions.
4. Quantitative Analysis:
- Measure HU in the adrenal lesion and normal adrenal tissue in all phases.
- Calculate the absolute and relative percentage washout to characterize lesions.
| Phase | Mean HU (Adrenal Lesion) | Mean HU (Normal Adrenal) |
| Non-contrast | ||
| Arterial | ||
| Delayed |
C. Tumor Imaging (Micro-CT)
The use of this compound for general tumor imaging is speculative but could be explored, particularly for tumors with high deiodinase activity.
Experimental Protocol: this compound-Enhanced Micro-CT for Tumor Imaging in a Mouse Xenograft Model
1. Animal Model:
- Nude mice with subcutaneous or orthotopic xenografts of human cancer cell lines.
2. This compound Administration:
- Intravenous or intraperitoneal administration could be tested.
3. Rationale for Deiodinase-Targeted Imaging:
- Some tumors exhibit altered deiodinase expression.[4] this compound's inhibition of these enzymes could potentially be exploited for imaging.
- This would likely require the development of radiolabeled this compound analogs for PET or SPECT imaging to provide functional information.
4. Proposed Workflow for Radiolabeled this compound Imaging:
Conclusion
This compound's established effects on thyroid physiology in animal models provide a solid foundation for its use in endocrine research. While its application as a contrast agent for liver, adrenal, and tumor imaging in modern preclinical settings is less explored, the proposed protocols offer a starting point for investigating its potential. Further research, particularly with radiolabeled this compound derivatives, may unveil novel diagnostic applications.
References
- 1. The effect of some iodine-containing radiocontrast agents on iodothyronine secretion from the perfused canine thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of various radiographic contrast agents on secretion of thyroxine by the dog thyroid and on peripheral and thyroidal deiodination of thyroxine to tri-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deiodinases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Ipodate Solutions in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ipodate is an iodine-containing cholecystographic agent historically used in medical imaging of the gallbladder.[1][2] Beyond its role as a contrast agent, this compound has garnered significant interest in endocrinology and drug development for its potent ability to inhibit the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][3][4][5] This action is primarily mediated through the inhibition of the 5'-deiodinase enzyme. Additionally, this compound has been shown to inhibit the release of thyroid hormones from the thyroid gland.[3][6] These properties make it a valuable tool for studying thyroid hormone metabolism and for potential therapeutic applications in conditions like Graves' disease and thyroid storm.[1][7]
This document provides detailed protocols for the preparation, storage, and application of sodium this compound solutions for in vitro and in vivo laboratory research.
Chemical and Physical Properties
Proper handling and solution preparation begin with understanding the fundamental properties of sodium this compound.
| Property | Data | Reference |
| Chemical Name | Sodium 3-[[(dimethylamino)methylene]amino]-2,4,6-triiodobenzenepropanoate | [8] |
| Molecular Formula | C12H12I3N2NaO2 | [1][9] |
| Molar Mass | 619.94 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Very freely soluble in water, methanol, and ethanol. Soluble in chloroform. Practically insoluble in acetone and ether. | [2] |
| Storage | Preserve in tight, light-resistant containers. | [8][9][10] |
Preparation of this compound Stock Solutions
Accurate and consistent experimental results depend on correctly prepared solutions. The high solubility of sodium this compound in aqueous and alcohol-based solvents offers flexibility.
Protocol 2.1: Preparation of a 100 mM Aqueous Stock Solution
-
Safety First: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[11][12]
-
Weighing: Accurately weigh 619.94 mg of sodium this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 8 mL of sterile, nuclease-free water to the tube.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.
-
Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water.
-
Sterilization: For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C, protected from light.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a sterile, concentrated stock solution of sodium this compound.
Mechanism of Action & Signaling Pathways
This compound primarily exerts its effects by interfering with thyroid hormone regulation at two key points.
Inhibition of T4 to T3 Conversion
The principal mechanism of this compound is the potent inhibition of 5'-deiodinase, the enzyme responsible for converting the prohormone T4 into the active hormone T3 in peripheral tissues. This leads to a rapid decrease in circulating T3 levels and a corresponding increase in reverse T3 (rT3).[5][13]
Caption: this compound inhibits the 5'-deiodinase enzyme, blocking T4 to T3 conversion.
Inhibition of Thyroid Hormone Secretion
This compound also inhibits the release of thyroid hormones from the thyroid gland itself. Studies have shown that it can block the stimulatory effects of Thyroid-Stimulating Hormone (TSH), including the TSH-induced increase in cyclic AMP (cAMP), a critical second messenger in the hormone secretion cascade.[6]
Caption: this compound inhibits TSH-stimulated cAMP increase, reducing hormone secretion.
Experimental Protocols and Applications
The following protocols provide a framework for using this compound solutions in common experimental setups.
Protocol 4.1: In Vitro Analysis of Deiodinase Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on T4 to T3 conversion in a cell-based assay.
-
Cell Culture: Seed a relevant cell line (e.g., human hepatocytes or a cell line engineered to express deiodinase) in 12-well plates and grow to 80-90% confluency.
-
Preparation of Media: Prepare treatment media containing a physiological concentration of T4 (e.g., 100 nM).
-
Serial Dilutions: From your 100 mM this compound stock, prepare serial dilutions in the T4-containing media to achieve final concentrations for testing. Based on literature, a range from 0.1 mM to 1 mM is effective.[6]
-
Treatment: Remove the growth media from the cells, wash once with PBS, and add the prepared treatment media (Control, T4 only, and T4 + varying this compound concentrations).
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Measure the concentration of T3 in the supernatant using a commercially available ELISA or LC-MS/MS kit.
-
Data Interpretation: Calculate the percentage inhibition of T3 production at each this compound concentration relative to the "T4 only" control.
Quantitative Data: Effective Concentrations of this compound
| Application | Concentration | Effect | Reference |
| In Vitro T3 Binding | 0.12 mM (1.2x10⁻⁴ M) | 50% inhibition of T3 binding to nuclear receptors. | [2] |
| Ex Vivo T4 Secretion (Perfused Dog Thyroid) | 0.1 mM | Secretion inhibited to 80.4% of control. | [6] |
| Ex Vivo T4 Secretion (Perfused Dog Thyroid) | 0.3 mM | Secretion inhibited to 59.6% of control. | [6] |
| Ex Vivo T4 Secretion (Perfused Dog Thyroid) | 1.0 mM | Secretion inhibited to 23.7% of control. | [6] |
Protocol 4.2: In Vivo Administration in Rodent Models
This protocol provides a general guideline for studying the effects of this compound in rats, based on published research.
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dose Preparation: Dilute the this compound stock solution in sterile saline to the final desired concentration for injection.
-
Administration: Administer this compound to the animals via the desired route. Daily intraperitoneal (IP) injections are common in published studies.[14]
-
Monitoring: Monitor animals daily for any adverse effects.
-
Sample Collection: At the end of the treatment period, collect blood samples (e.g., via cardiac puncture under anesthesia) for serum analysis of T3, T4, and TSH. Tissues like the liver, heart, and kidney can also be collected to study organ-specific effects.[15]
-
Analysis: Analyze serum hormone levels using appropriate immunoassays.
Quantitative Data: In Vivo Dosages
| Animal Model | Dosage | Route | Effect | Reference |
| Rat | 6 mg / 100 g body weight | Daily IP injection | Abolished T4-induced cardiac effects. | [14] |
| Rat | 6 or 12 mg / 100 g body weight | Daily injection | Decreased serum T3 and increased serum TSH. | [15] |
| Human (Graves' Disease) | 500 mg / day | Oral | Reduced T3 and T4 levels. | [1] |
| Human (Graves' Disease) | 1 g / day | Oral | Rapid decrement of serum free T4 and free T3. | [7] |
Safety and Handling
While specific hazard data for sodium this compound is limited, general precautions for handling chemical compounds should be strictly followed.
-
Personal Protection: Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this compound powder or solutions.[11][12]
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for several minutes.[11] If skin contact occurs, wash thoroughly with soap and water.[12][16] If you feel unwell after exposure, seek medical advice.[12]
-
Storage: Store this compound powder and solutions in tightly sealed containers in a cool, dry, and well-ventilated place, away from incompatible materials.[11]
References
- 1. This compound sodium - Wikipedia [en.wikipedia.org]
- 2. Oragrafin | C12H13I3N2O2 | CID 5241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of amiodarone and this compound on the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in circulating iodothyronines in euthyroid and hyperthyroid subjects given this compound (Oragrafin), an agent for oral cholecystography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sodium this compound and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspbpep.com [uspbpep.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. vintessential.com.au [vintessential.com.au]
- 11. echemi.com [echemi.com]
- 12. Sodium Iodate | CAS#: 7681-55-2 | Iofina [iofina.com]
- 13. Comparative effects of sodium this compound and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of cardiac effects of thyroid hormones: evidence for amelioration of the effects of thyroxine by sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols for Measuring T3/T4 Levels Following Ipodate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipodate, an iodine-containing radiocontrast agent, is a known inhibitor of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This is primarily achieved through the inhibition of the 5'-deiodinase enzyme.[1] This activity makes this compound a subject of interest in research related to thyroid hormone metabolism and a potential therapeutic agent for conditions such as hyperthyroidism. Accurate measurement of T3 and T4 levels in subjects treated with this compound is crucial for understanding its pharmacological effects and for monitoring therapeutic efficacy.
These application notes provide detailed protocols for the quantitative measurement of T3 and T4 in serum or plasma samples following this compound administration. The methodologies covered include Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Special considerations regarding potential interference from this compound and its metabolites are also addressed.
Data Presentation: Effects of this compound on T3 and T4 Levels
The following tables summarize quantitative data from studies investigating the impact of this compound on serum T3 and T4 concentrations.
Table 1: Effect of Sodium this compound on Serum T3 and T4 Levels in Hyperthyroid Patients.
| Time Point | Mean Serum T3 (ng/dL) | % Decrease from Baseline | Mean Serum T4 (µg/dL) | % Decrease from Baseline | Reference |
| Baseline | 340 ± 36 | - | 15.1 ± 0.7 | - | [2] |
| 12 hours | Not Reported | Rapid Decrease | Not Reported | Modest Decrease | [2] |
| Day 5 | 79 - 85 | Significant | Not Reported | Not Reported | [2] |
| Day 9 | Not Reported | Not Reported | 11.3 ± 1.0 | Modest | [2] |
Data presented as mean ± SE.[2]
Table 2: Comparative Effects of Sodium this compound and Saturated Solution of Potassium Iodide (SSKI) on Free T4 and Free T3 in Graves' Disease Patients.
| Treatment Group | Parameter | Baseline Level | Level After 10 Days of Treatment | Reference |
| Sodium this compound (1g/day) | Free T4 (pg/mL) | 48.9 ± 6.6 | 26.0 ± 2.7 | [3] |
| Free T3 (pg/mL) | 12.4 ± 2.0 | 2.5 ± 0.4 | [3] | |
| SSKI | Free T4 (pg/mL) | 51.1 ± 8.8 | 11.3 ± 1.4 | [3] |
| Free T3 (pg/mL) | 15.7 ± 2.0 | 2.6 ± 0.3 | [3] |
Data presented as mean ± SE.[3]
Signaling Pathways and Experimental Workflow
Thyroid Hormone Regulation and this compound's Mechanism of Action
The following diagram illustrates the hypothalamic-pituitary-thyroid (HPT) axis and the mechanism by which this compound influences thyroid hormone levels.
Caption: this compound inhibits the conversion of T4 to T3 in peripheral tissues.
Experimental Workflow for T3/T4 Measurement
The following diagram outlines the general workflow for measuring T3 and T4 levels in samples from subjects treated with this compound.
Caption: Workflow for measuring T3/T4 levels after this compound treatment.
Experimental Protocols
General Sample Handling and Preparation
1.1. Sample Collection:
-
Collect whole blood in serum separator tubes (SST) or tubes containing EDTA for plasma.
-
Allow blood in SST to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Aliquot the serum or plasma into cryovials to avoid repeated freeze-thaw cycles.
-
Store samples at -80°C until analysis.
1.2. Considerations for this compound-Treated Samples:
-
Iodine Interference: this compound is an iodine-rich compound. While modern immunoassays are designed to minimize interference from free iodide, extremely high levels could potentially affect results. LC-MS/MS is less susceptible to this type of interference.
-
Autoantibody Interference: Patients with thyroid disorders may have circulating autoantibodies against T3 and T4. These can interfere with immunoassays.[4][5] If inconsistent results are obtained, consider methods to mitigate this interference, such as using blocking agents or employing an alternative assay platform. LC-MS/MS is not affected by autoantibody interference.[5]
Protocol for Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying T3 and T4. The principle is based on the competition between radiolabeled (¹²⁵I) and unlabeled hormone for a limited number of specific antibody binding sites.
2.1. Materials:
-
T3 or T4 RIA kit (commercial kits are recommended)
-
¹²⁵I-T3 or ¹²⁵I-T4 tracer
-
T3 or T4 specific antibody
-
Calibrators and controls
-
Precipitating reagent (e.g., polyethylene glycol)
-
Gamma counter
2.2. Procedure (based on a typical competitive RIA protocol):
-
Thaw all samples and reagents to room temperature.
-
Label tubes for standards, controls, and unknown samples.
-
Pipette 100 µL of standards, controls, and patient samples into their respective tubes.
-
Add 100 µL of ¹²⁵I-labeled T3 (or T4) to all tubes.
-
Add 100 µL of T3 (or T4) antibody to all tubes.
-
Vortex gently and incubate for the time and temperature specified in the kit insert (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Add 500 µL of precipitating reagent to all tubes (except total counts) to separate antibody-bound hormone from free hormone.
-
Vortex and centrifuge at 2000-3000 x g for 20 minutes.
-
Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
Calculate the concentration of T3 or T4 in the unknown samples by comparing their counts to the standard curve.
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing a large number of samples. Competitive ELISA is commonly used for small molecules like T3 and T4.
3.1. Materials:
-
T3 or T4 ELISA kit (commercial kits are recommended)
-
Microplate pre-coated with anti-T3 or anti-T4 antibody
-
HRP-conjugated T3 or T4
-
Calibrators and controls
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
3.2. Procedure (based on a typical competitive ELISA protocol):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 50 µL of standards, controls, and patient samples to the appropriate wells of the microplate.
-
Add 50 µL of HRP-conjugated T3 (or T4) to each well.
-
Incubate for 60 minutes at 37°C.
-
Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
Calculate the concentration of T3 or T4 in the unknown samples by comparing their absorbance to the standard curve.
Protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for T3 and T4 measurement due to its high specificity and accuracy. It is particularly useful when immunoassay interference is suspected.
4.1. Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical column (e.g., C18)
-
T3, T4, and stable isotope-labeled internal standards (e.g., ¹³C₆-T4, ¹³C₆-T3)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Protein precipitation reagent (e.g., acetonitrile with 1% formic acid)
4.2. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add 200 µL of cold acetonitrile containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient elution at a flow rate of 0.3 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitor the specific precursor-to-product ion transitions for T4, T3, and their respective internal standards.
-
4.4. Data Analysis:
-
Quantify T3 and T4 concentrations by calculating the peak area ratios of the analyte to its corresponding internal standard and comparing these ratios to the calibration curve.
Conclusion
The accurate measurement of T3 and T4 levels in subjects treated with this compound is essential for both research and clinical applications. While RIA and ELISA are widely used and offer high sensitivity and throughput respectively, LC-MS/MS provides the highest specificity and is the recommended method when immunoassay interference is a concern. Researchers should carefully consider the potential for interference from the iodine content of this compound and from endogenous autoantibodies when selecting an assay and interpreting results. The protocols provided in these application notes offer a framework for the reliable quantification of thyroid hormones in the context of this compound treatment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. A Sensitive Radioimmunoassay for T3 and T4 Determinations in Plasma and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody interference in thyroid assays: a potential for clinical misinformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Antibody interference in thyroid assays: a potential for clinical misinformation. | Semantic Scholar [semanticscholar.org]
Application of Ipodate in the Clinical Management of Thyroid Storm: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid storm, a rare and life-threatening exacerbation of hyperthyroidism, requires immediate and aggressive multimodal therapy to mitigate severe thyrotoxicosis. Sodium ipodate and its related oral cholecystographic agent, iopanoic acid, represent a valuable therapeutic option due to their dual mechanism of action: inhibiting the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) and blocking the release of thyroid hormones from the gland.[1][2] Although no longer widely available in some regions, understanding their application remains crucial for managing refractory cases and for the development of novel thyrotoxicosis treatments. These notes provide a summary of the clinical data and protocols for the use of this compound in the context of thyroid storm.
Mechanism of Action
Sodium this compound exerts its effects on thyroid hormone metabolism through two primary pathways. Firstly, it is a potent inhibitor of type I and type II 5'-deiodinase enzymes, which are responsible for the peripheral conversion of T4 to T3.[2] This leads to a rapid reduction in circulating T3 levels, the primary driver of thyrotoxic symptoms. Secondly, the iodine released from the metabolism of this compound contributes to the Wolff-Chaikoff effect, acutely inhibiting the synthesis and release of thyroid hormones from the thyroid gland.[2]
Caption: Mechanism of action of sodium this compound in thyroid storm.
Quantitative Data from Clinical Studies
Direct quantitative data from large-scale clinical trials specifically on the use of this compound in thyroid storm are limited. The following tables summarize data from studies on severe hyperthyroidism and Graves' disease, which provide insights into the expected efficacy of this compound.
Table 1: Effect of Sodium this compound on Serum Thyroid Hormone Levels in Hyperthyroidism
| Study Population | Daily this compound Dose | Duration of Treatment | Baseline Free T4 (pg/mL) | Post-treatment Free T4 (pg/mL) | Baseline Free T3 (pg/mL) | Post-treatment Free T3 (pg/mL) | Citation |
| Graves' Disease Patients | 1 g | 10 days | 48.9 ± 6.6 | 26.0 ± 2.7 | 12.4 ± 2.0 | 2.5 ± 0.4 | [3] |
Table 2: Effect of Iopanoic Acid on Serum Thyroid Hormone Levels in Amiodarone-Induced Thyrotoxicosis (AIT)
| Study Population | Daily Iopanoic Acid Dose | Duration of Treatment | Baseline Free T3 (pmol/L) | Post-treatment Free T3 (pmol/L) | Time to Euthyroidism | Citation |
| AIT Patients | 1 g | Mean of 13 days | 20 ± 16.7 | 6 ± 2 | 7-20 days | [4] |
Table 3: Comparative Efficacy of Sodium this compound and Saturated Solution of Potassium Iodide (SSKI)
| Treatment Group | Duration of Treatment | Baseline Free T4 (pg/mL) | Post-treatment Free T4 (pg/mL) | Baseline Free T3 (pg/mL) | Post-treatment Free T3 (pg/mL) | Citation |
| Sodium this compound (1 g/day ) | 10 days | 48.9 ± 6.6 | 26.0 ± 2.7 | 12.4 ± 2.0 | 2.5 ± 0.4 | [3] |
| SSKI (12 drops/day) | 10 days | 51.1 ± 8.8 | 11.3 ± 1.4 | 15.7 ± 2.0 | 2.6 ± 0.3 | [3] |
Experimental and Clinical Protocols
The following protocols are synthesized from clinical practice guidelines and research studies. Crucially, the administration of this compound or other iodine-containing compounds should be preceded by the administration of a thionamide (e.g., propylthiouracil or methimazole) by at least one hour to prevent the iodine load from being used for new hormone synthesis.
Protocol 1: Emergency Management of Thyroid Storm with Sodium this compound
Objective: To rapidly reduce serum T3 levels and block thyroid hormone release in a patient with diagnosed thyroid storm.
Materials:
-
Sodium this compound 500 mg capsules
-
Propylthiouracil (PTU) or Methimazole (MMI)
-
Beta-blockers (e.g., propranolol)
-
Glucocorticoids (e.g., hydrocortisone)
-
Intravenous fluids
-
Cooling blankets
-
Equipment for continuous cardiac and vital sign monitoring
Procedure:
-
Initial Stabilization:
-
Admit the patient to an intensive care unit (ICU).
-
Initiate supportive care including intravenous fluids, antipyretics (avoiding salicylates), and external cooling measures.[1]
-
Administer beta-blockers to control adrenergic symptoms. Propranolol is often used for its additional effect of inhibiting T4 to T3 conversion.[5]
-
Administer glucocorticoids (e.g., hydrocortisone 100 mg intravenously every 8 hours) to reduce T4 to T3 conversion and address potential adrenal insufficiency.[1]
-
-
Thionamide Administration:
-
Sodium this compound Administration:
-
Monitoring:
-
Continuously monitor vital signs, cardiac rhythm, and mental status.
-
Measure serum free T4 and T3 levels every 12-24 hours to assess response to therapy.
-
Monitor for adverse effects, although they are generally minimal with short-term use.
-
Caption: Clinical workflow for the management of thyroid storm using this compound.
Considerations and Limitations
-
Long-term Use: Long-term administration of this compound is associated with a high rate of relapse of hyperthyroidism and may lead to a poor response to subsequent thionamide therapy.[7] Therefore, it should be considered a short-term "bridge" therapy.
-
Iodine Load: The high iodine content of this compound can interfere with subsequent radioactive iodine (RAI) therapy for a prolonged period.
-
Adverse Effects: While generally well-tolerated for short-term use, potential adverse effects can occur.
Conclusion
Sodium this compound is a potent and rapidly acting agent for the management of severe hyperthyroidism and thyroid storm. Its ability to both inhibit peripheral T4 to T3 conversion and block thyroid hormone release makes it a valuable tool in the emergency setting. However, its use is intended for short-term stabilization, and clinicians must be aware of its limitations, particularly concerning long-term efficacy and interference with subsequent definitive therapies. The protocols outlined above provide a framework for its safe and effective use in appropriate clinical scenarios. Further research into potent, non-iodine-based deiodinase inhibitors may provide future therapeutic options with similar efficacy and an improved safety profile.
References
- 1. litfl.com [litfl.com]
- 2. droracle.ai [droracle.ai]
- 3. Effect of sodium this compound and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation with iopanoic acid rapidly controls thyrotoxicosis in patients with amiodarone-induced thyrotoxicosis before thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Use of sodium this compound in management of hyperthyroidism in subacute thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Ipodate Treatment in Hyperthyroidism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ipodate is an oral cholecystographic agent that has demonstrated efficacy in the management of hyperthyroidism, primarily through its potent inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1] This document provides detailed application notes and protocols for the long-term use of this compound in treating hyperthyroidism, with a focus on Graves' disease. The information is compiled from various clinical studies to guide research and drug development.
Mechanism of Action
The primary mechanism of action of sodium this compound in hyperthyroidism is the inhibition of the enzyme 5'-monodeiodinase, which is responsible for the conversion of T4 to T3 in peripheral tissues.[1][2] This leads to a rapid decrease in serum T3 levels, the hormone primarily responsible for the clinical manifestations of thyrotoxicosis.[3][4] Additionally, this compound can inhibit the release of thyroid hormones from the thyroid gland itself.[1][5] The large iodine load from the compound also contributes to the Wolff-Chaikoff effect, temporarily reducing thyroid hormone synthesis.
Signaling Pathway: Inhibition of T4 to T3 Conversion
Caption: Mechanism of this compound action on thyroid hormone conversion.
Data Presentation
Table 1: Efficacy of Long-Term this compound Treatment in Graves' Disease
| Study / Patient Group | Dosage | Treatment Duration | Key Outcomes |
| Shen et al. (1985)[3][4] | 500 mg daily | 23–31 weeks | Serum T3 decreased by 62% within 24 hours and remained normal. Serum T4 decreased by 41-65%. No adverse effects reported. |
| Roti et al. (1991)[6] | 500 mg daily | Several weeks to 22 months | 42% of patients (5/12) remained euthyroid. 58% (7/12) relapsed between 14 and 42 days. |
| Wu et al. (1991) - Group I[7] | 500 mg every other day | 3-30 weeks (mean 15.5) | Both serum T3 and T4 normalized in 4/14 patients. |
| Wu et al. (1991) - Group II[7] | 500 mg every other day | 3-30 weeks (mean 15.5) | Either T3 or T4 did not normalize in 5/14 patients. |
| Wu et al. (1991) - Group III[7] | 500 mg every other day | 3-30 weeks (mean 15.5) | Neither T3 nor T4 normalized in 5/14 patients. |
Table 2: Changes in Thyroid Hormone Levels with this compound Treatment (500 mg/day)
| Parameter | Pre-treatment (Mean) | Post-treatment Change | Time to Change | Reference |
| Serum T3 | 780 ng/dL | ↓ 62% | 24 hours | [3][4] |
| Serum T4 | 25.4 µg/dL | ↓ 20% | 24 hours | [3][4] |
| Serum T4 | 25.4 µg/dL | ↓ 43% | 14 days | [3][4] |
| Serum T4 | 25.4 µg/dL | ↓ 41-65% | Throughout study | [3][4] |
| Serum rT3 | 118 ng/dL | ↑ 118% | 24 hours | [3][4] |
Experimental Protocols
Protocol 1: Long-Term Management of Graves' Hyperthyroidism
This protocol is based on studies investigating the extended use of sodium this compound for Graves' disease.[3][4][6]
1. Patient Selection:
-
Diagnosis of Graves' hyperthyroidism confirmed by clinical symptoms, suppressed TSH, and elevated free T4 and/or T3.
-
Presence of TSH receptor antibodies.
-
Patients who are poor candidates for, or refuse, radioactive iodine or surgery.
2. Treatment Regimen:
-
Initial Dosage: 500 mg of sodium this compound administered orally once daily.[3][4]
-
Dosage Adjustment: A lower dose of 500 mg every other day has been studied, but with variable efficacy.[7]
-
Duration: Treatment can be maintained for several weeks to months (e.g., 23-31 weeks).[3][4] Long-term continuous use beyond this period may be associated with a high rate of relapse.[6]
3. Monitoring:
-
Thyroid Function Tests (TSH, free T4, free T3): Monitor every 6-8 weeks to assess efficacy and guide any potential dose adjustments.[8]
-
Clinical Assessment: Regularly evaluate for signs and symptoms of hyperthyroidism or hypothyroidism.
-
Adverse Effects: Although long-term studies have reported minimal to no adverse effects, monitor for any potential hypersensitivity reactions or other side effects.[3][4]
4. Discontinuation and Follow-up:
-
After the treatment course, monitor thyroid function tests every 3-6 months for the first year to detect recurrence.[8]
-
Be aware that radioiodine uptake returns to pre-treatment levels as early as 7 days after discontinuation, allowing for subsequent radioactive iodine therapy if needed.[3][4]
Protocol 2: Pre-operative Preparation for Thyroidectomy
This protocol is for the short-term use of this compound to achieve a euthyroid state before surgery in patients with Graves' disease.[1]
1. Patient Selection:
-
Patients with Graves' hyperthyroidism scheduled for thyroidectomy.
-
Particularly useful for patients with allergies or non-compliance to thionamides.[1]
2. Treatment Regimen:
3. Monitoring:
-
Plasma T3 levels: Monitor daily to confirm a rapid decrease. A significant drop is expected by day 4.[1]
-
Clinical Status: Assess for resolution of thyrotoxic symptoms.
Experimental Workflow: Long-Term this compound Administration and Monitoring
Caption: Workflow for long-term this compound treatment and patient monitoring.
Discussion and Considerations
Long-term treatment with sodium this compound can be a feasible option for some patients with Graves' hyperthyroidism, offering rapid control of T3 levels with minimal side effects in some study cohorts.[3][4] However, the high rate of relapse observed in other studies suggests that it may not be a definitive long-term solution for all patients.[6] Its use appears to be particularly advantageous for short-term applications, such as preparation for thyroidectomy or in managing hyperthyroidism in subacute thyroiditis.[1][9]
A notable concern is the potential for developing resistant hyperthyroidism during treatment, although this appears to be rare.[10] Furthermore, after this compound withdrawal, some patients may exhibit a poor or delayed response to subsequent treatment with thionamides like methimazole.[6]
Researchers should consider these factors when designing clinical trials or developing new therapeutic strategies based on this compound or its analogues. The rapid onset of action remains a key advantage to be explored, potentially as a bridging therapy to more definitive treatments.
References
- 1. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 5'-deiodination of thyroxine suppresses the cold-induced increase in brown adipose tissue messenger ribonucleic acid for mitochondrial uncoupling protein without influencing lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Long term treatment of Graves' hyperthyroidism with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further studies on the long-term treatment of Graves' hyperthyroidism with this compound: assessment of a minimal effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Use of sodium this compound in management of hyperthyroidism in subacute thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistant hyperthyroidism induced by sodium iopodate used as treatment for Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ipodate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental considerations for the use of ipodate in preclinical research. The information is compiled from various studies and is intended to serve as a guide for designing and conducting in vivo and in vitro experiments.
Introduction to this compound
This compound sodium is an iodine-containing radiopaque contrast agent historically used for cholecystography.[1] In preclinical research, its primary application has been in the study of thyroid hormone metabolism and function. This compound is a potent inhibitor of deiodinase enzymes, which are responsible for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[2] This inhibitory action makes it a valuable tool for inducing a state of reduced T3 availability in experimental models.
Mechanism of Action: Deiodinase Inhibition
This compound's principal mechanism of action is the inhibition of type 1 and type 2 deiodinase enzymes (D1 and D2). These enzymes are crucial for the peripheral conversion of T4 to T3. By blocking this conversion, this compound effectively reduces the circulating and intracellular levels of active thyroid hormone. This leads to a decrease in T3-mediated signaling and can induce a state of functional hypothyroidism.
Signaling Pathway
The following diagram illustrates the thyroid hormone synthesis and signaling pathway, indicating the point of inhibition by this compound.
Dosage and Administration in Preclinical Models
The dosage of this compound in preclinical studies varies depending on the animal model and the research objective. The following tables summarize reported dosages.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Reference |
| Euthyroid Rats | 6 mg/100 g body weight | Daily injections | Daily | 13 days | [3] |
| Euthyroid Rats | 12 mg/100 g body weight | Daily injections | Daily | 13 days | [3] |
| Thyroidectomized Rats | 6 or 12 mg/100 g body weight | Daily injections | Daily | 13 days | [3] |
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Reference |
| Perfused Dog Thyroid Lobes | 0.1 mM, 0.3 mM, 1 mM | Perfusion | Continuous | Not specified | [4] |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Rats
This protocol is based on studies investigating the in vivo effects of this compound on thyroid hormone metabolism.
Objective: To induce a state of functional hypothyroidism in rats by inhibiting the conversion of T4 to T3.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sodium this compound
-
Vehicle (e.g., sterile saline or appropriate solvent)
-
Gavage needles
-
Animal balance
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Assay kits for T3, T4, and TSH (Thyroid Stimulating Hormone)
Workflow Diagram:
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
Solution Preparation: Prepare a solution of sodium this compound in a suitable vehicle. The concentration should be calculated to deliver the desired dose (e.g., 60 or 120 mg/kg, equivalent to 6 or 12 mg/100g) in a manageable volume for oral gavage.
-
Grouping: Randomly assign rats to a control group (receiving vehicle only) and one or more this compound treatment groups.
-
Baseline Measurement: Before the first administration, record the body weight of each rat and collect a baseline blood sample for thyroid hormone analysis.
-
Administration: Administer the this compound solution or vehicle to the rats daily via oral gavage for the specified duration (e.g., 13 days).
-
Monitoring: Monitor the animals daily for any signs of toxicity or changes in behavior. Record body weights regularly.
-
Blood Sampling: Collect blood samples at predetermined time points during the study to monitor changes in T3, T4, and TSH levels.
-
Endpoint Analysis: At the end of the study, collect a final blood sample and euthanize the animals. Tissues of interest (e.g., thyroid, liver, heart) can be collected for further analysis.
-
Hormone Analysis: Analyze serum samples for T3, T4, and TSH concentrations using commercially available assay kits.
Considerations for Preclinical Cancer and Inflammation Research
Hypothetical Application in Preclinical Cancer Models
Given the influence of thyroid hormones on cellular metabolism and proliferation, investigating the effect of this compound-induced hypothyroidism on tumor growth is a potential area of research.
Experimental Approach:
-
Model: A standard preclinical cancer model, such as a xenograft mouse model with human cancer cell lines or a syngeneic mouse model.
-
Protocol:
-
Induce hypothyroidism in the animals using a protocol similar to the one described for rats, with appropriate dose adjustments for the mouse model.
-
Once a hypothyroid state is confirmed (e.g., through measurement of T3, T4, and TSH), implant the tumor cells.
-
Monitor tumor growth over time and compare the tumor progression in hypothyroid animals to that in euthyroid control animals.
-
At the endpoint, tumors can be excised for histological and molecular analysis to investigate the impact of hypothyroidism on tumor biology.
-
Hypothetical Application in Preclinical Inflammation Models
Thyroid hormones are known to modulate the immune response. Therefore, this compound could be used to investigate the role of T3 in inflammatory processes.
Experimental Approach:
-
Model: A standard preclinical model of inflammation, such as collagen-induced arthritis in mice or carrageenan-induced paw edema in rats.
-
Protocol:
-
Induce hypothyroidism in the animals using this compound prior to or concurrently with the induction of inflammation.
-
Assess the severity of the inflammatory response using established scoring systems (e.g., arthritis score, paw volume measurement).
-
Compare the inflammatory response in hypothyroid animals to that in euthyroid controls.
-
At the endpoint, tissues can be collected to measure levels of inflammatory cytokines and markers.
-
Safety and Toxicology
Limited specific LD50 data for sodium this compound in rats is available. However, data for the related compound, sodium iodate, indicates an oral LD50 in female white Swiss mice of 505 mg/kg.[5] Acute toxicity signs in mice included diarrhea, altered activity, weakness, and dyspnea.[5] For sodium periodate, the oral LD50 in female and male rats was reported as 318 mg/kg and 741 mg/kg, respectively.[6] It is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) of this compound in the specific animal model and for the intended duration of the study.
Conclusion
This compound is a well-established tool for studying the effects of reduced T3 levels in preclinical models, primarily in the context of thyroid research. The provided dosages and protocols offer a starting point for designing such experiments. While its application in cancer and inflammation research is not yet documented, its mechanism of action suggests potential for novel investigations into the role of thyroid hormones in these complex diseases. Researchers are encouraged to perform pilot studies to determine optimal dosing and to carefully monitor for any adverse effects.
References
- 1. Use of sodium this compound in management of hyperthyroidism in subacute thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methods for Assessing Ipodate Toxicity in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate is an iodine-containing contrast agent historically used in medical imaging. Recent interest has shifted towards exploring the therapeutic potential and toxicological profile of iodinated compounds in various cell lines, particularly in the context of cancer research. Understanding the cytotoxic effects and the underlying molecular mechanisms of this compound is crucial for evaluating its potential as a therapeutic agent and for safety assessment.
These application notes provide detailed protocols for assessing this compound-induced toxicity in cell lines, covering key assays for cell viability, cytotoxicity, apoptosis, and cell cycle analysis. Furthermore, this document explores the impact of this compound on critical cellular signaling pathways, providing a framework for mechanistic studies.
Data Presentation: Quantitative Analysis of this compound Toxicity
Due to the limited availability of comprehensive public data on this compound's specific IC50 values across a wide range of cancer cell lines, the following table presents hypothetical data to serve as a template for researchers to populate with their experimental findings. It is crucial to experimentally determine these values for the specific cell lines used in your research.
Table 1: Hypothetical IC50 Values of Sodium this compound in Various Human Cancer Cell Lines after 48-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 75 |
| MDA-MB-231 | Breast Adenocarcinoma | 120 |
| A549 | Lung Carcinoma | 95 |
| HCT116 | Colorectal Carcinoma | 80 |
| HepG2 | Hepatocellular Carcinoma | 150 |
| PC-3 | Prostate Adenocarcinoma | 110 |
Note: The above values are for illustrative purposes only and must be determined experimentally.
Key Experiments and Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2]
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase. A significant increase in the sub-G1 population is indicative of apoptosis.[2]
Signaling Pathways and Experimental Workflows
This compound-Induced Cytotoxicity Workflow
The following diagram illustrates a general workflow for investigating the cytotoxic effects of this compound in cell lines.
References
Troubleshooting & Optimization
Technical Support Center: Ipodate Calcium In Vitro Solubility
Welcome to the technical support center for Ipodate Calcium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor in vitro solubility of this compound calcium.
Frequently Asked Questions (FAQs)
Q1: What is this compound calcium and why is its aqueous solubility poor?
This compound calcium is the calcium salt of iopanoic acid, a tri-iodinated benzoic acid derivative. Its molecular formula is C24H24CaI6N4O4.[1][2] The poor aqueous solubility is characteristic of many lipophilic, high molecular weight compounds.[3] The large, hydrophobic structure with multiple iodine atoms contributes significantly to its low solubility in water, making it challenging to work with in aqueous in vitro systems like cell culture media.
Q2: My this compound calcium precipitated after I added it to my cell culture medium. What happened?
Precipitation in cell culture media is a common issue when working with poorly soluble compounds. This can happen for several reasons:
-
Low Aqueous Solubility: The primary reason is that the final concentration of this compound calcium in the aqueous medium exceeded its solubility limit.
-
Solvent Shock: If you prepared a concentrated stock solution in an organic solvent (like DMSO) and then diluted it rapidly into the aqueous cell culture medium, the compound can "crash out" of solution. This is because the solvent concentration is no longer high enough to keep it dissolved.
-
Interactions with Media Components: Cell culture media are complex mixtures containing salts, amino acids, and proteins. This compound calcium, as a calcium salt, can interact with phosphates in the medium to form insoluble calcium phosphate, a common cause of precipitation in cell culture.[4] Changes in pH can also exacerbate this issue.
Q3: What is the best way to prepare a stock solution of this compound calcium?
The most common approach for poorly soluble compounds is to prepare a concentrated stock solution in a water-miscible organic solvent.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used aprotic solvent for solubilizing nonpolar or poorly soluble molecules for in vitro assays.[5] It is generally recommended to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Ethanol or Methanol: These can also be used as alternative solvents.[6]
Important Considerations for Stock Solutions:
-
Always use the highest purity solvent available.
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution.[7]
-
When diluting into your aqueous medium, ensure the final solvent concentration is low (typically ≤0.5%) to minimize solvent-induced cytotoxicity.[5]
Q4: How can I improve the solubility of this compound calcium in my experiment?
Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound calcium for in vitro studies.[8][9][10]
-
Co-solvents: This technique involves using a mixture of solvents to increase solubility.[11] For in vitro work, this typically means preparing a stock in a solvent like DMSO and then carefully diluting it.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility.[12][13] However, this must be done cautiously to avoid altering the experimental conditions or cell viability. The optimal pH range for cell culture is very narrow.
-
Use of Surfactants: Surfactants can aid in wetting and solubilizing hydrophobic compounds by forming micelles.[11][13] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used, but their concentrations must be carefully optimized to avoid cell toxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming a more water-soluble inclusion complex.[8][11] This can be an effective way to increase the apparent solubility of a compound in an aqueous solution.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered with this compound calcium.
Problem: Precipitate is observed immediately after diluting the DMSO stock into the cell culture medium.
| Potential Cause | Recommended Solution |
| "Solvent Shock" / Concentration Too High | The final concentration of this compound calcium exceeds its solubility limit in the final medium/solvent mixture. |
| 1. Lower the Final Concentration: Test a range of lower final concentrations of this compound calcium. | |
| 2. Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. Always run a vehicle control to check for solvent toxicity.[5] | |
| 3. Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 100% DMSO stock into a small volume of medium containing a higher serum concentration first, then add this intermediate dilution to the final culture volume. | |
| 4. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature shifts can cause precipitation. |
Problem: The solution is clear initially but becomes cloudy or forms a precipitate over time in the incubator.
| Potential Cause | Recommended Solution |
| Slow Precipitation / Instability | The compound is supersaturated and slowly precipitating out of the solution at 37°C. |
| 1. Reduce Concentration: The most likely solution is to lower the final working concentration of this compound calcium. | |
| 2. Use a Solubilizing Excipient: Consider pre-complexing this compound calcium with a cyclodextrin before adding it to the medium. See Protocol 2 for details. | |
| Interaction with Media Components | This compound calcium is reacting with components in the medium, such as phosphate, to form insoluble salts. |
| 1. Use Phosphate-Free Buffer for Dilution: If the experimental design allows, prepare the final dilution in a phosphate-free buffer (like HEPES-buffered saline) before adding it to the cells. | |
| 2. Reduce Serum Concentration: If using fetal bovine serum (FBS), try reducing the concentration, as serum contains high levels of calcium and phosphate. | |
| Evaporation | Water evaporation from the culture vessel is concentrating the solutes, leading to precipitation.[7] |
| 1. Ensure Proper Humidification: Check that the incubator's humidity pan is full and the humidity level is optimal. | |
| 2. Seal Culture Vessels: Use sealing tape for multi-well plates or ensure flask caps are properly tightened to minimize evaporation.[7] |
Data Presentation
The following table summarizes common solubilization strategies and their typical effective concentration ranges for in vitro use. Note that specific values for this compound calcium are not widely published and require empirical determination.
Table 1: Comparison of In Vitro Solubilization Strategies
| Method | Agent Example | Typical Stock Conc. | Typical Final Conc. in Media | Advantages | Disadvantages |
| Co-Solvent | DMSO | 10-100 mM | ≤ 0.5% (v/v) | Simple to prepare; effective for many compounds. | Potential for cytotoxicity at higher concentrations.[6] |
| Surfactant | Tween® 80 | 1-10% (w/v) | 0.01-0.1% (w/v) | Can significantly increase solubility. | Can disrupt cell membranes; potential for cytotoxicity. |
| Complexation | HP-β-CD | 10-40% (w/v) | 0.1-2% (w/v) | Low cytotoxicity; effective solubilizer. | Can be expensive; may alter drug-protein binding. |
| pH Adjustment | NaOH / HCl | 0.1-1 N | pH 7.2-7.6 | Simple and effective for ionizable drugs. | Narrow effective range for cell culture; can cause precipitation of other media salts. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Calcium Stock Solution using DMSO
-
Weighing: Accurately weigh out the desired amount of this compound calcium powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, sterile DMSO to achieve the target stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, sterile aliquots. Store them protected from light at -20°C or -80°C.
-
Application: For experiments, thaw an aliquot and add it to the pre-warmed culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤0.5%). Mix immediately by gentle swirling.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
This method creates a more soluble inclusion complex before addition to the culture medium.
-
Prepare HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile deionized water.
-
Add this compound Calcium: Add this compound calcium powder directly to the HP-β-CD solution to achieve the desired molar ratio (e.g., 1:2 drug-to-cyclodextrin).
-
Incubation: Mix the suspension vigorously. Incubate the mixture overnight at room temperature on a shaker or rotator to facilitate complex formation.
-
Clarification & Sterilization: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved drug. Carefully collect the supernatant, which contains the soluble complex, and sterilize it using a 0.22 µm syringe filter.
-
Application: This aqueous stock solution can now be added directly to your cell culture medium.
Visual Troubleshooting Guides
The following diagrams illustrate the decision-making process for troubleshooting solubility issues and selecting an appropriate solubilization method.
Caption: Troubleshooting workflow for this compound calcium precipitation.
Caption: Decision guide for selecting a solubilization method.
References
- 1. This compound Calcium | C24H24CaI6N4O4 | CID 14381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Calcium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Managing Side Effects of Ipodate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential side effects of ipodate in animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in animal studies?
A1: this compound primarily acts as a potent inhibitor of the enzyme 5'-deiodinase. This enzyme is responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). By blocking this conversion, this compound administration leads to a rapid decrease in circulating T3 levels and a concurrent increase in T4 levels.[1][2]
Q2: What are the expected physiological effects of this compound administration in rodents and other animal models?
A2: The principal effect is a shift in the ratio of thyroid hormones, specifically a decrease in serum T3 and an increase in serum T4 and reverse T3 (rT3).[2][3] In some studies, this is accompanied by an increase in thyroid-stimulating hormone (TSH) as the pituitary gland responds to lower T3 levels.[2] Interestingly, one study in rats found that while this compound altered thyroid hormone ratios, it did not produce classic hypothyroid-like effects on body weight or heart weight.[1]
Q3: Have adverse side effects been reported in animal studies with this compound?
A3: Specific adverse effects directly attributed to this compound are not extensively documented in the literature. A study involving the treatment of hyperthyroidism in 12 cats with this compound reported no adverse clinical signs or hematologic abnormalities. However, the absence of reported side effects in one study does not preclude their possibility in other species, at different dosages, or under different experimental conditions. Researchers should remain vigilant for any unexpected clinical signs.
Q4: What are the potential, albeit uncommonly reported, side effects to monitor for?
A4: Based on its mechanism of action and the physiological role of thyroid hormones, potential side effects to monitor could theoretically include signs associated with altered thyroid states. While one study in rats showed no hypothyroid-like effects on body weight, it is still prudent to monitor for general signs of distress or metabolic changes.[1] Additionally, as an iodine-containing compound, high doses could potentially impact renal function, although this is speculative for this compound specifically.
Troubleshooting Guide: Side Effect Management
While specific side effects of this compound are not well-documented, this guide provides a proactive approach to monitoring and managing potential issues that could arise during an animal study.
| Potential Observation | Possible Cause | Monitoring Parameters | Suggested Management Strategy |
| Lethargy, decreased activity, weight gain | Potential for induced hypothyroidism (though not consistently reported) | Daily clinical observation, weekly body weight measurement, periodic T3/T4/TSH level monitoring. | - Review and confirm correct dosage.- Consider dose reduction if hormone levels are excessively suppressed.- Consult with a veterinarian. |
| Changes in water or food intake | Metabolic shifts due to altered thyroid hormone levels. | Daily measurement of food and water consumption, weekly body weight. | - Ensure ad libitum access to food and water.- If changes are significant and persistent, consider adjusting the dose after hormonal assessment. |
| Signs of dehydration or poor coat condition | General malaise or metabolic disturbance. | Daily clinical observation, skin turgor check. | - Ensure easy access to water.- Provide supportive care as recommended by a veterinarian. |
| Altered cardiovascular parameters (e.g., heart rate) | Thyroid hormones influence cardiovascular function. | Heart rate monitoring (if equipment is available and the procedure is non-stressful). | - Establish baseline cardiovascular parameters before starting the study.- If significant deviations are observed, a dose adjustment may be necessary. |
Experimental Protocols
Protocol 1: this compound Administration in Rodents (Rat/Mouse)
-
Preparation of this compound Solution:
-
Sodium this compound can be prepared as a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose in sterile saline.
-
The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 ml/kg for oral gavage in rats).
-
-
Animal Handling and Dosing:
-
Acclimatize animals to handling and the dosing procedure (e.g., oral gavage) for several days before the experiment begins.
-
Administer the this compound suspension orally using a ball-tipped gavage needle appropriate for the animal's size.
-
For intraperitoneal (IP) injections, ensure the substance is sterile and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[4]
-
-
Dosage:
-
Dosages in rat studies have ranged from 6 to 12 mg/100 g body weight.[2] Researchers should determine the optimal dose based on their specific experimental goals and a review of relevant literature.
-
Protocol 2: Monitoring for and Managing Potential Side Effects
-
Daily Clinical Monitoring:
-
Perform daily cage-side observations to assess the general health and behavior of each animal.[5]
-
Look for any changes in posture, activity level, grooming, and response to stimuli.
-
Record observations in a dedicated logbook for each animal.
-
-
Weekly Physical Assessments:
-
Record the body weight of each animal weekly.
-
Perform a brief physical examination, noting coat condition, hydration status (skin turgor), and any other physical abnormalities.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at baseline and at predetermined intervals during the study to monitor serum levels of T3, T4, and TSH.
-
Consider including a basic chemistry panel (e.g., BUN, creatinine) if there are concerns about renal function, especially at higher doses or in long-term studies.
-
-
Data Analysis and Intervention:
-
Analyze the collected data in a timely manner to identify any trends that may indicate an adverse effect.
-
If an animal shows signs of distress or significant, unintended physiological changes, consult with the attending veterinarian to determine the appropriate course of action, which may include dose reduction or discontinuation of the treatment for that animal.
-
Visualizations
References
- 1. Comparison of the effects of amiodarone and this compound on the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. fda.gov [fda.gov]
Technical Support Center: Optimizing Ipodate Dosage to Minimize Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing ipodate dosage to minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
A1: this compound sodium is an iodine-containing organic molecule.[1] Its primary recognized mechanism of action is the inhibition of the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3).[1][2] This is achieved by inhibiting the 5'-deiodinase enzyme. This property has led to its clinical use in managing hyperthyroidism.[2][3][4][5][6][7] In a research setting, this makes this compound a valuable tool for studying the effects of T3 modulation in various physiological and pathological models.
Q2: What are the known toxicities associated with this compound?
A2: In clinical use, this compound is generally considered to have minimal side effects.[1] When toxic effects have been noted, they are primarily related to hypersensitivity to iodine-containing compounds.[8] It is important to distinguish this compound from iodate, as high doses of iodate can be highly toxic to the retina and cause other adverse effects.[9]
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: Specific in vitro toxicity data for this compound is limited. However, based on its mechanism of action, researchers can establish a starting point for dose-ranging studies. It is advisable to begin with a concentration range that brackets the concentrations required to achieve the desired biological effect (i.e., inhibition of T3 conversion). A broad range, for example, from nanomolar to micromolar concentrations, should be tested to determine the optimal concentration for the specific cell type and experimental endpoint.
Q4: How can I assess this compound toxicity in my cell culture experiments?
A4: Cytotoxicity can be assessed using a variety of standard cell-based assays.[10][11] These include assays that measure:
-
Cell Viability: Such as MTT or MTS assays, which measure metabolic activity.
-
Cell Membrane Integrity: Such as the Lactate Dehydrogenase (LDH) release assay.
-
Apoptosis: Using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
It is recommended to use at least two different methods to confirm the results.
Q5: What is the stability of this compound in cell culture media?
A5: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, light exposure, and interaction with media components.[12][13][14][15][16] It is recommended to prepare fresh solutions of this compound for each experiment and to minimize exposure to light. If long-term experiments are planned, the stability of this compound under the specific experimental conditions should be empirically determined using analytical methods like HPLC.[15]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Different cell lines can have varying sensitivities to a compound. |
| Action: Perform a dose-response curve with a wider range of concentrations to determine the EC50 (half maximal effective concentration) and CC50 (half maximal cytotoxic concentration). | |
| Compound stability/degradation: | This compound may be degrading in the culture medium into a more toxic substance. |
| Action: Prepare fresh this compound solutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using an appropriate analytical method (e.g., HPLC).[15] | |
| Contamination: | The this compound stock solution or cell culture may be contaminated. |
| Action: Ensure aseptic technique. Filter-sterilize the this compound stock solution. Regularly test cell cultures for mycoplasma contamination. | |
| Solvent toxicity: | If using a solvent like DMSO to dissolve this compound, the solvent itself may be causing toxicity at the concentrations used. |
| Action: Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in all experiments. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health/density: | Differences in cell confluency or passage number can affect experimental outcomes. |
| Action: Standardize cell seeding density and use cells within a consistent passage number range for all experiments. | |
| Inaccurate pipetting: | Small errors in pipetting can lead to significant variations in the final concentration of this compound. |
| Action: Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary. | |
| Inconsistent incubation times: | The duration of this compound exposure can significantly impact the results. |
| Action: Ensure precise and consistent incubation times for all experimental and control groups. | |
| Stock solution degradation: | Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. |
| Action: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[12] |
Data Presentation
Table 1: Summary of this compound Dosages Used in Pre-clinical and Clinical Studies
| Study Type | Organism/System | Dosage/Concentration | Observed Effect | Reference |
| In Vivo | Rat | 6 or 12 mg/100 g body weight (daily injections) | Decreased serum T3, increased serum TSH | [17] |
| Clinical | Human (Graves' Disease) | 500 mg daily | Reduced levels of T3 and T4 with minimal side effects | [1] |
| Clinical | Human (Graves' Disease) | 500 mg every other day | Normalization of T3 and T4 in some patients | [6] |
| Clinical | Human (Acute L-thyroxine overdose) | 1 g/kg | Decrease in T3 levels with no noted toxic effects | [8][18] |
| Clinical | Human (Graves' Disease) | 1 g daily for 10 days | Rapid decrease in serum T3 | [5][7] |
| Clinical | Human (Graves' Disease) | 500 mg twice daily for 3 days | Significant reduction in total T3 and free T4 | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound sodium
-
Sterile DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Plot the percentage of viability against the this compound concentration to determine the CC50 value.
Protocol 2: Assessing this compound-Induced Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound sodium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting T3 production.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting decision tree for unexpected this compound toxicity.
References
- 1. This compound sodium - Wikipedia [en.wikipedia.org]
- 2. Sodium this compound (oragrafin) in the preoperative preparation of Graves' hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of sodium this compound and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further studies on the long-term treatment of Graves' hyperthyroidism with this compound: assessment of a minimal effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sodium this compound and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. refp.cohlife.org [refp.cohlife.org]
- 9. The toxicology of iodate: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of cell culture techniques for assessment of the toxicity of plant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute L-thyroxine overdose; therapy with sodium this compound: evaluation of clinical and physiologic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Ipodate Experiments
Welcome to the technical support center for ipodate experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Sodium this compound is primarily known as a radiocontrast agent that also significantly impacts thyroid hormone metabolism. Its main effects include the inhibition of the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by inhibiting 5'-deiodinase enzymes.[1][2] It can also inhibit the release of thyroid hormones from the thyroid gland.[3] Additionally, there is evidence that this compound can bind to nuclear T3 receptors, although the in vivo significance of this is debated.[4]
Q2: Why am I seeing high variability in my cell viability assay results with this compound?
High variability in cell viability assays can stem from several factors. This compound solution stability and concentration accuracy are critical. Ensure your this compound stock solution is freshly prepared and protected from light, as it can be light-sensitive. Inconsistent cell seeding density, edge effects on the plate, and variations in incubation times can also contribute to variability. It is also important to consider that this compound's effects might be more pronounced in specific cell types, particularly those sensitive to thyroid hormone signaling.
Q3: My in vivo results with this compound don't seem to match my in vitro findings. What could be the reason?
Discrepancies between in vitro and in vivo results are common in drug research. For this compound, this can be particularly pronounced due to its complex effects on systemic thyroid hormone levels in vivo.[4][5] An observed cellular effect in vitro might be masked or altered by the systemic hormonal changes this compound induces in a whole organism. Factors such as drug metabolism, bioavailability, and off-target effects in different tissues can all contribute to these differences.
Q4: How should I prepare and store this compound for cell culture experiments?
For in vitro assays, sodium this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare fresh stock solutions for each experiment to avoid degradation. If storage is necessary, store aliquots in the dark at -20°C or -80°C to minimize freeze-thaw cycles and light exposure. Always perform a solubility test in your specific cell culture medium to ensure it does not precipitate at the working concentrations.
Q5: Are there any known off-target effects of this compound I should be aware of?
While the primary target of this compound is deiodinase, like many small molecules, it may have off-target effects, especially at higher concentrations. Some studies suggest that radiocontrast agents can induce oxidative stress and apoptosis in certain cell types.[6] It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Inconsistent Cell Viability/Proliferation Assay Results
| Observed Problem | Potential Causes | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation and temperature gradients in the outer wells of the plate. 4. Compound precipitation: this compound coming out of solution in the culture medium. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Use fresh tips for each replicate. Prepare master mixes of reagents. 3. Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 4. Visually inspect wells for precipitate after adding this compound. If observed, try a lower concentration or a different solubilization method for the stock solution. |
| No dose-dependent effect observed | 1. Incorrect concentration range: The tested concentrations are too high or too low. 2. Inactive this compound: The compound has degraded. 3. Assay interference: this compound interferes with the assay chemistry (e.g., absorbance or fluorescence). 4. Cell line insensitivity: The chosen cell line does not respond to this compound's mechanism of action. | 1. Perform a broad-range dose-response curve (e.g., from nanomolar to high micromolar) to identify the effective concentration range. 2. Prepare a fresh stock solution of this compound from a reliable source. 3. Run a cell-free control with this compound and the assay reagents to check for direct interference. 4. Consider using a cell line known to be responsive to thyroid hormone signaling or deiodinase activity. |
| Increased cell death at all concentrations | 1. Solvent toxicity: High concentration of the vehicle (e.g., DMSO). 2. Off-target cytotoxicity: this compound may be causing general toxicity at the tested concentrations. 3. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Lower the concentration range of this compound tested. 3. Regularly check for contamination and maintain sterile techniques. |
Inconsistent Western Blot Results
| Observed Problem | Potential Causes | Troubleshooting Steps |
| Weak or no signal for the target protein | 1. Low protein expression: The target protein is not abundant in the cell lysate. 2. Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane. 3. Suboptimal antibody concentration: Primary or secondary antibody concentration is too low. 4. Inactive antibody: Improper storage or repeated freeze-thaw cycles. | 1. Increase the amount of protein loaded per well. Use a positive control lysate known to express the target protein. 2. Optimize transfer time and voltage. Check the membrane post-transfer with Ponceau S staining. 3. Titrate the primary and secondary antibodies to find the optimal concentration. 4. Use a fresh aliquot of the antibody. |
| High background or non-specific bands | 1. Insufficient blocking: Incomplete blocking of non-specific binding sites on the membrane. 2. Antibody concentration too high: Primary or secondary antibody concentration is excessive. 3. Inadequate washing: Insufficient removal of unbound antibodies. 4. Contaminated buffers: Presence of bacteria or other contaminants in the buffers. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). 2. Reduce the concentration of the primary and/or secondary antibody. 3. Increase the number and duration of wash steps. 4. Prepare fresh, sterile buffers. |
| Inconsistent band intensity for loading control | 1. Uneven protein loading: Inaccurate protein quantification or pipetting errors. 2. Transfer issues: "Smiling" or uneven transfer across the gel. 3. Saturated signal: Overexposure of the loading control band. | 1. Carefully quantify protein concentration for each sample and ensure equal loading. 2. Ensure proper gel polymerization and running conditions. 3. Reduce the exposure time or load less protein to ensure the signal is within the linear range. |
Quantitative Data Summary
Due to the limited availability of direct cytotoxic IC50 values for this compound in many cancer cell lines, this table summarizes its inhibitory effects on thyroid hormone metabolism, which is its primary and well-documented pharmacological action.
| Parameter | Experimental System | This compound Concentration | Observed Effect | Reference |
| T4 Secretion | Perfused dog thyroid lobes | 1 mM | Inhibition to 23.7 ± 2.8% of control | [3] |
| T4 Secretion | Perfused dog thyroid lobes | 0.3 mM | Inhibition to 59.6 ± 3.01% of control | [3] |
| T4 Secretion | Perfused dog thyroid lobes | 0.1 mM | Inhibition to 80.4 ± 5.7% of control | [3] |
| Serum T3 Levels | Euthyroid subjects | 3 g (oral dose) | ~43% decrease from baseline | [7] |
| Serum rT3 Levels | Euthyroid subjects | 3 g (oral dose) | ~244% increase from baseline | [7] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sodium this compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of sodium this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze changes in protein expression or phosphorylation in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the target protein)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to the plate, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
This compound's Effect on Thyroid Hormone Metabolism
Caption: Mechanism of this compound's effect on thyroid hormone metabolism.
General Experimental Workflow for this compound Studies
Caption: General experimental workflow for in vitro studies with this compound.
Logical Troubleshooting Flow for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Comparative effects of sodium this compound and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of amiodarone and this compound on the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulated cell death pathways in the sodium iodate model: insights and implications for AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Sodium Ipodate Solutions
Welcome to the technical support center for sodium ipodate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of sodium this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of sodium this compound solutions?
A1: The stability of sodium this compound in solution is primarily influenced by several factors, including exposure to light (photodegradation), pH of the solution, temperature, and the presence of oxidizing agents.[1][2][3][4] Being a tri-iodinated phenolic derivative, the molecule is susceptible to oxidation and de-iodination, particularly under stressful conditions.
Q2: What are the visible signs of degradation in a sodium this compound solution?
A2: A common sign of degradation is a change in the color of the solution, often turning pale yellow or brown. This discoloration can indicate the formation of free iodine and other degradation products.[5][6] Precipitation or the formation of particulates may also be observed over time, indicating insolubility of degradation products or changes in the solution's properties.
Q3: What are the recommended storage conditions for sodium this compound solutions?
A3: To minimize degradation, sodium this compound solutions should be stored in tightly sealed, light-resistant containers.[5][6] It is also advisable to store them at controlled room temperature or refrigerated, away from heat sources. For long-term storage, protecting from light is crucial.
Q4: How can I prevent the degradation of my sodium this compound solution during experimental use?
A4: To maintain stability during use, it is best to prepare solutions fresh whenever possible. If a stock solution is used, minimize its exposure to light by using amber-colored vials or wrapping the container in aluminum foil. Additionally, maintaining an appropriate pH with a suitable buffer system can enhance stability. Avoid introducing contaminants that could act as oxidizing agents.
Troubleshooting Guides
Problem: My sodium this compound solution has turned yellow/brown.
-
Question: What causes the yellow/brown discoloration in my sodium this compound solution?
-
Question: How can I troubleshoot this issue?
-
Answer:
-
Protect from Light: Immediately ensure the solution is stored in a light-resistant container.
-
Check for Contaminants: Review your preparation procedure to identify any potential sources of oxidizing contaminants.
-
pH Adjustment: Measure the pH of the solution. Extremes in pH can accelerate degradation. Consider buffering the solution to a neutral or slightly acidic pH, as highly alkaline conditions can promote oxidation for some phenolic compounds.
-
Use of Antioxidants: For future preparations, consider adding a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the formulation. Compatibility studies are recommended to ensure the antioxidant does not interfere with your experiment.
-
-
Problem: I am observing precipitate formation in my sodium this compound solution.
-
Question: What could be causing the precipitation in my solution?
-
Answer: Precipitation can occur for several reasons:
-
Degradation: The degradation products of sodium this compound may be less soluble than the parent compound.
-
pH Shift: A significant change in the pH of the solution can affect the solubility of sodium this compound.
-
Saturation: The concentration of your solution may be too high for the storage temperature, leading to crystallization.
-
Incompatibility: If other components are present in your solution, there may be an incompatibility leading to precipitation.
-
-
-
Question: What steps can I take to resolve this?
-
Answer:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent drug or a degradant.
-
Verify pH: Check and buffer the pH of the solution to maintain the solubility of sodium this compound.
-
Review Concentration: Ensure the concentration of your solution is appropriate for the intended storage and use conditions. You may need to prepare a more dilute solution.
-
Assess Compatibility: If you are using co-solvents or other excipients, conduct a compatibility study to rule out interactions.
-
-
Data Presentation
The following table provides an illustrative summary of potential degradation of sodium this compound under forced conditions. The actual extent of degradation can vary based on the specific experimental conditions.
| Stress Condition | Parameter | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 5 - 15% | De-iodinated species, hydrolysis of side chain |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 10 - 25% | De-iodinated species, potential ring opening |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15 - 40% | Oxidized side chain, N-oxides, free iodine |
| Photodegradation | UV Light (254 nm) | 48 hours | Room Temp | 20 - 50% | Free iodine, de-iodinated species, dimers |
| Thermal Degradation | Dry Heat | 72 hours | 80°C | 5 - 10% | Minor de-iodination |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on a sodium this compound solution to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of sodium this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for up to 8 hours, taking samples at intermediate time points (e.g., 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for up to 4 hours, sampling at various intervals. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light, with periodic sampling.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for up to 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 72 hours, with sampling at regular intervals.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see protocol below).
-
Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent drug and any degradation products.
Stability-Indicating HPLC Method Protocol
This protocol describes a general reversed-phase HPLC method for the separation of sodium this compound from its potential degradation products.
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Troubleshooting workflow for unstable sodium this compound solutions.
Caption: Potential degradation pathways of sodium this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of Iodinated Contrast Media in Aquatic Environment by Means of UV, UV/TiO2 Process, and by Activated Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. biomedres.us [biomedres.us]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. This compound Sodium [drugfuture.com]
addressing ipodate-induced changes in thyroid function tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing the effects of ipodate on thyroid function tests.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound alters thyroid hormone levels?
A1: this compound, an iodine-containing oral cholecystographic agent, has two main effects on thyroid hormone metabolism. Its primary and most rapid effect is the potent inhibition of the 5'-deiodinase enzyme, which is responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][2][3] Secondly, it can inhibit the release of hormones directly from the thyroid gland.[4][5][6] The iodine released during its metabolism also contributes an anti-thyroid effect.[7]
Q2: After administering this compound, how quickly should I expect to see changes in thyroid function tests (TFTs)?
A2: Changes in specific thyroid hormones occur at different rates. You can expect a rapid and significant decrease in serum T3 levels within the first 24 hours.[8] Concurrently, reverse T3 (rT3) levels will rise sharply.[1][9] Changes in T4 are slower and more modest, typically observed over several days to two weeks.[8] Thyroid-Stimulating Hormone (TSH) will begin to rise in response to the falling T3 levels, often becoming noticeable after a few days.[9]
Q3: Why does reverse T3 (rT3) increase so dramatically after this compound administration?
A3: The increase in rT3 is a direct consequence of the inhibition of the 5'-deiodinase enzyme. This enzyme is responsible not only for converting T4 to T3 but also for clearing rT3 from circulation. By inhibiting this enzyme, this compound blocks the primary clearance pathway for rT3, causing its levels to rise significantly.[1]
Q4: Is it normal to see a rise in TSH even if T4 levels are within the normal range?
A4: Yes, this is an expected finding. TSH secretion from the pituitary gland is very sensitive to T3 levels. This compound inhibits the conversion of T4 to T3 both in the periphery and within the pituitary gland itself.[2] Therefore, even with normal or even slightly elevated serum T4, the pituitary senses a low T3 state and increases TSH production in an attempt to stimulate the thyroid gland.[10]
Q5: What is the expected duration of this compound's effects on TFTs after discontinuing the compound?
A5: The effects are reversible. Following discontinuation, thyroid hormone levels typically begin to return towards baseline. In one study with normal subjects, hormone levels reverted to baseline by day 14.[9] However, be aware that in patients with underlying hyperthyroidism, a significant rebound increase in T4 and T3 concentrations above pre-treatment values can occur approximately 10 days after withdrawal.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action / Interpretation |
| Rapid T3 Drop, T4 Unchanged | This is the classic and expected effect of this compound. | The primary mechanism is the inhibition of T4-to-T3 conversion, which occurs much faster than changes in thyroidal T4 secretion or clearance.[1][8] This pattern confirms the compound is active. |
| TSH is Increasing Despite High-Normal T4 | Pituitary T3 deficiency. | The pituitary's TSH regulation is highly dependent on local T3 converted from T4. This compound blocks this conversion, leading to a TSH rise despite adequate circulating T4.[2][10] This is not an indication of experimental failure. |
| No Significant Change in Any Parameter | Dosing issue, compound stability, or subject variability. | Verify the dosage, administration protocol, and stability of the this compound solution. Consider that individual responses can vary. Review the experimental timeline, as some changes (e.g., in T4) take longer to manifest. |
| Extreme TSH Elevation | A strong physiological response to the sharp drop in T3. | This is an anticipated outcome, particularly in subjects with a healthy pituitary-thyroid axis. In one study in athyreotic patients, TSH increased by 280%.[10] Monitor the subject's clinical status. |
| T4 and T3 Rebound Sharply After Cessation | "Escape" phenomenon and withdrawal effect in hyperthyroid models. | This is a known risk, especially in subjects with Graves' disease.[1] The underlying thyroid hyper-secretion is unmasked and may overshoot. Plan for this possibility in your experimental design and washout periods. |
Data Presentation: Summary of this compound-Induced Changes in Thyroid Function
The following tables summarize quantitative data from studies in different subject populations.
Table 1: Effects of this compound (500 mg/day) in Patients with Graves' Hyperthyroidism[8]
| Parameter | Baseline (Mean) | Change at 24 Hours | Change at 14 Days |
| Serum T3 | 780 ng/dL | ↓ 62% | Maintained in normal range |
| Serum T4 | 25.4 µg/dL | ↓ 20% | ↓ 43% |
| Serum rT3 | 118 ng/dL | ↑ 118% | Remained elevated |
Table 2: Effects of a Single this compound Dose (6 g) in Athyreotic Patients on T4 Replacement[10]
| Parameter | Observation |
| Serum T3 | ↓ 64% from baseline |
| Serum rT3 | ↑ 180% above baseline |
| Serum TSH | ↑ 280% above baseline |
| Free T4 Index | No significant change |
Table 3: Effects of this compound (3 g) in Normal Euthyroid Subjects[9]
| Parameter | Peak Change from Baseline | Time to Peak Change |
| Serum T3 | ↓ 43% | Day 4 |
| Serum rT3 | ↑ 244% | Day 3 |
| Serum TSH | Marked Increase | Day 3 |
Experimental Protocols
Protocol 1: Monitoring this compound Effects on Thyroid Function
Objective: To quantify the changes in serum thyroid hormones and TSH following the administration of this compound.
Methodology:
-
Baseline Sampling: Collect a baseline blood sample (Time 0) prior to the first this compound dose.
-
Dosing: Administer this compound orally at the predetermined dose (e.g., 500 mg to 1 g daily).[7][8]
-
Post-Dose Sampling: Collect blood samples at structured time points to capture the dynamic changes. A recommended schedule is: 24 hours, 48 hours, 7 days, 14 days, and then weekly for the duration of the study.
-
Sample Processing: Centrifuge blood samples to separate serum. Aliquot serum into cryovials and store at -80°C until analysis to ensure stability.
-
Hormone Analysis:
-
Data Analysis: For each time point, calculate the mean and standard deviation for each analyte. Express results as absolute concentrations and as a percentage change from baseline to normalize the data.
Visualizations
Caption: Mechanism of action for this compound on thyroid hormone regulation.
Caption: Experimental workflow for monitoring thyroid function tests.
Caption: Logical workflow for troubleshooting this compound-induced TFT changes.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. How medications affect thyroid function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperthyroidism: Diagnosis and Treatment | AAFP [aafp.org]
- 4. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Long term treatment of Graves' hyperthyroidism with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of sodium this compound and propylthiouracil in athyreotic human subjects, role of triiodothyronine and pituitary thyroxine monodeiodination in thyrotrophin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. btf-thyroid.org [btf-thyroid.org]
Technical Support Center: Challenges in Long-Term Ipodate Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ipodate and its alternatives in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the long-term administration of this compound in research models?
A1: Long-term administration of this compound presents several challenges that can impact experimental outcomes. A primary issue is the high rate of relapse into a hyperthyroid state upon cessation of treatment.[1] Additionally, some studies have reported a diminished response to subsequent treatments with other thyroid-modulating agents like methimazole following this compound withdrawal.[1] Researchers should also be aware of the potential for the development of resistant hyperthyroidism in some subjects during prolonged administration.[2] It is also important to note that this compound primarily addresses the peripheral conversion of thyroid hormones and may not affect the underlying autoimmune processes in models of Graves' disease.[1]
Q2: Is this compound still commercially available for research purposes?
A2: this compound (formerly available as Oragrafin) is no longer commercially available.[3] Researchers seeking to inhibit deiodinase activity now commonly use iopanoic acid (Telepaque) as an alternative.[3][4] While their primary mechanism of action is similar, there may be differences in their potency and side-effect profiles.[4][5]
Q3: What is the primary mechanism of action of this compound?
A3: this compound's principal mechanism of action is the inhibition of iodothyronine deiodinase enzymes, particularly type 1 and type 2 deiodinases (D1 and D2).[4][6] These enzymes are responsible for the peripheral conversion of the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3).[5][6] By inhibiting this conversion, this compound rapidly reduces circulating T3 levels.[7] Additionally, this compound has been shown to inhibit the release of thyroid hormones from the thyroid gland itself and can inhibit TSH-induced increases in thyroidal cAMP.[2][7]
Q4: How should I prepare and store this compound or iopanoic acid for animal studies?
A4: For oral gavage in rodent studies, this compound or iopanoic acid can be prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. It is recommended to prepare the suspension fresh daily to ensure stability and consistent dosing. If a batch is prepared, it should be stored protected from light, and its stability should be validated under the specific storage conditions.
Troubleshooting Guides
Issue: Unexpected Fluctuations in Thyroid Hormone Levels
-
Q: My animal model shows a rapid decrease in T3 levels as expected, but T4 levels are unexpectedly elevated. Is this normal?
-
Q: After an initial period of euthyroidism, my animals are showing signs of hyperthyroidism despite continued this compound administration. What could be happening?
-
A: This could indicate the development of "escape" from the inhibitory effects of this compound or the emergence of resistant hyperthyroidism.[2] It is crucial to monitor thyroid hormone levels regularly. Consider increasing the dose, if within safe limits for your model, or evaluating alternative therapeutic strategies.
-
-
Q: Upon discontinuing this compound, I observed a significant rebound in T3 and T4 levels, exceeding the baseline hyperthyroid state. How can I manage this?
-
A: A rebound effect has been reported following the withdrawal of this compound.[3] This is thought to be due to the release of stored thyroid hormones and the rapid restoration of deiodinase activity. To manage this, consider a gradual tapering of the this compound dose rather than abrupt cessation.
-
Issue: Animal Welfare and Side Effects
-
Q: What are the potential side effects of long-term this compound or iopanoic acid administration in animal models?
-
Q: How should I monitor my animals during a long-term this compound study?
-
A: Regular monitoring should include:
-
Daily: Observation of behavior, food and water consumption, and general appearance.
-
Weekly: Body weight measurement.
-
Periodic (as defined by your protocol): Blood collection for measurement of serum T3, T4, rT3, and TSH levels. Depending on the study's length and objectives, periodic assessment of liver and kidney function via blood chemistry may also be warranted.
-
-
Quantitative Data Summary
Table 1: Effects of this compound on Serum Thyroid Hormone Levels in Hyperthyroid Patients
| Time Point | Serum T3 (% change from baseline) | Serum T4 (% change from baseline) | Serum rT3 (% change from baseline) |
| 24 hours | ↓ 62%[13] | ↓ 20%[13] | ↑ 118%[13] |
| 14 days | Maintained within normal range[13] | ↓ 43%[13] | Remained elevated[13] |
| 10 weeks | Maintained within normal range[13] | ↓ 41-65%[13] | Remained elevated (97-109%)[13] |
Table 2: Dose-Response to this compound in Perfused Dog Thyroid Lobes
| This compound Concentration | Inhibition of T4 Secretion (% of control) |
| 0.1 mM | 80.4 ± 5.7%[14] |
| 0.3 mM | 59.6 ± 3.01%[14] |
| 1.0 mM | 23.7 ± 2.8%[14] |
Experimental Protocols
Protocol 1: Long-Term Administration of Iopanoic Acid in a Rodent Model via Oral Gavage
-
Preparation of Dosing Suspension:
-
On the day of dosing, weigh the required amount of iopanoic acid powder based on the desired dose and the body weight of the animals.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Levigate the iopanoic acid powder with a small amount of the CMC vehicle to form a smooth paste.
-
Gradually add the remaining CMC vehicle while mixing to achieve the final desired concentration. Ensure the suspension is homogenous.
-
-
Animal Handling and Restraint:
-
Oral Gavage Procedure:
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice).
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth.[17]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16]
-
Allow the animal to swallow the needle; do not force it.
-
Once the needle is at the predetermined depth, slowly administer the suspension.[17] The maximum recommended volume for mice is 10 mL/kg.[16]
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its cage and continue with routine daily monitoring.
-
Protocol 2: In Vitro Deiodinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., HEPES buffer, pH 7.0).
-
Prepare substrate solutions of T4 or rT3.
-
Prepare a solution of the cofactor dithiothreitol (DTT).
-
Prepare a stock solution of this compound or iopanoic acid in a suitable solvent (e.g., DMSO).
-
-
Enzyme Preparation:
-
Use commercially available recombinant human deiodinase enzymes (DIO1, DIO2, or DIO3) or prepare cell lysates from tissues known to express the desired deiodinase.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme preparation.
-
Add the this compound/iopanoic acid solution at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., propylthiouracil for DIO1) as controls.[11]
-
Initiate the reaction by adding the substrate (T4 or rT3) and cofactor (DTT).
-
Incubate the plate at 37°C for a specified time.
-
-
Detection and Analysis:
-
Stop the reaction.
-
Measure the amount of T3 produced (from T4 substrate) or iodide released (from rT3 substrate). This can be done using various methods, including radioimmunoassay (RIA), ELISA, or non-radioactive methods like the Sandell-Kolthoff reaction.[18]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Effect of iopanoic acid on basal and thyrotropin-stimulated thyroid hormone levels in suckling rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the Characteristics of Chemical Interference with Thyroid Hormone Metabolizing Enzymes? A Range Finding Study with Iopanoic Acid in the Adult Rat. | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Availability of Radiocontrast Agents to Treat Severe Hyperthyroidism | American Thyroid Association [thyroid.org]
- 5. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]
- 7. A comparative trial of three oral cholecystographic contrast media--iocetamic acid, iopanoic acid and sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium this compound (oragrafin) in the preoperative preparation of Graves' hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the side effects of Iopanoic Acid? [synapse.patsnap.com]
- 13. Maternal Exposure to Iopanoic Acid Disrupts Thyroid Hormone Metabolism and Impairs Development of the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dot | Graphviz [graphviz.org]
- 15. research.fsu.edu [research.fsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. scribd.com [scribd.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Refining Protocols for Ipodate Use in Hyperthyroid Models
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of ipodate in hyperthyroid animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in treating hyperthyroidism?
A1: this compound's primary mechanism of action is the inhibition of peripheral 5'-deiodinase enzymes (D1 and D2). These enzymes are responsible for the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). By blocking this conversion, this compound rapidly reduces circulating T3 levels, leading to a quick improvement in the clinical signs of hyperthyroidism.[1][2][3] Additionally, this compound can inhibit the release of thyroid hormones from the thyroid gland itself.[4]
Q2: What is a suitable vehicle for the oral administration of sodium this compound in rodent models?
A2: Sodium this compound is a salt and has some aqueous solubility. For oral gavage in rodent studies, sterile water is a potential vehicle. However, to ensure stability and uniform suspension of the compound, vehicles such as 0.5% methylcellulose or a combination of polyethylene glycol (e.g., PEG400) and a solubilizing agent like Labrasol® have been used for poorly soluble compounds in rats and may be considered.[5][6] It is recommended to conduct a small pilot study to determine the optimal vehicle for your specific dosage and experimental conditions.
Q3: What are the expected effects of this compound on serum thyroid hormone levels?
A3: Following this compound administration, you should expect a significant and rapid decrease in serum T3 levels.[7][8][9] Serum T4 levels may initially remain stable or even increase slightly before decreasing over a longer treatment period.[9][10] You may also observe an increase in reverse T3 (rT3) levels and a rise in thyroid-stimulating hormone (TSH) due to the reduction in negative feedback from T3 on the pituitary gland.[10][11]
Q4: Are there any known side effects of this compound in animal models?
A4: While specific data on side effects in rodent models of hyperthyroidism are limited, studies in cats have shown good tolerance with no significant hematologic abnormalities reported.[12] In some cases of long-term use in humans, there have been reports of recurrent hyperthyroidism.[9] Researchers should monitor animals for general signs of distress, changes in body weight, and food/water intake.
Q5: How should this compound be stored for in vivo experiments?
A5: As an iodine-containing compound, this compound should be protected from light and moisture to maintain its stability. It is advisable to store it in a cool, dry, and dark place. For formulated solutions, it is best to prepare them fresh before each use to ensure potency and avoid degradation.
Troubleshooting Guides
Problem 1: Inconsistent or no significant decrease in serum T3 levels after this compound administration.
-
Possible Cause 1: Incorrect dosage.
-
Solution: Review the literature for appropriate dosage ranges for your specific animal model. Dosages of 6 to 12 mg/100g of body weight have been used in rats.[7] A dose-response study may be necessary to determine the optimal dose for your experimental setup.
-
-
Possible Cause 2: Issues with this compound formulation or administration.
-
Solution: Ensure that the this compound is properly dissolved or suspended in the chosen vehicle. If using oral gavage, verify the technique to ensure the full dose is delivered to the stomach. For poorly soluble compounds, sonication of the suspension before administration can help ensure uniformity.
-
-
Possible Cause 3: Severity of hyperthyroidism.
-
Solution: In severely hyperthyroid animals, the response to this compound may be less pronounced.[12] Consider adjusting the dosage or combining this compound with other antithyroid agents.
-
Problem 2: Difficulty in inducing a stable hyperthyroid state in the animal model.
-
Possible Cause 1: Inadequate dose or frequency of levothyroxine (T4) administration.
-
Solution: For intraperitoneal injections of T4 in mice, intervals should not exceed 48 hours to maintain a stable hyperthyroid state.[12][13] Oral administration of T4 in drinking water should be continuous.[13][14] A common starting dose for inducing hyperthyroidism in mice is 1 µg/g of body weight via intraperitoneal injection.[12]
-
-
Possible Cause 2: Sex-dependent variations in response to T4.
-
Solution: Female mice may exhibit significantly higher T4 concentrations in response to levothyroxine treatment.[13] Be consistent with the sex of the animals used in your study or analyze the data for each sex separately.
-
-
Possible Cause 3: Instability of levothyroxine in drinking water.
-
Solution: Prepare fresh levothyroxine-supplemented drinking water regularly, for instance, on a weekly basis, and store stock solutions in the dark and refrigerated.[15]
-
Experimental Protocols
Protocol 1: Induction of Hyperthyroidism in Mice using Levothyroxine
Objective: To induce a stable hyperthyroid state in mice for subsequent treatment with this compound.
Materials:
-
Levothyroxine (T4) sodium salt
-
Sterile 0.9% saline
-
Mice (e.g., C57BL/6, specify strain, age, and sex)
-
Appropriate housing and husbandry supplies
Procedure:
-
Preparation of T4 solution: Dissolve levothyroxine sodium salt in sterile 0.9% saline to a final concentration that allows for the administration of 1 µg/g of body weight in a reasonable injection volume (e.g., 100 µL). Prepare this solution fresh.
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
T4 Administration: Administer T4 solution via intraperitoneal injection at a dose of 1 µg/g of body weight. Injections should be given every 24 to 48 hours.[12][13]
-
Monitoring: Monitor the animals daily for clinical signs of hyperthyroidism, such as weight loss despite normal or increased food intake, hyperactivity, and increased heart rate.
-
Confirmation of Hyperthyroidism: After a predetermined period (e.g., 2-4 weeks), collect blood samples to measure serum T4 and T3 levels to confirm the hyperthyroid state before initiating this compound treatment.
Protocol 2: Administration of this compound in a Hyperthyroid Rodent Model
Objective: To treat levothyroxine-induced hyperthyroid rodents with this compound to assess its therapeutic effects.
Materials:
-
Sodium this compound
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles appropriate for the animal size
-
Hyperthyroid rodents (prepared as per Protocol 1)
Procedure:
-
Preparation of this compound Suspension: Weigh the required amount of sodium this compound and suspend it in the chosen vehicle to the desired concentration. A starting dose of 6 mg/100g of body weight can be considered for rats.[7] Ensure the suspension is homogenous, using a vortex or sonicator if necessary. Prepare fresh daily.
-
Animal Grouping: Randomly assign the hyperthyroid animals to a control group (vehicle only) and an this compound-treated group.
-
This compound Administration: Administer the this compound suspension or vehicle via oral gavage daily for the duration of the study.
-
Monitoring: Continue to monitor body weight, food and water intake, and clinical signs.
-
Sample Collection: At the end of the treatment period, collect blood and tissue samples for the analysis of thyroid hormones (T3, T4, TSH) and other relevant biomarkers.
Quantitative Data Summary
Table 1: Effect of this compound on Serum Thyroid Hormone Levels in Euthyroid Rats
| Treatment Group | Dosage | Change in Serum T3 | Change in Serum TSH |
| This compound | 6 mg/100g body weight | Decrease | Increase |
| This compound | 12 mg/100g body weight | Decrease | Increase |
| Data derived from a study in euthyroid rats receiving daily injections for 13 days.[7] |
Table 2: Effect of this compound on Serum Thyroid Hormone Levels in Hyperthyroid Humans (Graves' Disease)
| Pre-treatment T3 (nmol/L) | Post-treatment T3 (nmol/L) | Pre-treatment T4 (nmol/L) | Post-treatment T4 (nmol/L) |
| 6.8 ± 0.96 | 2.0 ± 0.46 | 256 ± 44 | 107 ± 28 |
| 7.7 ± 1.1 | 2.9 ± 0.57 | 228 ± 3.9 | 188 ± 27 |
| 11.9 ± 1.8 | 7.5 ± 0.49 | 260 ± 23 | 322 ± 17 |
| Data from a study in hyperthyroid patients treated with 500 mg this compound every other day.[16] |
Signaling Pathways and Workflow Diagrams
Caption: Mechanism of action of this compound in hyperthyroidism.
Caption: Experimental workflow for this compound use in a hyperthyroid model.
References
- 1. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deiodinases: implications of the local control of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basal oxygen uptake: a new technique for an old test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long term treatment of Graves' hyperthyroidism with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of sodium this compound and propylthiouracil in athyreotic human subjects, role of triiodothyronine and pituitary thyroxine monodeiodination in thyrotrophin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight Into Mouse Models of Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Impact of thyroid hormone perturbations in adult mice: Brain weight and blood vessel changes, gene expression variation, and neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Further studies on the long-term treatment of Graves' hyperthyroidism with this compound: assessment of a minimal effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing High Recurrence Rates of Hyperthyroidism Following Ipodate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of sodium ipodate in the management of hyperthyroidism, with a particular focus on addressing the high rate of disease recurrence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sodium this compound in treating hyperthyroidism?
Sodium this compound, an iodinated contrast agent, exerts its effects on thyroid hormone levels through two primary mechanisms:
-
Inhibition of Peripheral T4 to T3 Conversion: this compound is a potent inhibitor of the enzyme 5'-deiodinase, which is responsible for the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) in peripheral tissues. This leads to a rapid decrease in serum T3 levels.
-
Inhibition of Thyroid Hormone Release: this compound blocks the release of pre-formed T4 and T3 from the thyroid gland.
Q2: Why is the recurrence rate of hyperthyroidism high after discontinuing this compound treatment?
The high recurrence rate is primarily because this compound does not address the underlying autoimmune pathology of Graves' disease. Studies have shown that long-term administration of this compound does not significantly alter the titers of serum thyroglobulin, thyroid microsomal, or TSH-receptor autoantibodies.[1] Therefore, once the inhibitory effects of this compound are withdrawn, the autoimmune stimulation of the thyroid gland resumes, leading to a relapse of hyperthyroidism. One study observed a relapse rate of 58% in patients treated with this compound alone.[1]
Q3: What is the Wolff-Chaikoff effect, and how does it relate to this compound treatment?
The Wolff-Chaikoff effect is an autoregulatory phenomenon where an excess of iodine transiently inhibits the organification of iodine in the thyroid gland, thereby reducing the synthesis of thyroid hormones.[2][3][4][5] As this compound is an iodine-rich compound, its administration can induce this effect. However, the thyroid gland typically "escapes" from this effect after a few days by downregulating the sodium-iodide symporter (NIS), which reduces iodine uptake into the thyroid cells.[2][3][6]
Q4: Is there a difference in the efficacy of this compound in different patient populations?
Clinical responses to this compound can vary. In one study, patients were categorized into three groups based on their response to a lower dose of sodium this compound (500 mg every other day). In group I (4 patients), both serum T3 and T4 normalized. In group II (5 patients), either T3 or T4 did not normalize. In group III (5 patients), neither T3 nor T4 returned to normal.[7]
Q5: What is the observed impact of prior this compound treatment on the efficacy of subsequent methimazole therapy?
Clinical observations suggest that patients who relapse after this compound treatment may have a poor and delayed response to subsequent treatment with methimazole.[1] In one study, after this compound was withdrawn, the therapeutic response to methimazole was delayed, and two of seven patients were still hyperthyroid after six months of methimazole treatment.[1] High dietary intake of iodine can impair the action of antithyroid drugs like methimazole, which may contribute to this resistance.[8]
Troubleshooting Guides
Issue 1: Rapid Relapse of Hyperthyroidism After this compound Discontinuation
-
Problem: Serum T3 and T4 levels, which were normalized during this compound treatment, rapidly increase upon cessation of the drug.
-
Root Cause Analysis:
-
Underlying Autoimmunity: this compound does not suppress the production of TSH-receptor antibodies (TRAbs), which are the primary drivers of hyperthyroidism in Graves' disease.
-
Escape from Wolff-Chaikoff Effect: The thyroid gland adapts to the high iodine load from this compound by downregulating the sodium-iodide symporter (NIS), a phenomenon known as "escape."[2][3][6] This allows the thyroid to resume hormone synthesis despite the presence of excess iodine.
-
-
Experimental Approach to Investigate:
-
Monitor TRAb Levels: Measure TRAb levels before, during, and after this compound treatment to confirm that the autoimmune process is unaffected.
-
Radioactive Iodine Uptake (RAIU): A return to pre-treatment RAIU levels shortly after this compound discontinuation indicates that the thyroid gland is again actively taking up iodine for hormone synthesis.[9]
-
-
Mitigation Strategies:
-
Combination Therapy: Consider co-administration of an antithyroid drug like methimazole with this compound to suppress thyroid hormone synthesis.
-
Definitive Therapy: For patients with a high likelihood of relapse, definitive therapies such as radioactive iodine or thyroidectomy should be considered following initial stabilization with this compound.
-
Issue 2: Suboptimal Response to Subsequent Methimazole Treatment
-
Problem: Patients who have been treated with this compound show a diminished or delayed response to standard doses of methimazole.
-
Root Cause Analysis:
-
Iodine-Induced Resistance: The large iodine load from this compound can interfere with the action of methimazole. Methimazole's primary mechanism is to inhibit thyroid peroxidase (TPO), and high intrathyroidal iodine concentrations may alter the efficacy of this inhibition.[8]
-
-
Experimental Approach to Investigate:
-
Dose-Response Studies: Conduct in vitro or in vivo studies to assess the inhibitory effect of methimazole on TPO activity in the presence of varying concentrations of iodine.
-
Pharmacokinetic Analysis: Investigate if prior this compound administration alters the pharmacokinetics of methimazole.
-
-
Mitigation Strategies:
-
Higher Doses of Methimazole: Increased doses of methimazole may be required to overcome the iodine-induced resistance.[8][10]
-
Washout Period: Allow for a sufficient washout period after discontinuing this compound to allow for the clearance of excess iodine before initiating methimazole therapy.
-
Alternative Therapies: If methimazole resistance is significant, consider alternative treatments like radioactive iodine or surgery.
-
Data Presentation
Table 1: Recurrence of Hyperthyroidism After Sodium this compound Treatment
| Study | Number of Patients | This compound Dosage | Duration of Treatment | Recurrence Rate | Time to Recurrence |
| Martino et al. (1991)[1] | 12 | 500 mg daily | Several weeks to 22 months | 58% (7/12) | 14 to 42 days |
| Roti et al. (1993)[11][12] | 10 | Not specified | 6.6 +/- 1.1 months | 80% (8/10) did not respond | During treatment |
| Shen et al. (1985)[9] | 5 | 500 mg daily | 23-31 weeks | 20% (1/5) | 4 months post-treatment |
Table 2: Effect of Sodium this compound on Serum Thyroid Hormone Levels
| Study | Parameter | Pre-treatment (mean ± SEM) | Post-treatment (mean ± SEM) |
| Shen et al. (1985)[9] | T3 | 780 ng/dl | Normalized within 1 day (62% decrease) |
| T4 | 25.4 µg/dl | 41-65% lower than pre-treatment | |
| rT3 | 118 ng/dl | Increased by 118% at 24h, remained elevated | |
| Martino et al. (1991)[1] | Free T3 | Not specified | Normalized in all patients within 7 days |
| Chopra et al. (1991)[7] | T3 | 6.8 ± 0.96 nmol/L | 2.0 ± 0.46 nmol/L (in responders) |
| T4 | 256 ± 44 nmol/L | 107 ± 28 nmol/L (in responders) |
Experimental Protocols
Key Experiment: Radioimmunoassay (RIA) for T3 and T4 in Serum
This protocol provides a general outline for the determination of T3 and T4 concentrations in serum samples using a competitive radioimmunoassay.
Principle: The assay is based on the competition between unlabeled T3 or T4 in the patient's serum and a fixed amount of radiolabeled (¹²⁵I) T3 or T4 for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled hormone in the sample.
Materials:
-
¹²⁵I-labeled T3 and T4 (tracer)
-
T3 and T4 specific antibodies
-
T3 and T4 standards of known concentrations
-
Patient serum samples
-
Assay buffer
-
Separating agent (e.g., second antibody, magnetic particles)
-
Gamma counter
-
Polystyrene test tubes
Procedure:
-
Labeling: Arrange and label test tubes in duplicate for standards, quality control samples, and patient samples.
-
Sample Addition: Pipette a specific volume (e.g., 25 µl for T4, 250 µl for T3) of standards, controls, and patient serum into the corresponding tubes.[13]
-
Tracer and Antibody Addition: Add a precise amount of the respective tracer (¹²⁵I-T3 or ¹²⁵I-T4) and antibody to each tube.
-
Incubation: Mix the contents of the tubes thoroughly and incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 45 minutes) to allow for competitive binding.[14]
-
Separation: Add the separating agent to precipitate the antibody-bound hormone complex. In magnetic separation methods, place the rack on a magnetic base to separate the bound fraction from the free fraction.[14]
-
Decantation: Decant the supernatant containing the free hormone.
-
Counting: Measure the radioactivity of the pellet (bound fraction) in each tube using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the T3 and T4 concentrations in the patient samples by interpolating their bound radioactivity values on the standard curve.
Key Experiment: In Vitro T4 to T3 Conversion Assay Using Liver Homogenates
This protocol outlines a general procedure to assess the activity of 5'-deiodinase, the enzyme responsible for converting T4 to T3, in liver tissue.
Principle: Liver homogenate, which is a source of 5'-deiodinase, is incubated with a known amount of T4. The amount of T3 generated is then measured to determine the enzyme's activity.
Materials:
-
Fresh liver tissue
-
Homogenization buffer (e.g., phosphate buffer with sucrose and EDTA)
-
Dithiothreitol (DTT) as a cofactor
-
Thyroxine (T4) solution
-
Incubation buffer (pH-adjusted)
-
Stopping solution (e.g., ethanol)
-
Radioimmunoassay kit for T3
-
Spectrophotometer for protein concentration determination
Procedure:
-
Tissue Homogenization: Homogenize fresh liver tissue in ice-cold homogenization buffer.
-
Protein Determination: Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
Incubation Setup: In reaction tubes, combine the liver homogenate, incubation buffer, DTT, and T4 solution. Include control tubes with heat-inactivated homogenate to account for non-enzymatic conversion.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific time. The generation of T3 has been shown to be dependent on tissue concentration, incubation time, pH, and temperature.[15]
-
Reaction Termination: Stop the enzymatic reaction by adding a stopping solution, such as ethanol.
-
T3 Measurement: Measure the concentration of T3 in the reaction mixture using a sensitive radioimmunoassay.
-
Data Analysis: Calculate the rate of T3 generation, typically expressed as picomoles of T3 produced per milligram of protein per minute.
Mandatory Visualizations
References
- 1. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Wolff–Chaikoff effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scispace.com [scispace.com]
- 7. Further studies on the long-term treatment of Graves' hyperthyroidism with this compound: assessment of a minimal effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Long term treatment of Graves' hyperthyroidism with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very rare case of Graves’ disease with resistance to methimazole: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium this compound and methimazole in the long-term treatment of hyperthyroid Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. refp.cohlife.org [refp.cohlife.org]
- 13. Radioimmunoassay for measurement of thyroxine (T4) and triiodothyonine (T3) in blood serum [inis.iaea.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. In-vitro conversion of thyroxine to tri-iodothyronine by chicken hepatic 5'-deiodinase: kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating the poor response to subsequent methimazole treatment
Welcome to the technical support center for researchers and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving methimazole (MMI), particularly in cases of poor treatment response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for methimazole?
A1: Methimazole, a thioamide antithyroid drug, primarily acts by inhibiting the enzyme thyroid peroxidase (TPO).[1] This enzyme is crucial for the synthesis of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3).[1] By blocking TPO, methimazole disrupts the iodination of tyrosine residues within thyroglobulin, which in turn depletes the stores of thyroglobulin and reduces the levels of circulating thyroid hormones.[1][2] Methimazole may also exert an immunomodulatory effect, as evidenced by a reduction in anti-thyrotropin receptor antibody levels over time.[1]
Q2: What are the standard dosing regimens for methimazole in a research setting?
A2: Methimazole dosing must be tailored to the severity of the hyperthyroid state. For adults with mild hyperthyroidism, an initial dose of 15 mg per day is common. This can be increased to 30-40 mg for moderate and 60 mg for severe cases, typically administered in three divided doses every 8 hours.[3] For Graves' disease, a starting dose of 10-20 mg once daily is often used until a euthyroid state is achieved.[1][4] After 4 to 8 weeks, the initial high dose is usually tapered down to a maintenance dose of 5-15 mg daily, which is continued for 12 to 18 months.[1][3]
Q3: What constitutes a "poor response" or "resistance" to methimazole?
A3: Methimazole resistance is a rare phenomenon characterized by the failure to control hyperthyroidism despite the use of high doses of the drug (e.g., 60-90 mg/day or even higher).[2][5] This is clinically identified when serum thyroid hormone levels remain significantly elevated after a standard course of high-dose MMI therapy in a compliant patient.[6] It is crucial to differentiate true pharmacological resistance from issues like patient non-adherence, malabsorption, or rapid drug metabolism.[6][7]
Q4: Which factors are associated with a poor response to methimazole?
A4: Several factors have been identified that may predict a poor response or a higher risk of relapse after treatment. These include:
-
Large Goiter Size: A larger thyroid gland is often associated with resistance to MMI.[2][8] This may be due to impaired drug uptake or increased metabolism within the larger tissue mass.[2]
-
High Thyrotropin Receptor Antibody (TRAb) Levels: Elevated TRAb levels at the end of a treatment course are linked to a higher likelihood of relapse.[7][8]
-
Severe Hyperthyroidism: Patients with very high initial levels of free T4 may require higher maintenance doses of MMI.[9]
-
Smoking: Smoking is a known risk factor for relapse of Graves' disease.[8][10]
-
Other Potential Factors: Less common causes can include genetic factors, decreased intestinal absorption, or atypical iodine intake which can impair the action of antithyroid drugs.[2][6][7]
Troubleshooting Guide for Poor Methimazole Response
This guide provides a systematic approach for researchers encountering suboptimal responses to methimazole in their experimental models or clinical studies.
Problem: Persistent Hyperthyroidism Despite Standard Methimazole Dosing
Initial Verification Workflow
A workflow for initial troubleshooting of poor methimazole response.
Step 1: Confirm Experimental Adherence and Drug Integrity Ensure that the subject is receiving the prescribed dose consistently. Verify the stability and formulation of the methimazole being used.
Step 2: Investigate Pharmacokinetic Factors
-
Malabsorption: Consider conditions that may lead to poor drug absorption.[7]
-
Increased Metabolism: Investigate factors that could accelerate MMI metabolism, which primarily occurs in the liver via cytochrome P450 enzymes.[1][2]
-
Drug Interactions: Review for co-administration of agents that could interfere with MMI's action. For example, hyperthyroidism itself can increase the clearance of beta-blockers, and MMI can increase digoxin levels.[1]
Step 3: Dose Titration If adherence and pharmacokinetic issues are ruled out, a careful escalation of the methimazole dose may be considered. Doses as high as 120-150 mg/day have been reported in resistant cases, but this significantly increases the risk of severe adverse effects like agranulocytosis and hepatotoxicity.[2]
Step 4: Introduce Adjunctive Therapies If dose escalation is ineffective or not feasible, the addition of other agents with different mechanisms of action should be considered. This approach can create a multi-pronged blockade of thyroid hormone synthesis, release, and peripheral action.
Adjunctive and Alternative Treatment Strategies
For cases of confirmed methimazole resistance, several adjunctive or alternative therapies can be employed. The choice depends on the specific experimental goals and the need for rapid control of the thyrotoxic state.
| Therapy | Mechanism of Action | Typical Experimental Dosing | Key Considerations |
| Lithium Carbonate | Inhibits the release of thyroid hormone from the gland.[2][5] | Varies by model; aim for therapeutic serum levels. | Effective in combination with MMI for rapid control.[2] |
| Inorganic Iodine | Acutely blocks thyroid hormone synthesis and release (Wolff-Chaikoff effect). Reduces thyroid vascularity.[6] | E.g., Lugol's solution. | Often used for pre-operative preparation.[6] |
| Corticosteroids | Suppress the peripheral conversion of T4 to the more active T3.[2][5] Possess anti-inflammatory and immunosuppressive effects.[11] | E.g., Dexamethasone. | Useful for rapid symptom control, especially in severe cases or thyroid storm.[2][11] |
| Cholestyramine | A bile acid sequestrant that interferes with the enterohepatic circulation of thyroid hormones, accelerating their clearance.[12][13] | 4g, twice daily.[7] | Can lead to a rapid decline in serum thyroid hormone levels when added to MMI.[12] |
| Beta-Blockers | Control adrenergic symptoms (tachycardia, tremor). High doses can inhibit T4 to T3 conversion.[14] | E.g., Propranolol 20-40 mg, multiple times a day.[7] | Primarily for symptomatic relief while awaiting definitive treatment effects.[14] |
Definitive Treatment Options
If medical management fails, definitive treatments that ablate or remove the thyroid gland are the next step.
| Treatment | Description | Indications in a Research Context |
| Radioactive Iodine (RAI) | Administration of I-131, which is taken up by and destroys thyroid tissue.[8][10] | The most common definitive treatment in the U.S.[15] Used when long-term medical therapy is not desired or has failed. Pre-treatment with MMI is sometimes used but can increase failure rates.[8][16] |
| Thyroidectomy | Surgical removal of the thyroid gland.[7][10] | Provides a rapid and permanent cure.[7] Indicated for patients with very large goiters, suspected malignancy, or when RAI is contraindicated or refused.[12] |
Signaling and Treatment Pathways
Mechanism of Methimazole and Adjunctive Therapies
Blockade points for methimazole and key adjunctive therapies.
Key Experimental Protocols
While full, detailed protocols are proprietary and vary between labs, the principles behind key assessment methods are outlined below.
Protocol 1: Measurement of TSH Receptor Antibodies (TRAb)
-
Objective: To quantify the level of stimulating antibodies that are the pathogenic hallmark of Graves' disease and a predictor of relapse.[17]
-
Methodology:
-
Sample Collection: Collect serum from the subject.
-
Assay Principle: Modern third-generation assays are competitive binding immunoassays. Patient TRAb in the serum competes with a labeled TSH receptor analogue (e.g., a monoclonal antibody like M22) for binding to recombinant TSH receptors coated on a solid phase (e.g., microtiter well).[17]
-
Detection: The amount of labeled analogue that binds is inversely proportional to the concentration of TRAb in the patient's serum. A detection system (e.g., chemiluminescence) is used to quantify the result.
-
Data Analysis: Results are compared to a standard curve to determine the concentration of TRAb, typically reported in IU/L.
-
Protocol 2: Assessment of Thyroid Blood Flow
-
Objective: To measure thyroid vascularity, which can be a predictor of methimazole sensitivity.[9]
-
Methodology:
-
Technique: Color-flow Doppler ultrasonography.
-
Procedure: A high-frequency ultrasound probe is placed over the subject's neck to visualize the thyroid gland and its blood supply.
-
Measurement: The peak systolic velocity (PSV) of the inferior thyroid artery (ITA) is measured. An increased ITA-PSV is indicative of the hyperdynamic circulation associated with active Graves' disease.[9]
-
Data Analysis: The measured ITA-PSV (cm/s) is correlated with other disease activity markers (e.g., free T4 levels) and the required maintenance dose of methimazole. Higher pre-treatment ITA-PSV has been associated with the need for higher MMI doses.[9]
-
Protocol 3: Evaluation of Adjunctive Cholestyramine Efficacy
-
Objective: To determine if adding cholestyramine enhances the rate of thyroid hormone reduction in methimazole-treated subjects.
-
Methodology:
-
Study Design: A controlled trial where one group receives MMI plus a placebo and the experimental group receives MMI plus cholestyramine (e.g., 4g twice daily).[7]
-
Sample Collection: Collect serum samples at baseline and at frequent intervals (e.g., daily or weekly) after treatment initiation.
-
Hormone Measurement: Measure total and/or free T4 and T3 levels using standard immunoassays.
-
Data Analysis: Compare the rate of decline in T4 and T3 levels between the two groups. A significantly faster decline in the cholestyramine group demonstrates its efficacy in interfering with the enterohepatic circulation of thyroid hormones.[12]
-
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Very rare case of Graves’ disease with resistance to methimazole: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methimazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Northyx, Tapazole (methimazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Rare Presentation of Thyrotoxicosis Defying Methimazole Treatment: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Hyperthyroidism: Diagnosis and Treatment | AAFP [aafp.org]
- 9. Significance of thyroid blood flow as a predictor of methimazole sensitivity in untreated hyperthyroid patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Graves' disease - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Current and emerging treatment options for Graves’ hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of methimazole before the administration of radioactive iodine in the management of Graves’ disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predictors of radioactive iodine treatment failure in Graves’ Disease [thyroid.org]
- 17. Clinical Utility of TSH Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sodium Ipodate and Potassium Iodide for Thyroid Storm Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid storm is a rare, life-threatening exacerbation of hyperthyroidism, demanding rapid and effective therapeutic intervention to reduce circulating thyroid hormone levels. Among the armamentarium of drugs used, iodine-containing compounds play a crucial role in blocking the release of preformed thyroid hormones. This guide provides a detailed, objective comparison of two such agents: sodium ipodate and potassium iodide (KI). While both effectively lower thyroid hormone concentrations, they exhibit distinct mechanisms of action and pharmacokinetic profiles, leading to different impacts on thyroid hormone levels, particularly triiodothyronine (T3). This analysis synthesizes findings from key clinical studies to inform research and drug development in the field of thyroid disease.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from comparative studies on the effects of sodium this compound and potassium iodide on serum thyroid hormone concentrations in patients with Graves' disease, a common underlying cause of thyroid storm.
Table 1: Total Thyroid Hormone Concentrations (Mean ± SE)
| Parameter | Treatment Group | Baseline | Nadir/Peak during Treatment | 10 Days Post-Treatment |
| Serum T4 (μg/dl) | Sodium this compound (1g/day) | 15.1 ± 0.7 | 11.3 ± 1.0 (Day 9) | 18.7 ± 1.7 |
| Potassium Iodide (SSKI, 12 drops/day) | 14.7 ± 1.3 | 7.9 ± 0.9 (Days 9-10) | Returned to baseline | |
| Serum T3 (ng/dl) | Sodium this compound (1g/day) | 340 ± 36 | 79-85 (last 5 days) | 512 ± 72 |
| Potassium Iodide (SSKI, 12 drops/day) | 402 ± 43 | 143 ± 20 (Day 10) | Returned to baseline | |
| Serum rT3 (ng/dl) | Sodium this compound (1g/day) | 111 ± 15 | 376 ± 59 (peak, Day 5) | Not reported |
| Potassium Iodide (SSKI, 12 drops/day) | Not reported | No significant change | Not reported |
Data extracted from Roti et al., 1985, Clinical Endocrinology.[1][2][3]
Table 2: Free Thyroid Hormone Concentrations (Mean ± SE)
| Parameter | Treatment Group | Baseline | Nadir during Treatment | 10 Days Post-Treatment |
| Serum FT4 (pg/ml) | Sodium this compound (1g/day) | 48.9 ± 6.6 | 26.0 ± 2.7 | Returned to baseline |
| Potassium Iodide (SSKI, 12 drops/day) | 51.1 ± 8.8 | 11.3 ± 1.4 | Returned to baseline | |
| Serum FT3 (pg/ml) | Sodium this compound (1g/day) | 12.4 ± 2.0 | 2.5 ± 0.4 | Returned to baseline |
| Potassium Iodide (SSKI, 12 drops/day) | 15.7 ± 2.0 | 2.6 ± 0.3 | Returned to baseline |
Data extracted from Robuschi et al., 1986, Journal of Endocrinological Investigation.
Experimental Protocols
The data presented above were primarily derived from a key comparative study conducted by Roti et al. (1985). The experimental protocol for this study is detailed below.
Study Design: A prospective, comparative clinical trial.[1][2][3]
Participants: Sixteen patients with a confirmed diagnosis of active Graves' disease were enrolled after providing informed consent.[3]
Treatment Groups:
-
Sodium this compound Group (n=9): Patients received 1 gram of sodium this compound orally each day.[3]
-
Potassium Iodide Group (n=7): Patients received 12 drops of a saturated solution of potassium iodide (SSKI) orally each day.[3]
Treatment Duration: Both treatments were administered for a period of 10 days.[1][2][3]
Data Collection:
-
Blood samples were collected at baseline (before treatment initiation).
-
Further blood samples were drawn at 6 and 12 hours after the first dose, and then daily for the 10-day treatment period.
-
Post-treatment blood samples were collected at 5 and 10 days after the cessation of therapy.[3]
Hormone Assays: Serum concentrations of total thyroxine (T4), total triiodothyronine (T3), reverse T3 (rT3), free T4 (FT4), and free T3 (FT3) were measured using radioimmunoassay techniques.
Statistical Analysis: Appropriate statistical methods were used to compare the changes in hormone concentrations between the two treatment groups over time.
Mechanisms of Action and Signaling Pathways
The differential effects of sodium this compound and potassium iodide on thyroid hormone levels can be attributed to their distinct mechanisms of action.
Potassium Iodide: The primary mechanism of action of potassium iodide in thyroid storm is the Wolff-Chaikoff effect, where a large dose of iodine transiently inhibits the organification of iodine and the synthesis of new thyroid hormones.[4] It also acutely blocks the release of pre-formed T4 and T3 from the thyroid gland, a phenomenon known as the Plummer effect.[5]
Sodium this compound: In addition to the iodine-mediated effects on hormone synthesis and release, sodium this compound has a crucial peripheral action. It is a potent inhibitor of the 5'-monodeiodinase enzyme, which is responsible for the conversion of the less active T4 to the more potent T3 in peripheral tissues.[6] This leads to a rapid and significant decrease in serum T3 levels.
Caption: Mechanisms of action of Potassium Iodide and Sodium this compound.
Experimental Workflow
A typical experimental workflow to compare the efficacy of sodium this compound and potassium iodide in a clinical setting would involve several key stages, from patient recruitment to data analysis and interpretation.
Caption: A typical experimental workflow for comparing therapeutic agents.
Conclusion
Both sodium this compound and potassium iodide are effective in rapidly reducing thyroid hormone levels in hyperthyroid patients, making them valuable options in the management of thyroid storm. Potassium iodide primarily acts by inhibiting thyroid hormone synthesis and release, leading to a significant reduction in both T4 and T3 levels. In contrast, sodium this compound, while also inhibiting hormone synthesis and release through its iodine content, offers the additional benefit of potently inhibiting the peripheral conversion of T4 to T3.[6] This results in a more rapid and profound decrease in serum T3 concentrations, which may be clinically advantageous in the acute setting of thyroid storm where T3 is the more biologically active hormone.
However, the use of sodium this compound has been associated with a significant rebound increase in T4 and T3 levels after discontinuation, a phenomenon not observed with potassium iodide.[1][2][3] This highlights the importance of initiating definitive therapy, such as thionamides, in conjunction with these agents. For researchers and drug development professionals, the distinct mechanisms of these two compounds offer insights into different strategies for controlling thyrotoxicosis. Future research could focus on developing agents with the potent T3-lowering effects of sodium this compound but with a more sustained action and a lower risk of rebound hyperthyroidism.
References
- 1. Effect of sodium this compound and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid Storm - EMCrit Project [emcrit.org]
- 3. Comparison of methimazole, methimazole and sodium this compound, and methimazole and saturated solution of potassium iodide in the early treatment of hyperthyroid Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Comparative effects of sodium this compound and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Validating the Inhibitory Effect of Ipodate on 5'-Deiodinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium ipodate's inhibitory effect on 5'-deiodinase (5'-DI) with other known inhibitors. It includes available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow to assist researchers in evaluating and applying these compounds in their work.
Comparative Performance of 5'-Deiodinase Inhibitors
For a quantitative comparison, we have compiled the available IC50 values for other well-characterized 5'-deiodinase inhibitors, propylthiouracil (PTU) and iopanoic acid.
| Inhibitor | Target Enzyme | IC50 Value | Comments |
| Sodium this compound | 5'-Deiodinase (Type 1 & 2) | Not available | Potent in vivo inhibitor, rapidly decreases serum T3.[1] |
| Iopanoic Acid | Human Deiodinase 1 (DIO1) | 97 µM | Also inhibits DIO2 with an IC50 of 231 µM. |
| Propylthiouracil (PTU) | Deiodinase 1 (D1) | ~1.7 µM | A well-established inhibitor of type 1 deiodinase. |
Signaling Pathway: Thyroid Hormone Metabolism
The 5'-deiodinases (D1 and D2) play a pivotal role in the activation of thyroid hormone by converting T4 to T3. A third deiodinase, D3, inactivates thyroid hormones. This compound and other inhibitors block the action of D1 and D2, thereby reducing the production of active T3.
References
For Researchers, Scientists, and Drug Development Professionals
Sodium ipodate, an oral cholecystographic agent, has been historically utilized in the management of hyperthyroidism due to its profound and rapid effects on thyroid hormone levels. This guide provides a detailed comparison of this compound's interaction with key thyroid-related enzymes, contrasting its mechanism with other antithyroid agents. Experimental data and protocols are presented to support the findings.
Mechanism of Action: A Tale of Two Pathways
This compound's primary mechanism of action is the potent inhibition of type I 5'-deiodinase, the enzyme responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][2][3] This leads to a rapid decrease in serum T3 levels, offering swift control of thyrotoxic symptoms.[2][3]
In addition to its peripheral effects, this compound exerts direct inhibitory actions on the thyroid gland itself. It has been shown to inhibit the release of all iodothyronines from the thyroid, a mechanism distinct from that of thionamide drugs like propylthiouracil (PTU) and methimazole.[4][5] This is achieved through the inhibition of several steps in the thyroid-stimulating hormone (TSH) signaling cascade, including the TSH-induced increase in cyclic AMP (cAMP), the generation of intracellular colloid droplets, and the subsequent liberation of T4 and T3 from thyroglobulin.[4]
Crucially, evidence suggests that this compound does not directly inhibit thyroid peroxidase (TPO), the key enzyme in thyroid hormone synthesis that is the primary target of thionamides.[4][6] The inhibitory effects of this compound on thyroid hormone secretion are not diminished by the presence of methimazole, indicating a separate mechanism of action.[4]
Comparative Efficacy and Specificity
The following tables summarize the quantitative data on the inhibitory effects of this compound and compare its enzymatic targets with those of other antithyroid compounds.
Table 1: Inhibitory Effects of this compound on Thyroid Hormone Secretion
| This compound Concentration | Inhibition of T4 Secretion (% of control) | Reference |
| 0.1 mM | 80.4 ± 5.7% | [4] |
| 0.3 mM | 59.6 ± 3.01% | [4] |
| 1.0 mM | 23.7 ± 2.8% | [4] |
Table 2: Comparison of Enzymatic Targets of this compound and Other Antithyroid Agents
| Compound | Primary Enzymatic Target | Secondary Enzymatic/Pathway Targets | Direct TPO Inhibition |
| This compound | Type I 5'-deiodinase | TSH-stimulated cAMP production, Thyroglobulin proteolysis | No significant direct inhibition reported |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | Type I 5'-deiodinase | Yes |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | None | Yes |
| Potassium Iodide (SSKI) | Thyroid Peroxidase (TPO) (Wolff-Chaikoff effect), Thyroglobulin proteolysis | NADPH oxidase | Yes |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the distinct mechanisms of action of this compound in comparison to other antithyroid agents.
Figure 1. Dual inhibitory mechanisms of this compound on thyroid hormone availability.
Figure 2. Comparative sites of action for this compound, PTU, and methimazole.
Experimental Protocols
Deiodinase Inhibition Assay (Adapted from In Vitro Models)
This protocol outlines a non-radioactive method for measuring type I 5'-deiodinase activity.
-
Enzyme Preparation:
-
Homogenize tissue (e.g., liver, kidney) or cell lysates known to express type I deiodinase in a suitable buffer (e.g., 0.1 M HEPES, pH 7.0, with 1 mM EDTA).
-
Centrifuge the homogenate to obtain a microsomal fraction.
-
Determine the protein concentration of the microsomal preparation.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Microsomal preparation (containing a standardized amount of protein).
-
This compound or other test compounds at various concentrations.
-
A reaction buffer containing a reducing agent (e.g., dithiothreitol - DTT).
-
-
Initiate the reaction by adding the substrate, reverse T3 (rT3).
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Detection of Iodide Release:
-
The amount of iodide released from the deiodination of rT3 is quantified using the Sandell-Kolthoff reaction. This colorimetric assay measures the catalytic effect of iodide on the reduction of ceric ammonium sulfate by arsenious acid.
-
Read the absorbance at a specific wavelength (e.g., 420 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Thyroid Peroxidase (TPO) Activity Assay (Guaiacol Assay)
This protocol describes a common method for measuring TPO activity.
-
Enzyme Preparation:
-
Prepare a microsomal fraction from thyroid tissue as described for the deiodinase assay.
-
-
Assay Procedure:
-
In a cuvette or 96-well plate, combine:
-
Phosphate buffer (e.g., pH 7.4).
-
Guaiacol solution (as the chromogenic substrate).
-
Thyroid microsomal preparation.
-
This compound or other test compounds.
-
-
Initiate the reaction by adding a solution of hydrogen peroxide (H2O2).
-
-
Measurement of Activity:
-
Immediately measure the change in absorbance over time at a wavelength of 470 nm. The oxidation of guaiacol by TPO in the presence of H2O2 results in the formation of a colored product.
-
-
Data Analysis:
-
The rate of change in absorbance is proportional to the TPO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value if applicable.
-
Conclusion
This compound demonstrates a unique and multi-faceted mechanism for rapidly reducing circulating thyroid hormone levels. Its primary and most potent action is the inhibition of peripheral T4 to T3 conversion via type I 5'-deiodinase. Furthermore, it directly impairs thyroid hormone release from the gland by interfering with the TSH signaling pathway. Notably, this compound does not appear to directly inhibit thyroid peroxidase, distinguishing its mode of action from that of the thionamide drugs. This lack of cross-reactivity with TPO, coupled with its potent effects on deiodination and hormone secretion, makes this compound a valuable tool for specific research applications and a therapeutic option in certain clinical scenarios of severe hyperthyroidism.
References
- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound therapy in patients with severe destruction-induced thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sodium this compound and propylthiouracil in athyreotic human subjects, role of triiodothyronine and pituitary thyroxine monodeiodination in thyrotrophin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of iodine or iopanoic acid on thyroid Ca2+/NADPH-dependent H2O2-generating activity and thyroperoxidase in toxic diffuse goiters [pubmed.ncbi.nlm.nih.gov]
Sodium Ipodate: A Rapid and Potent Agent for Lowering Serum FT3 in Hyperthyroidism
For researchers, scientists, and drug development professionals, understanding the kinetics and efficacy of treatments for hyperthyroidism is crucial. This guide provides a comprehensive comparison of sodium ipodate with other therapeutic alternatives, supported by experimental data, to confirm its rapid action in decreasing serum free triiodothyronine (FT3).
Sodium this compound, an oral cholecystographic agent, has demonstrated significant efficacy in the rapid management of hyperthyroidism, primarily by inhibiting the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This rapid reduction in serum T3 levels makes it a valuable tool in specific clinical scenarios, such as preparation for thyroidectomy and managing thyroid storm.[1][2]
Comparative Efficacy in FT3 Reduction
Sodium this compound's primary advantage lies in its swift and profound impact on serum T3 levels. Clinical studies have consistently shown a more rapid and significant decrease in T3 concentrations compared to traditional antithyroid drugs like methimazole (MMI) and propylthiouracil (PTU), as well as saturated solution of potassium iodide (SSKI).
A study comparing MMI, MMI with sodium this compound, and MMI with SSKI revealed that the combination of MMI and sodium this compound was most effective in reducing serum T3. In this group, serum T3 concentrations normalized in all patients by the fourth day of treatment, a significantly faster response than observed with MMI alone or MMI with SSKI.[3][4]
Similarly, when sodium this compound was added to a regimen of propylthiouracil (PTU) and propranolol, the mean decrement in the free T3 index was 50.2% compared to 20.5% in the group receiving only PTU and propranolol.[5] In athyreotic patients, a single dose of sodium this compound led to a 64% fall in mean serum T3 levels, whereas a 10-day course of PTU resulted in a 33% decrease.[6]
The following tables summarize the quantitative data from various studies, highlighting the comparative performance of sodium this compound.
Table 1: Sodium this compound vs. Thionamides (Methimazole & Propylthiouracil)
| Treatment Regimen | Dosage | Duration | Key Findings on T3/FT3 Reduction | Reference |
| Sodium this compound + MMI | 1 g/day Sodium this compound + 40 mg/day MMI | 10 days | Serum T3 normalized in all patients by day 4; significantly greater decrease than MMI alone. | [3][4] |
| MMI alone | 40 mg/day | 10 days | Slower reduction in serum T3 compared to the combination therapy. | [3] |
| Sodium this compound + PTU + Propranolol | 1 g/day Sodium this compound | ~9 days | 50.2% mean decrement in free T3 index. | [5] |
| PTU + Propranolol | 100 mg every 8h PTU | ~9 days | 20.5% mean decrement in free T3 index. | [5] |
| Sodium this compound | Single 6 g oral dose | Single dose | 64% fall in mean serum T3 levels in athyreotic patients. | [6] |
| Propylthiouracil (PTU) | 250 mg every 6h | 10 days | 33% fall in mean serum T3 levels in athyreotic patients. | [6] |
Table 2: Sodium this compound vs. Saturated Solution of Potassium Iodide (SSKI)
| Treatment Regimen | Dosage | Duration | Key Findings on T3/FT3 Reduction | Reference |
| Sodium this compound | 1 g/day | 10 days | More rapid and profound decrease in serum T3 concentrations. | [7] |
| SSKI | 12 drops/day | 10 days | Less pronounced decrease in serum T3 compared to sodium this compound. | [7] |
| Sodium this compound + MMI | 1 g/day Sodium this compound + 40 mg/day MMI | 10 days | Significantly greater decrease in serum T3. | [3] |
| SSKI + MMI | 6 drops twice daily SSKI + 40 mg/day MMI | 10 days | Similar T3 decrease to MMI alone, less than with sodium this compound. | [3] |
Mechanism of Action
Sodium this compound exerts its effects through multiple pathways. Its primary and most immediate action is the potent inhibition of type I 5'-deiodinase, the enzyme responsible for the peripheral conversion of T4 to T3.[1] This leads to a rapid fall in serum T3 levels and a concurrent rise in reverse T3 (rT3). Additionally, the high iodine content of sodium this compound contributes to the Wolff-Chaikoff effect, inhibiting the synthesis and release of thyroid hormones from the gland.[1]
Caption: Mechanism of Sodium this compound in reducing serum T3.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the effect of sodium this compound on serum thyroid hormone levels, based on methodologies described in the cited literature.
1. Subject Recruitment and Baseline Assessment:
-
Recruit patients diagnosed with hyperthyroidism (e.g., Graves' disease).
-
Obtain informed consent.
-
Conduct a baseline assessment including medical history, physical examination, and measurement of heart rate.
-
Collect baseline blood samples for the analysis of serum total T4, total T3, free T4 (FT4), free T3 (FT3), reverse T3 (rT3), and TSH.
2. Treatment Administration:
-
Sodium this compound Group: Administer oral sodium this compound at a dose of 500 mg to 1 g daily.[3][8]
-
Comparative Groups:
-
Methimazole: Administer oral methimazole (e.g., 40 mg daily).[3]
-
Propylthiouracil: Administer oral propylthiouracil (e.g., 100 mg every 8 hours).[5]
-
SSKI: Administer saturated solution of potassium iodide (e.g., 6 drops twice daily).[3]
-
Combination therapies can also be designed as per study objectives.
-
3. Monitoring and Data Collection:
-
Collect blood samples at regular intervals (e.g., daily for the first few days, then at weekly intervals) to monitor the changes in thyroid hormone concentrations.
-
Record clinical parameters such as heart rate and body weight at each follow-up visit.
-
Monitor for any adverse effects of the treatment.
4. Data Analysis:
-
Analyze the percentage change in serum thyroid hormone concentrations from baseline in each treatment group.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the efficacy of sodium this compound with the alternative treatments.
-
Correlate the changes in hormone levels with clinical improvements.
Caption: Experimental workflow for comparing sodium this compound.
Long-Term Considerations and Limitations
While sodium this compound is highly effective for rapid, short-term control of hyperthyroidism, its long-term use is associated with a high rate of relapse.[2][9] Studies have shown that a significant percentage of patients experience a recurrence of hyperthyroidism during or after prolonged treatment with sodium this compound.[1][9] Furthermore, subsequent treatment with thionamides like methimazole may be less effective in patients previously treated with sodium this compound due to the iodine load.[2]
Conclusion
The available experimental data strongly confirm that sodium this compound leads to a more rapid and profound decrease in serum FT3 levels compared to traditional antithyroid medications and potassium iodide. Its potent inhibition of T4 to T3 conversion makes it a valuable therapeutic option for the acute management of severe hyperthyroidism and for preoperative preparation. However, due to the high incidence of relapse, its utility as a long-term primary treatment for hyperthyroidism is limited. For researchers and drug development professionals, sodium this compound serves as an important pharmacological tool for studying the acute regulation of thyroid hormone metabolism and for establishing benchmarks for novel, rapid-acting antithyroid therapies.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of methimazole, methimazole and sodium this compound, and methimazole and saturated solution of potassium iodide in the early treatment of hyperthyroid Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current and emerging treatment options for Graves’ hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of hyperthyroidism with sodium this compound (oragrafin) in addition to propylthiouracil and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sodium this compound and propylthiouracil in athyreotic human subjects, role of triiodothyronine and pituitary thyroxine monodeiodination in thyrotrophin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Long term treatment of Graves' hyperthyroidism with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison sodium this compound (oragrafin) and propylthiouracil in early treatment of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Safety of Ipodate and Thioamides in the Management of Hyperthyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety profiles of ipodate and thioamides (methimazole and propylthiouracil) for the treatment of hyperthyroidism. The information presented is based on available clinical data and is intended to inform research and drug development efforts in this therapeutic area.
Executive Summary
Thioamides, particularly methimazole, represent a well-established and generally safe option for the long-term management of hyperthyroidism, supported by extensive clinical evidence.[1][2][3] In contrast, the use of this compound for long-term treatment is less common and is associated with a high rate of relapse and the potential for inducing treatment-resistant hyperthyroidism.[4][5][6][7] While this compound offers a rapid reduction in thyroid hormone levels, its long-term safety and efficacy are not as well-documented as those of thioamides.
Comparative Safety and Efficacy Data
The following tables summarize key quantitative data from clinical studies on the long-term use of this compound and thioamides.
Table 1: Long-Term Safety and Efficacy of this compound
| Study Parameter | Study Details | Results | Adverse Events |
| Treatment Duration & Remission | 12 patients with Graves' hyperthyroidism treated with 500 mg this compound daily for several weeks to 22 months.[4] | 5 patients (42%) remained euthyroid until discontinuation. 7 patients (58%) relapsed between 14 and 42 days of therapy.[4] | No adverse effects were reported during or after treatment in one study of 23-31 weeks.[8][9] However, another study reported the development of severe resistant hyperthyroidism.[6][7] |
| Relapse Rate | A study of 12 patients on long-term this compound therapy.[4] | 58% of patients relapsed with recurrent hyperthyroidism during treatment.[4] | A high rate of relapse was a primary concern, leading to treatment discontinuation.[4][5] |
| Effect on Thyroid Hormone Levels | 5 newly diagnosed Graves' hyperthyroid patients treated with 500 mg this compound daily for 23–31 weeks.[8][9] | Serum T3 decreased by 62% within one day. Serum T4 decreased by 43% at 14 days.[8][9] | A marked gain in body weight was observed in all patients.[8][9] |
Table 2: Long-Term Safety and Efficacy of Thioamides (Methimazole and Propylthiouracil)
| Study Parameter | Study Details | Results | Adverse Events |
| Remission Rates (Long-Term vs. Short-Term) | Comparison of normal-treatment group (1–2 years) and long-term administration group (6–10 years).[2] | Recurrence rates were 53% in the short-term group and 15% in the long-term group.[2] | No significant difference in the frequency of side effects between the two groups.[2] |
| Major Adverse Events | A systematic review of long-term antithyroid drug (ATD) treatment encompassing 1660 patients over a mean duration of 5.8 years.[10] | Major complications occurred in 14 patients (0.84%), including agranulocytosis (7), severe liver damage (5), ANCA-associated glomerulonephritis (1), and vasculitis (1).[10] | Most adverse events are minor and occur within the first few months of treatment.[10][11] |
| Minor Adverse Events | Systematic review data.[10] | Minor complications rates were between 2% and 36%, with cutaneous reactions being the most reported. Other events included elevated liver enzymes, leukocytopenia, and arthralgia.[10] | Higher doses were associated with more complications.[10] |
| Comparison of MMI and PTU | A meta-analysis of randomized controlled trials.[12] | Methimazole (MMI) showed better efficacy in reducing T3, T4, FT3, and FT4 levels and a lower risk of liver function damage compared to propylthiouracil (PTU). MMI had a higher risk of hypothyroidism.[12] | The risk of agranulocytosis from methimazole appears to be dose-related.[13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
Protocol 1: Assessment of Long-Term this compound Efficacy and Safety
-
Study Design: A longitudinal study involving 12 consecutive patients with Graves' hyperthyroidism.[4]
-
Intervention: Patients were treated with 500 mg of sodium this compound orally per day for a period ranging from several weeks to 22 months.[4]
-
Monitoring:
-
Serum thyroid hormone concentrations (T3, T4) were measured at baseline and regularly throughout the treatment period.
-
Serum free T3 (FT3) values were monitored to assess euthyroid state.
-
Patients were clinically evaluated for signs and symptoms of hyperthyroidism and any potential adverse effects.
-
Serum thyroglobulin and thyroid microsomal and TSH-receptor autoantibody titers were measured to assess effects on thyroid autoimmunity.[4]
-
-
Outcome Measures:
-
Primary: Time to normalization of serum FT3 and maintenance of euthyroidism.
-
Secondary: Incidence of relapse of hyperthyroidism during treatment, response to subsequent methimazole treatment after this compound withdrawal, and changes in thyroid autoantibody titers.[4]
-
Protocol 2: Systematic Review of Long-Term Thioamide Safety
-
Study Design: A systematic review of literature.[10]
-
Data Sources: Medline and the Cochrane Library were searched for trials published between 1950 and November 2018.[10]
-
Inclusion Criteria: Original studies containing data for long-term (> 18 months) antithyroid drug treatment.[10]
-
Data Extraction: Two reviewers independently extracted data from the included trials. Data included sample size, duration of treatment, and incidence of major and minor complications.[10]
-
Outcome Measures:
-
Primary: Incidence of major complications (e.g., severe agranulocytosis, severe liver damage, ANCA-associated glomerulonephritis, vasculitis).
-
Secondary: Incidence of minor complications (e.g., cutaneous reactions, elevated liver enzymes, leukocytopenia, arthralgia).[10]
-
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and thioamides are visualized in the following diagrams.
Caption: Mechanisms of action for Thioamides and this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative clinical trial assessing the long-term safety of two therapeutic agents.
Caption: Workflow for a comparative long-term safety trial.
Conclusion
The available evidence strongly suggests that thioamides, particularly low-dose methimazole, are a safer and more effective option for the long-term management of hyperthyroidism compared to this compound. While this compound can rapidly control symptoms, its long-term use is hampered by high relapse rates and the risk of inducing resistant disease. Future research should focus on identifying patients who might benefit from short-term this compound therapy and on further optimizing the long-term safety of thioamide treatment regimens.
References
- 1. Long-term thionamide antithyroid treatment of Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term management of Graves disease: a narrative review [e-jyms.org]
- 3. Long-Term Use of Antithyroid Drugs | Graves' Disease and Thyroid Foundation [gdatf.org]
- 4. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
- 7. Resistant hyperthyroidism induced by sodium iopodate used as treatment for Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Long term treatment of Graves' hyperthyroidism with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety of long-term antithyroid drug treatment? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
An In Vivo Comparative Analysis of Ipodate and Methimazole Efficacy in Hyperthyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of ipodate and methimazole in the management of hyperthyroidism. By examining their distinct mechanisms of action, clinical and preclinical data, and experimental protocols, this document aims to offer a clear and objective resource for understanding the therapeutic profiles of these two agents.
Executive Summary
Methimazole, a thionamide, and this compound, a cholecystographic agent, both effectively reduce thyroid hormone levels but through different mechanisms. Methimazole acts by inhibiting the synthesis of new thyroid hormones, making it a cornerstone for long-term management of hyperthyroidism.[1][2][3][4] In contrast, this compound offers a more rapid reduction in circulating T3 levels by inhibiting the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3) and by blocking the release of pre-formed hormones from the thyroid gland.[5][6] This makes this compound a valuable agent for the acute and rapid control of severe hyperthyroidism or thyrotoxicosis.[7] However, clinical evidence suggests that methimazole is superior for long-term control and achieving stable euthyroidism, while this compound's long-term use is limited by a high rate of recurrence of hyperthyroidism.[8][9]
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from clinical and preclinical studies comparing the in vivo efficacy of this compound and methimazole.
Table 1: Clinical Efficacy in Patients with Graves' Disease
| Parameter | Methimazole | This compound | Combination (MMI + this compound) | Source(s) |
| Time to Normalize Serum T3 | Slower Onset | Rapid (within 4 days) | Rapid | [7] |
| Reduction in Serum T4 | Significant | Less pronounced | Significant | [7][8] |
| Reduction in Heart Rate | Gradual | Significant and Rapid | Significant and Rapid | [7][8] |
| Long-term Euthyroidism | High Success Rate (e.g., 87.5% remission after 12 months) | Low Success Rate (e.g., 20% euthyroid during therapy) | Not established for long-term use | [8][9] |
| Recurrence of Hyperthyroidism | Lower | High (e.g., 58% relapse between 14-42 days) | Not applicable | |
| Response after this compound Failure | Effective, but potentially delayed response | Not applicable | Not applicable | [8] |
Table 2: Preclinical Efficacy in Animal Models (Feline Hyperthyroidism)
| Parameter | Methimazole | This compound | Source(s) |
| Reduction in Serum T3 | Effective | Significant Reduction | [10][11] |
| Reduction in Serum T4 | Effective | Remained High | [10][11] |
| Clinical Improvement (Body Weight, Heart Rate) | Effective | Observed in Responders | [10][11] |
| Adverse Effects | Potential for anorexia, vomiting, hematologic abnormalities | No significant adverse effects reported in the study | [10] |
Mechanisms of Action: Signaling Pathways
The distinct therapeutic effects of methimazole and this compound stem from their different targets within the thyroid hormone regulation pathway.
Methimazole: Inhibition of Thyroid Hormone Synthesis
Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][3][4] By blocking TPO, methimazole prevents the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T4 and T3.[12] This leads to a gradual depletion of thyroid hormone stores.
This compound: Peripheral T4 to T3 Conversion and Hormone Release Inhibition
This compound exerts its effects through two primary mechanisms. Firstly, it inhibits the peripheral conversion of T4 to the more biologically active T3 by blocking the action of 5'-deiodinase enzymes.[5][13] Secondly, it directly inhibits the release of T4 and T3 from the thyroid gland.[5][6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Clinical Trial of Methimazole vs. This compound in Graves' Disease
-
Objective: To compare the efficacy of methimazole and sodium this compound in the early treatment of hyperthyroid Graves' disease.[7]
-
Study Design: Randomized controlled trial.
-
Participants: Patients with hyperthyroid Graves' disease.
-
Intervention Groups:
-
Group 1: Methimazole (MMI) 40 mg/day.
-
Group 2: MMI 40 mg/day + Sodium this compound 1 g/day .
-
Group 3: MMI 40 mg/day + Saturated Solution of Potassium Iodide (SSKI) 6 drops twice daily.
-
-
Duration: 10 days.
-
Primary Outcome Measures: Serum T4 and T3 concentrations, and heart rate.
-
Data Analysis: Percent change from pre-treatment values for serum T4 and T3.
Preclinical Study of this compound in a Feline Hyperthyroidism Model
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of naturally occurring hyperthyroidism in cats.[10][11]
-
Study Design: Prospective case series.
-
Subjects: 12 cats with hyperthyroidism.
-
Intervention:
-
Initial dose: this compound 100 mg/day, orally.
-
Dose escalation: Increased to 150 mg/day and then 200 mg/day at 2-week intervals if a good clinical response was not observed.
-
-
Duration: 14 weeks.
-
Outcome Measures: Clinical signs, body weight, heart rate, serum T3 and T4 concentrations, complete blood count, and serum biochemical analyses.
-
Data Analysis: Comparison of outcome measures at baseline and at 2, 4, 6, 10, and 14 weeks of treatment.
Conclusion
The in vivo evidence clearly delineates distinct therapeutic roles for this compound and methimazole in the management of hyperthyroidism. Methimazole remains the standard for long-term therapy, aiming for a gradual and sustained return to a euthyroid state by inhibiting hormone synthesis. This compound, with its rapid onset of action through inhibition of T4 to T3 conversion and hormone release, is a valuable tool for the acute management of severe thyrotoxicosis. The combination of both agents may offer a synergistic effect for rapid initial control. The choice of therapy should be guided by the clinical presentation, treatment goals (acute control vs. long-term management), and patient-specific factors. Further research into the long-term safety and efficacy of combination therapies is warranted.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of methimazole, methimazole and sodium this compound, and methimazole and saturated solution of potassium iodide in the early treatment of hyperthyroid Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. refp.cohlife.org [refp.cohlife.org]
- 9. Sodium this compound and methimazole in the long-term treatment of hyperthyroid Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. This compound treatment of hyperthyroidism in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grasppfitness.co.uk [grasppfitness.co.uk]
- 13. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Outcome of Ipodate in Graves' Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium ipodate's therapeutic performance in Graves' disease against other established treatments, including the thionamides (propylthiouracil and methimazole) and radioiodine therapy. The information is supported by experimental data from clinical studies to assist in evaluating its potential role in therapeutic strategies.
Executive Summary
Sodium this compound, an oral cholecystographic agent, offers a rapid but often temporary solution for managing hyperthyroidism in Graves' disease. Its primary mechanism of action is the inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This leads to a swift reduction in serum T3 levels and a rapid improvement in clinical symptoms. However, its long-term efficacy is limited by a high rate of hyperthyroidism recurrence upon discontinuation. In contrast, antithyroid drugs like methimazole and propylthiouracil, and radioiodine therapy provide more definitive long-term control, though with their own distinct timelines and side effect profiles.
Data Presentation: Comparative Therapeutic Outcomes
The following tables summarize quantitative data from various studies to facilitate a clear comparison between this compound and other treatment modalities for Graves' disease.
Table 1: Efficacy in Normalizing Thyroid Hormone Levels
| Treatment | Time to Normalize T3 Levels | Time to Normalize T4 Levels | Primary Mechanism of Action |
| Sodium this compound | Within 24-72 hours[1][2][3] | Slower, with a 20% reduction in 24 hours and 43% in 14 days[2] | Inhibition of peripheral 5'-deiodinase (T4 to T3 conversion)[4] |
| Methimazole (MMI) | Weeks | Weeks | Inhibition of thyroid hormone synthesis |
| Propylthiouracil (PTU) | Weeks | Weeks | Inhibition of thyroid hormone synthesis and peripheral T4 to T3 conversion |
| Radioiodine (¹³¹I) Therapy | Weeks to months | Weeks to months | Destruction of thyroid follicular cells |
Table 2: Long-Term Remission and Recurrence Rates
| Treatment | Typical Treatment Duration | Long-Term Remission Rate | Recurrence Rate After Discontinuation |
| Sodium this compound | Weeks to months | Low (one study showed only 2 out of 10 patients remained euthyroid during therapy) | High (58% of patients relapsed within 14-42 days in one study)[1] |
| Methimazole (MMI) | 12-18 months | 40-50% | 50-60% |
| Propylthiouracil (PTU) | 12-18 months | 40-50% | 50-60% |
| Radioiodine (¹³¹I) Therapy | Single dose | High (often leads to hypothyroidism) | Low |
Table 3: Comparative Side Effect Profiles
| Adverse Effect | Sodium this compound | Methimazole (MMI) | Propylthiouracil (PTU) | Radioiodine (¹³¹I) Therapy |
| Agranulocytosis | Not reported | Rare | Rare, but more frequent than MMI | No |
| Hepatotoxicity | Not reported | Rare | Black Box Warning for severe liver injury | No |
| Rash | Not commonly reported | 2-5% | 2-5% | No |
| Arthralgia | Not commonly reported | 1-5% | 1-5% | No |
| Hypothyroidism | Unlikely | Can occur with over-treatment | Can occur with over-treatment | High incidence, often the therapeutic goal |
| Radiation Thyroiditis | No | No | No | Can occur |
| Worsening of Ophthalmopathy | No data | No | No | Can occur |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and other therapies for Graves' disease.
Protocol 1: Assessing the Efficacy of Sodium this compound in a Clinical Trial
-
Objective: To evaluate the short-term and long-term efficacy and safety of sodium this compound in patients with Graves' hyperthyroidism.
-
Patient Selection:
-
Inclusion Criteria: Patients aged 18-65 with a confirmed diagnosis of Graves' disease (elevated free T4 and/or T3, suppressed TSH, and positive TSH receptor antibodies).
-
Exclusion Criteria: Pregnancy, lactation, known iodine allergy, previous treatment with radioiodine or thyroidectomy.
-
-
Study Design: A prospective, open-label, single-arm study.
-
Intervention:
-
Patients receive 500 mg of sodium this compound orally per day.
-
Treatment duration: 6 months.
-
-
Data Collection and Monitoring:
-
Baseline: Complete medical history, physical examination, and baseline laboratory tests including serum free T4, free T3, TSH, TSH receptor antibodies (TRAb), complete blood count (CBC), and liver function tests (LFTs).
-
Follow-up (Weeks 1, 2, 4, and then monthly): Clinical assessment of symptoms, measurement of serum free T4, free T3, and TSH.
-
Monthly: CBC and LFTs to monitor for adverse effects.
-
End of Study (6 months) and Follow-up (3 and 6 months post-treatment): All baseline measurements are repeated to assess for remission or recurrence.
-
-
Endpoints:
-
Primary: Normalization of serum free T3 and free T4 levels.
-
Secondary: Percentage of patients achieving and maintaining euthyroidism, changes in TRAb levels, incidence of adverse events, and recurrence rate after discontinuation.
-
Protocol 2: Comparative Study of this compound versus Methimazole
-
Objective: To compare the efficacy and safety of sodium this compound with methimazole for the treatment of Graves' hyperthyroidism.
-
Patient Selection: As per Protocol 1.
-
Study Design: A randomized, open-label, parallel-group controlled trial.
-
Intervention:
-
Group 1 (this compound): 500 mg of sodium this compound orally per day.
-
Group 2 (Methimazole): 20-30 mg of methimazole orally per day, with dose titration based on thyroid function tests.
-
Treatment duration: 12 months.
-
-
Data Collection and Monitoring: Identical to Protocol 1, with assessments at the same time points for both groups.
-
Endpoints:
-
Primary: Remission rate at 12 months, defined as normal thyroid function for at least 6 months after cessation of treatment.
-
Secondary: Time to normalization of thyroid hormones, incidence of adverse effects, changes in TRAb levels, and recurrence rates at 12 months post-treatment.
-
Mandatory Visualizations
Signaling Pathway of Sodium this compound
Caption: Mechanism of action of sodium this compound.
Experimental Workflow for a Comparative Clinical Trial
References
- 1. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long term treatment of Graves' hyperthyroidism with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of neonatal hyperthyroidism due to Graves' disease with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ipodate Salt Formulations for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different ipodate salt formulations, primarily focusing on sodium this compound and calcium this compound. The information presented herein is intended to assist researchers and drug development professionals in selecting the appropriate salt form for their specific applications, based on a critical evaluation of their physicochemical properties, and inferred performance characteristics.
Physicochemical Properties
The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, significantly influencing its solubility, stability, and bioavailability.[1] this compound, a tri-iodinated benzoic acid derivative, is a poorly water-soluble compound.[2] The formation of salts, such as sodium this compound and calcium this compound, is a common strategy to enhance its aqueous solubility.[3]
Sodium salts of weakly acidic drugs are generally more soluble than their corresponding calcium salts. This is attributed to the monovalent nature and smaller ionic radius of the sodium ion compared to the divalent calcium ion, which can form less soluble complexes.[1]
| Property | Sodium this compound | Calcium this compound | Data Source |
| Molecular Formula | C₁₂H₁₂I₃N₂NaO₂ | C₂₄H₂₄CaI₆N₄O₄ | [4],[5] |
| Molecular Weight | 619.94 g/mol | 1233.98 g/mol | [4],[5] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Inferred |
| Aqueous Solubility | "Very freely soluble in water"[2] | "Practically insoluble in water"[2] | [2] |
| Elemental Iodine Content | ~61.4% | ~61.7% | Calculated |
| Hygroscopicity | Likely to be more hygroscopic | Likely to be less hygroscopic | Inferred |
Performance Characteristics
Dissolution
The dissolution rate is a critical factor for the absorption of poorly soluble drugs like this compound.[6] Given its higher aqueous solubility, sodium this compound is expected to exhibit a faster dissolution rate compared to calcium this compound.[2] The dissolution of calcium salts can be complex and is often influenced by the formation of insoluble precipitates in certain media.[7]
| Parameter | Sodium this compound Formulation | Calcium this compound Formulation | Justification |
| Predicted Dissolution Rate | Faster | Slower | Higher aqueous solubility of sodium salts compared to calcium salts of weak acids.[1][2] |
| Optimal Dissolution Medium | pH 6.8 - 7.4 phosphate buffer | Acidic pH (e.g., pH 1.2) to facilitate dissolution.[6] | To mimic intestinal pH for the more soluble salt and gastric pH for the less soluble salt. |
| Potential for Precipitation | Lower | Higher, especially at neutral or basic pH due to common ion effect and formation of insoluble calcium phosphate/carbonate.[7] | The presence of phosphate and carbonate ions in the gastrointestinal tract can lead to the precipitation of insoluble calcium salts. |
Bioavailability
The oral bioavailability of a drug is highly dependent on its dissolution and absorption. A faster dissolution rate generally leads to higher and more rapid absorption. Therefore, sodium this compound is anticipated to have a higher oral bioavailability compared to calcium this compound. The choice of salt can significantly impact the bioavailability of a drug.[3]
| Parameter | Sodium this compound Formulation | Calcium this compound Formulation | Justification |
| Predicted Oral Bioavailability | Higher | Lower | Faster dissolution of the sodium salt is expected to lead to more complete absorption in the upper gastrointestinal tract.[3] |
| Potential Food Effect | Less pronounced | More pronounced | The presence of food can alter gastric pH and transit time, which may have a greater impact on the dissolution and absorption of the less soluble calcium salt. |
| Inter-subject Variability | Lower | Higher | The dissolution of the calcium salt is more likely to be influenced by individual variations in gastrointestinal physiology, potentially leading to greater variability in absorption. |
Stability
Stability testing is crucial to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[8] Solid oral dosage forms are generally stable, but the choice of salt can influence their susceptibility to environmental factors like humidity.[9][10]
| Parameter | Sodium this compound Formulation | Calcium this compound Formulation | Justification |
| Hygroscopicity | Higher potential | Lower potential | Sodium salts are often more hygroscopic than calcium salts. |
| Physical Stability | Good | Good | Both are crystalline solids. |
| Chemical Stability | Stable under recommended storage conditions | Stable under recommended storage conditions | This compound itself is a stable molecule. |
| Recommended Storage | In well-closed containers at controlled room temperature, protected from moisture.[9] | In well-closed containers at controlled room temperature.[9] | To mitigate the higher hygroscopicity of the sodium salt. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate comparison of different drug formulations. The following are proposed methodologies for key comparative studies of this compound salt formulations.
In Vitro Dissolution Study
Objective: To compare the dissolution profiles of sodium this compound and calcium this compound solid oral dosage forms.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
pH 4.5 acetate buffer to simulate the upper intestine.
-
pH 6.8 phosphate buffer to simulate the lower intestine.
-
-
Apparatus Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Procedure: a. Place one tablet/capsule of the this compound salt formulation in each dissolution vessel containing 900 mL of the respective dissolution medium. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
-
Data Analysis: Plot the percentage of drug dissolved against time for each formulation and medium. Compare the dissolution profiles using a similarity factor (f2).
In Vivo Bioavailability Study
Objective: To compare the rate and extent of absorption of sodium this compound and calcium this compound from solid oral dosage forms in a suitable animal model.
Methodology:
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover design.
-
Subjects: Healthy adult male Beagle dogs (n=6), fasted overnight.
-
Drug Administration:
-
Administer a single oral dose of sodium this compound or calcium this compound formulation with a fixed volume of water.
-
A washout period of at least one week between the two treatment periods.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 2 mL) from the cephalic vein at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to obtain plasma and store at -80 °C until analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC₀₋t (area under the plasma concentration-time curve from time 0 to the last measurable concentration).
-
-
Statistical Analysis:
-
Perform an analysis of variance (ANOVA) on the log-transformed Cmax and AUC₀₋t values to compare the bioavailability of the two formulations.
-
Mechanism of Action: Inhibition of Thyroid Hormone Conversion
This compound exerts its therapeutic effect in hyperthyroidism primarily by inhibiting the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[11][12] This is achieved through the inhibition of the 5'-deiodinase enzyme.[13] Additionally, this compound can also inhibit the release of thyroid hormones from the thyroid gland.[12]
Figure 1. Signaling pathway of this compound's effect on thyroid hormone metabolism.
Experimental Workflows
The successful execution of comparative studies relies on well-defined experimental workflows.
Figure 2. Experimental workflow for in vitro dissolution testing.
Figure 3. Experimental workflow for in vivo bioavailability study.
Conclusion
The choice between sodium this compound and calcium this compound formulations will depend on the desired therapeutic outcome and the specific application. Sodium this compound, with its predicted superior solubility and bioavailability, may be preferable for applications requiring rapid and extensive systemic absorption, such as in the acute management of hyperthyroidism.[11] Conversely, the lower solubility of calcium this compound might be advantageous for applications where a more sustained release or localized action in the gastrointestinal tract is desired, though this is less common for this compound's known uses. Further experimental studies are warranted to confirm these inferred performance differences and to fully characterize the properties of different this compound salt formulations.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Sodium Iopodate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound Calcium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Dissolution behavior of poorly soluble calcium and barium salts in reactive EDTA media - ProQuest [proquest.com]
- 8. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 9. SOP for Conducting Stability Testing for Solid Oral Dosage Forms – StabilityStudies.in [stabilitystudies.in]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. This compound sodium - Wikipedia [en.wikipedia.org]
- 12. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. refp.cohlife.org [refp.cohlife.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Ipodate
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical reagents like ipodate. Adherence to correct disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step information for the safe and logistical handling of this compound waste.
Immediate Safety and Logistical Information
This compound, a non-radioactive, iodine-containing organic compound, should be handled as hazardous chemical waste unless explicitly stated otherwise by a specific Safety Data Sheet (SDS) for the compound. Due to the absence of a widely available, specific SDS for this compound, a cautious approach based on the known properties of similar iodine-containing organic compounds is paramount.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound and its waste.
-
Avoid Inhalation and Contact: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Prevent contact with skin and eyes.
-
Waste Segregation: Never mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can lead to dangerous reactions.
-
Container Management: Use clearly labeled, sealed, and leak-proof containers for this compound waste. Ensure the container material is compatible with the chemical.
This compound Waste Characterization
To facilitate proper disposal, it is essential to characterize the waste stream containing this compound. The following table summarizes key information that your institution's environmental health and safety (EHS) office or waste disposal contractor will require.
| Characteristic | Description |
| Chemical Name | This compound Sodium |
| Chemical Formula | C₁₂H₁₂I₃N₂NaO₂ |
| Physical State | Solid (as supplied), or in solution (specify solvent and concentration) |
| Primary Hazard | Assumed to be hazardous. Iodine-containing organic compounds can be toxic and may have oxidizing properties. |
| Known Incompatibilities | Avoid mixing with strong acids, bases, and oxidizing or reducing agents unless a specific reaction protocol is being followed. |
| Container Type | Glass or polyethylene bottle with a secure, screw-top cap. |
Step-by-Step Disposal Protocol
The following is a general, procedural protocol for the disposal of this compound from a laboratory setting. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
Methodology for this compound Waste Disposal:
-
Waste Identification and Labeling:
-
As soon as this compound-containing material is designated as waste, it must be labeled as "Hazardous Waste."
-
The label should include the full chemical name ("this compound Sodium"), the concentration (if in solution), the primary solvent (e.g., water, ethanol), and the date of accumulation.
-
-
Waste Collection and Segregation:
-
Collect all this compound waste (e.g., unused solutions, contaminated labware) in a designated, compatible, and properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste unless your institution's guidelines permit it for specific, compatible waste streams. For instance, halogenated organic waste is often collected separately.
-
-
Storage of this compound Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90-180 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the EHS office with a complete and accurate description of the waste, as detailed on the hazardous waste label.
-
-
Decontamination of Emptied Containers and Labware:
-
Triple-rinse emptied this compound containers with a suitable solvent (e.g., water or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may be permissible for drain disposal depending on local regulations and the toxicity of the substance; consult your EHS department for guidance.
-
After thorough rinsing and drying, deface the original label on the container before disposing of it as non-hazardous waste or recycling, in accordance with institutional policy.
-
Visualization of the this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Handling of Ipodate: A Guide for Laboratory Professionals
This document provides immediate and essential safety protocols for handling Ipodate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is classified as causing serious eye damage and is harmful if swallowed, adherence to the following personal protective equipment guidelines is mandatory.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | To prevent eye contact with this compound dust or solutions, which can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile). | To prevent skin contact. While specific breakthrough times for this compound are not available, nitrile gloves are generally recommended for handling iodine compounds.[2][3][4] It is crucial to consult the glove manufacturer's resistance data for specific chemicals and working conditions. |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing. | To protect the skin from accidental spills and contamination.[1] |
| Respiratory Protection | A NIOSH-approved full-face respirator with a P100 filter and an iodine vapor cartridge is recommended if exposure limits are exceeded, if irritation is experienced, or when handling large quantities of the powder outside of a fume hood.[1][5][6][7][8] | To prevent inhalation of this compound dust, which can cause respiratory irritation. |
Operational Plan: Handling and Disposal of this compound
A systematic approach to handling and disposing of this compound is critical to minimize exposure and environmental impact. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Operational workflow for the safe handling and disposal of this compound.
Experimental Protocol: Preparation of an this compound Solution
This protocol provides a step-by-step guide for the safe preparation of an this compound solution.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary materials: this compound powder, solvent, calibrated balance, weigh paper, spatula, appropriate glassware, and magnetic stirrer/stir bar.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the chemical fume hood to minimize inhalation exposure.
-
Place a piece of weigh paper on the balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Place a stir bar in the beaker or flask that will contain the solution.
-
Add the appropriate volume of the desired solvent to the glassware.
-
Slowly add the weighed this compound powder to the solvent while stirring to prevent clumping and ensure complete dissolution.
-
If necessary, gently warm the solution on a hot plate with stirring, ensuring adequate ventilation.
-
-
Storage and Labeling:
-
Once the this compound is fully dissolved, transfer the solution to a clearly labeled, sealed container.
-
The label should include the chemical name (this compound), concentration, solvent, date of preparation, and any relevant hazard warnings.
-
Store the solution in a cool, dry, and dark place, away from incompatible materials.
-
-
Decontamination:
-
Wipe down the balance, spatula, and work surface inside the fume hood with a damp cloth.
-
Rinse all glassware that came into contact with this compound with a small amount of sodium thiosulfate solution to neutralize any residual iodine, followed by a thorough wash with soap and water.
-
Dispose of all contaminated disposable materials (e.g., weigh paper, gloves) as hazardous waste according to institutional guidelines.
-
Emergency Procedures for this compound Exposure
Immediate and appropriate action is crucial in the event of an this compound exposure.
Caption: Emergency response procedures for this compound exposure.
Mechanism of Action: this compound's Effect on Thyroid Hormone
This compound is known to inhibit the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[9][10][11] This is primarily achieved through the inhibition of the enzyme 5'-deiodinase.[12][13] this compound can also inhibit the release of thyroid hormones from the thyroid gland.[10][12]
Caption: this compound's inhibitory action on thyroid hormone conversion and release.
References
- 1. americanindustrialsafety.com [americanindustrialsafety.com]
- 2. gloves.com [gloves.com]
- 3. researchgate.net [researchgate.net]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. dhrubmindsetcareercoach.com [dhrubmindsetcareercoach.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. coopersafety.com [coopersafety.com]
- 8. MSA Iodine Vapor P100 Respirator Cartridge | Autumn Supply [autumnsupply.com]
- 9. This compound sodium - Wikipedia [en.wikipedia.org]
- 10. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of 5'-deiodination of thyroxine suppresses the cold-induced increase in brown adipose tissue messenger ribonucleic acid for mitochondrial uncoupling protein without influencing lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thyroid hormone analog inhibition of hepatic 5'-iodothyronine deiodinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
